molecular formula C11H7BrClN B1386548 3-Bromo-5-(4-chlorophenyl)pyridine CAS No. 675590-22-4

3-Bromo-5-(4-chlorophenyl)pyridine

Cat. No.: B1386548
CAS No.: 675590-22-4
M. Wt: 268.53 g/mol
InChI Key: ZEWKYJZFNCMOJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-(4-chlorophenyl)pyridine is a useful research compound. Its molecular formula is C11H7BrClN and its molecular weight is 268.53 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-(4-chlorophenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrClN/c12-10-5-9(6-14-7-10)8-1-3-11(13)4-2-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWKYJZFNCMOJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CN=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70651765
Record name 3-Bromo-5-(4-chlorophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675590-22-4
Record name 3-Bromo-5-(4-chlorophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis and characterization of 3-Bromo-5-(4-chlorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Bromo-5-(4-chlorophenyl)pyridine

Abstract: This technical guide provides a comprehensive, field-proven methodology for the , a key heterocyclic building block in medicinal chemistry and materials science. We present a detailed protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction, chosen for its high functional group tolerance and efficiency. This document explains the rationale behind experimental choices, from reagent selection to reaction monitoring and purification. Furthermore, a complete guide to the structural elucidation and purity verification of the final compound is provided, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-validated procedure.

Introduction and Strategic Importance

Substituted pyridines are privileged scaffolds in modern drug discovery, forming the core of numerous approved pharmaceuticals. The specific compound, this compound (CAS 675590-22-4), serves as a versatile intermediate.[1][2] The presence of three distinct functionalities—the pyridine nitrogen, the bromo substituent, and the chlorophenyl moiety—offers multiple vectors for subsequent chemical modification. The bromine atom, in particular, is an excellent handle for further cross-coupling reactions, allowing for the systematic construction of complex molecular architectures. This guide provides an end-to-end workflow, from synthesis to complete analytical characterization, designed to be both robust and reproducible in a standard laboratory setting.

Synthesis via Suzuki-Miyaura Cross-Coupling

The construction of the C-C bond between the pyridine and phenyl rings is most effectively achieved through a palladium-catalyzed cross-coupling reaction. While several methods exist, the Suzuki-Miyaura reaction is the preferred strategy due to the operational simplicity, the commercial availability and stability of the boronic acid reagents, and the generally mild reaction conditions required.[3]

Rationale for Reagent Selection

The chosen synthetic route involves the coupling of 3-bromo-5-chloropyridine with (4-chlorophenyl)boronic acid.

  • Electrophile: 3-Bromo-5-chloropyridine is selected as the pyridine source.[4] In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order I > Br > Cl. This differential reactivity allows for the selective coupling at the more reactive C-Br bond while leaving the C-Cl bond intact for potential future modifications.

  • Nucleophile: (4-chlorophenyl)boronic acid is a stable, solid organoboron reagent that is less sensitive to air and moisture compared to organozinc (Negishi) or organotin (Stille) reagents.[5][6]

  • Catalyst: A palladium(0) species is the active catalyst. We recommend using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], a highly efficient and commercially available catalyst for a wide range of Suzuki couplings.[7]

  • Base: A base is crucial for the activation of the boronic acid and facilitation of the transmetalation step in the catalytic cycle.[6] An inorganic base such as potassium phosphate (K₃PO₄) is effective and generally provides good yields.[7]

  • Solvent: A mixture of an organic solvent and water is standard. 1,4-Dioxane/water is an excellent choice as it effectively dissolves both the organic substrates and the inorganic base, facilitating the reaction.[3]

Detailed Experimental Protocol: Synthesis

Reaction Scheme: 3-Bromo-5-chloropyridine + (4-chlorophenyl)boronic acid → this compound

  • Glassware Preparation: Ensure all glassware is thoroughly oven-dried to remove residual moisture. Assemble a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: To the flask, add 3-bromo-5-chloropyridine (1.0 eq), (4-chlorophenyl)boronic acid (1.1 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

  • Inert Atmosphere: Seal the flask with septa and purge the system with an inert gas (Nitrogen or Argon) for 15-20 minutes. This is critical as the Pd(0) catalyst can be sensitive to oxygen.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add 1,4-dioxane and deionized water (typically in a 4:1 to 5:1 ratio). Allow the solids to dissolve or become well-suspended with stirring. Finally, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Reaction: Heat the reaction mixture to 85-95°C with vigorous stirring.[3]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a solid.

G Workflow for Suzuki-Miyaura Synthesis reagents 1. Add Reactants & Base (3-Bromo-5-chloropyridine, Boronic Acid, K₃PO₄) inert 2. Establish Inert Atmosphere (Purge with N₂ or Ar) reagents->inert solvent 3. Add Solvent & Catalyst (Dioxane/H₂O, Pd(PPh₃)₄) inert->solvent heat 4. Heat Reaction (85-95°C) solvent->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor workup 6. Aqueous Work-up (Extraction with Ethyl Acetate) monitor->workup purify 7. Purification (Column Chromatography) workup->purify product Final Product: This compound purify->product

Caption: High-level workflow for the synthesis of this compound.

Characterization and Structural Verification

Confirming the identity and purity of the synthesized compound is paramount. A combination of physical and spectroscopic methods provides a self-validating system of characterization.

Physicochemical Properties

The following table summarizes the key physical properties of the target compound.

PropertyValueSource(s)
CAS Number 675590-22-4[1][2]
Molecular Formula C₁₁H₇BrClN[1]
Molecular Weight 268.54 g/mol [1]
Appearance Off-white to yellow solid[4]
Storage Conditions Sealed in dry, 2-8°C[1]
Spectroscopic Analysis Protocol
  • Sample Preparation:

    • NMR: Dissolve ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

    • MS: Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.

    • IR: Prepare a KBr pellet containing a small amount of the solid sample or analyze using an Attenuated Total Reflectance (ATR) accessory.[8]

  • Data Acquisition: Acquire spectra on properly calibrated instruments. For NMR, acquire ¹H, ¹³C, and correlation spectra (e.g., COSY, HSQC) if needed for unambiguous assignment.

G General Workflow for Spectroscopic Characterization cluster_prep Sample Preparation cluster_acq Data Acquisition & Analysis sample Purified Solid Sample prep_nmr Dissolve in CDCl₃ for NMR prep_ms Dilute in MeOH for MS prep_ir Prepare KBr Pellet for IR acq_nmr ¹H & ¹³C NMR (Structure, Purity) prep_nmr->acq_nmr acq_ms Mass Spectrometry (Molecular Weight, Formula) prep_ms->acq_ms acq_ir Infrared Spectroscopy (Functional Groups) prep_ir->acq_ir confirm Structure & Purity Confirmed

Caption: Standardized workflow for the analytical characterization of the final product.

Interpretation of Spectroscopic Data

The proton NMR spectrum is the most powerful tool for confirming the substitution pattern. The aromatic region should display signals corresponding to the three protons on the pyridine ring and the four protons on the 4-chlorophenyl ring.

Proton AssignmentPredicted Chemical Shift (δ) [ppm]Predicted MultiplicityPredicted Coupling Constant (J) [Hz]
Pyridine H-2 8.6 - 8.8Doublet (d) or Triplet (t)J ≈ 2.0 - 2.5
Pyridine H-4 8.0 - 8.2Triplet (t)J ≈ 2.0
Pyridine H-6 8.8 - 9.0Doublet (d) or Triplet (t)J ≈ 2.0 - 2.5
Chlorophenyl H-2',6' 7.5 - 7.7Doublet (d)J ≈ 8.5
Chlorophenyl H-3',5' 7.4 - 7.6Doublet (d)J ≈ 8.5
Note: Predicted data is based on analysis of similar structures and should be confirmed experimentally. Multiplicity for pyridine protons may appear as triplets due to similar meta-coupling constants.[9][10]

The ¹³C NMR spectrum should show 9 distinct signals for the 11 carbon atoms, with the two pairs of equivalent carbons on the chlorophenyl ring.

Carbon AssignmentPredicted Chemical Shift (δ) [ppm]
Pyridine C-Br 118 - 122
Pyridine C-Ph 135 - 139
Pyridine C-2 150 - 153
Pyridine C-4 138 - 142
Pyridine C-6 147 - 150
Chlorophenyl C-ipso 135 - 138
Chlorophenyl C-2',6' 128 - 130
Chlorophenyl C-3',5' 129 - 131
Chlorophenyl C-Cl 134 - 137
Note: Predicted data is based on analysis of similar structures and should be confirmed experimentally.[9]

Mass spectrometry confirms the molecular weight of the compound. For this compound, the spectrum will be characterized by a distinctive isotopic cluster for the molecular ion [M]⁺ due to the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a pattern of peaks at M, M+2, and M+4, with characteristic relative intensities, providing unambiguous confirmation of the elemental composition.[11]

  • Expected [M]⁺ for C₁₁H₇⁷⁹Br³⁵ClN: 266.95

  • Expected [M+2]⁺: ~268.95

  • Expected [M+4]⁺: ~270.95

The IR spectrum helps identify the key functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration Type
3100 - 3000 Aromatic C-H stretch
1600 - 1450 Aromatic C=C and C=N ring stretching
~1100 C-Cl stretch
~700 - 550 C-Br stretch
Note: These are characteristic regions and exact peak positions can vary.[8]

Safety and Handling

  • Reagents: Handle all reagents, especially halogenated organic compounds and the palladium catalyst, in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Product: The final product should be considered harmful if swallowed or inhaled and may cause skin and eye irritation. Refer to the Material Safety Data Sheet (MSDS) for complete handling information.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This guide details a reliable and efficient method for the synthesis of this compound using a Suzuki-Miyaura cross-coupling reaction. The rationale for the chosen methodology is grounded in established principles of organic chemistry, prioritizing safety, efficiency, and reproducibility. The comprehensive characterization protocol, employing a suite of spectroscopic techniques, provides a robust framework for verifying the structural integrity and purity of the final product. This validated workflow enables researchers to confidently produce and utilize this important chemical intermediate for applications in drug discovery and advanced materials development.

References

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]

  • Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [Link]

  • ResearchGate. (2023). (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Buchwald Laboratory. [Link]

  • PubChem. (n.d.). 3-Bromo-5-chloro-4-methylpyridine. PubChem. [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

  • Wu, H., et al. (2012). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Journal of Organic Chemistry. [Link]

  • Google Patents. (n.d.). 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]

  • Wikipedia. (n.d.). Negishi coupling. Wikipedia. [Link]

  • NIST. (n.d.). Pyridine, 3-bromo-. NIST WebBook. [Link]

  • Razi, M. T., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]

  • Sadowski, B., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2375–2384. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum for compound 3 in pyridine-d 5. ResearchGate. [Link]

  • Aslam, S., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(11), 2872. [Link]

  • Google Patents. (n.d.). Synthetic method for 3-bromopyridine.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Journal of Indian Research. (2013). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. Journal of Indian Research, 1(4), 84-88. [Link]

  • Google Patents. (n.d.). Synthetic method of 3-bromopyridine.
  • Organic Chemistry Portal. (n.d.). Negishi Coupling. Organic Chemistry Portal. [Link]

Sources

3-Bromo-5-(4-chlorophenyl)pyridine chemical properties and reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Bromo-5-(4-chlorophenyl)pyridine: Chemical Properties and Reactivity

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry and materials science. We will delve into its core chemical properties, explore its reactivity profile with a focus on synthetically valuable transformations, and provide field-proven insights into its application. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in their synthetic endeavors.

Core Molecular Profile

Chemical Identity and Structure

This compound is a bi-aryl heterocyclic compound. Its structure features a pyridine ring substituted at the 3-position with a bromine atom and at the 5-position with a 4-chlorophenyl group.

  • Chemical Name: this compound

  • CAS Number: 675590-22-4[1]

  • Molecular Formula: C₁₁H₇BrClN[1][2][3]

  • Molecular Weight: 268.54 g/mol [2][3]

The presence of the bromine atom provides a key handle for cross-coupling reactions, while the pyridine nitrogen and the chlorine atom influence the molecule's electronic properties and potential for further functionalization.

Physicochemical Properties

Quantitative data for this specific molecule is not widely published. The following table summarizes key properties, with some values estimated based on structurally related compounds.

PropertyValueSource/Comment
Appearance White to off-white solidTypical for similar bi-aryl compounds.
Melting Point Not specified.Expected to be a solid at room temperature.
Boiling Point Not specified.High boiling point expected due to molecular weight and polarity.
Solubility Soluble in common organic solvents (e.g., DCM, THF, Toluene).Insoluble in water.
Storage Sealed in dry, 2-8°CRecommended storage condition to ensure stability.[2]
Spectroscopic Profile
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (7.0-9.0 ppm). The pyridine protons at positions 2, 4, and 6 will appear as doublets or triplets, and the protons on the chlorophenyl ring will appear as two doublets, characteristic of a 1,4-disubstituted benzene ring.

  • ¹³C NMR: The carbon NMR will display 11 unique signals for the carbon atoms in the aromatic rings. The carbon atom attached to the bromine (C3) will be significantly influenced by the halogen's electronic effects.[7]

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of both bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) isotopes.

  • Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic peaks for C-H stretching of the aromatic rings, C=C and C=N stretching vibrations within the rings, and C-Br and C-Cl stretching in the lower frequency region.

Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the versatile carbon-bromine bond, which serves as a primary site for carbon-carbon and carbon-heteroatom bond formation. The electron-deficient nature of the pyridine ring also plays a crucial role in its chemical behavior.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, which are foundational methods in modern organic synthesis.

The Suzuki-Miyaura reaction is a powerful method for forming new carbon-carbon bonds by coupling the aryl bromide with an organoboron species, typically a boronic acid or ester.[8][9] This reaction is widely used to synthesize complex bi-aryl and poly-aryl structures.

Causality Behind Experimental Choices:

  • Catalyst: A Pd(0) source (e.g., Pd(PPh₃)₄ or generated in situ from Pd(OAc)₂) is required to initiate the catalytic cycle.

  • Ligand: Phosphine ligands (e.g., PPh₃, SPhos, XPhos) are crucial for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. The choice of ligand can significantly impact reaction efficiency and scope.[10]

  • Base: A base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) is essential to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.[8][9]

  • Solvent: A mixture of an organic solvent (e.g., Toluene, Dioxane) and water is commonly used to dissolve both the organic and inorganic reagents.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-Br Aryl-Pd(II)-Br Complex Oxidative_Addition->Ar-Pd(II)-Br Transmetalation Transmetalation Ar-Pd(II)-Br->Transmetalation Ar'-B(OH)₂ Base Ar-Pd(II)-Ar' Aryl-Pd(II)-Aryl' Complex Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing access to a wide range of substituted anilines and aryl amines, which are prevalent motifs in pharmaceuticals.[11][12][13]

Causality Behind Experimental Choices:

  • Catalyst & Ligand: This reaction is highly dependent on the choice of palladium precursor and, most critically, the phosphine ligand. Bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos, Buchwald's biaryl phosphine ligands) are typically required to promote the challenging reductive elimination step that forms the C-N bond.[11][14][15]

  • Base: A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) is needed to deprotonate the amine, allowing it to coordinate to the palladium center. The choice of base must be compatible with other functional groups in the substrates.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are used to prevent quenching of the strong base and deactivation of the catalyst.

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-Br Aryl-Pd(II)-Br Complex Oxidative_Addition->Ar-Pd(II)-Br Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-Br->Amine_Coordination R₂NH, Base Ar-Pd(II)-NR2 Aryl-Pd(II)-Amido Complex Amine_Coordination->Ar-Pd(II)-NR2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR₂

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Metal-Halogen Exchange

The carbon-bromine bond can undergo metal-halogen exchange, typically with strong organolithium bases like n-butyllithium or t-butyllithium, to generate a highly reactive 3-lithiopyridine intermediate. This powerful nucleophile can then be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂, silyl chlorides) to introduce a wide range of substituents at the 3-position.

Causality Behind Experimental Choices:

  • Conditions: This reaction must be performed under strictly anhydrous conditions and at very low temperatures (typically -78 °C or lower) to prevent side reactions.[16] The acidity of other protons on the pyridine ring can lead to competitive deprotonation, so precise control of stoichiometry and temperature is critical.[16][17]

  • Solvent: Anhydrous ethereal solvents like THF or diethyl ether are required. Toluene can also be an effective solvent for generating 3-lithiopyridine.[18]

Reactivity of the Pyridine Ring

The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom. This makes it susceptible to nucleophilic attack but resistant to electrophilic substitution.

  • Nucleophilic Aromatic Substitution (SNAr): While the C-Br bond is the primary site for substitution via catalytic cycles, direct SNAr on the pyridine ring is also a consideration. Nucleophilic attack is favored at the positions ortho and para (2- and 4-positions) to the nitrogen atom, as the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen.[19][20][21] In this compound, the positions activated for SNAr are C2 and C6. However, displacing the bromide at C3 via an SNAr mechanism is generally unfavorable compared to palladium-catalyzed pathways.[19][20]

Experimental Protocols

The following are general, self-validating protocols for key transformations. Optimization may be necessary for specific substrates.

General Protocol for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start setup Combine Aryl Bromide, Boronic Acid, Catalyst, Ligand, and Base start->setup purge Purge with Inert Gas (Ar/N₂) setup->purge add_solvent Add Degassed Solvent purge->add_solvent heat Heat to Reaction Temp. add_solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool quench Quench & Extract cool->quench purify Purify by Chromatography quench->purify end End purify->end

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

  • Reaction Setup: In a flame-dried flask, combine this compound (1.0 eq), the desired boronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask and thoroughly purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add degassed solvents (e.g., a 4:1 mixture of Toluene/H₂O or Dioxane/H₂O).

  • Reaction: Heat the mixture to the required temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a strong flow of inert gas, add to a flame-dried Schlenk tube the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 eq).

  • Reagent Addition: Add this compound (1.0 eq) and anhydrous, degassed solvent (e.g., Toluene). Stir for 5-10 minutes.

  • Nucleophile Addition: Add the amine (1.1-1.2 eq) to the mixture.

  • Reaction: Seal the tube and heat to the required temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.[14] Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent and purify the crude residue by flash column chromatography to obtain the desired N-aryl product.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not universally available, data from related bromopyridines should be used to guide handling procedures.[22][23]

  • Hazards: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[23] May cause respiratory irritation.[23]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated fume hood. Avoid breathing dust or vapors. Take precautionary measures against static discharge.[23]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[22]

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its reactivity is centered on the carbon-bromine bond, which readily participates in a host of high-yield, palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. These transformations provide robust and reliable pathways to complex molecular architectures, making this compound a strategic intermediate for applications in drug discovery and materials science. A thorough understanding of its reactivity profile and the causal factors behind protocol design is essential for its successful implementation in synthetic workflows.

References

  • Singh, S., & Singh, K. N. (2013). A study on the BF3 directed lithiation of 3-chloro- and 3-bromopyridine. Tetrahedron. [Link]

  • Bobbio, C., & Schlosser, M. (2001). Effective lithiation of 3-bromopyridine: synthesis of 3-pyridine boronic acid and variously 3-substituted pyridines. Journal of Organic Chemistry.
  • Uenishi, J., et al. (1994). REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE. HETEROCYCLES, 37(3), 1465.
  • Singh, S., & Singh, K. N. (2014). ChemInform Abstract: A Study of the BF3 Directed Lithiation of 3-Chloro- and 3-Bromopyridine. ChemInform.
  • Bobbio, C., & Schlosser, M. (2001). ChemInform Abstract: Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. ChemInform.
  • Teator, A. J., & Krska, S. W. (2018). The 4-substitution of 3-bromopyridines with additional nucleophiles. Chemical Science.
  • PubChem. (n.d.). 3-Bromo-5-chloro-4-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Rulíšek, L., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2336-2345. [Link]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025).
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • TCI Chemicals. (2025). Safety Data Sheet: 5-Bromo-2-cyano-3-nitropyridine. TCI Chemicals.
  • Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • The Good Scents Company. (n.d.). isocyclogeraniol (IFF). Retrieved from [Link]

  • YouTube. (2019).
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Jubilant Ingrevia. (n.d.).
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Aihua Chemical. (n.d.). CAS:68527-77-5|2,4,6-三甲基-3-环己烯-1-甲醇. Retrieved from [Link]

  • Wolf, C., & Lerebours, R. (2004). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry.
  • Google Patents. (n.d.). CN104974081A - Synthetic method of 3-bromopyridine.
  • Google Patents. (n.d.). CN104130183A - Synthetic method for 3-bromopyridine.
  • PubChem. (n.d.). 2-Benzothiazolyl sulfide. National Center for Biotechnology Information. Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy. University of Wisconsin-Madison. Retrieved from [Link]

  • YouTube. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring.
  • Scribd. (n.d.). 13-4 - NMR Exam Style Qs - With Ms.

Sources

An In-depth Technical Guide to the Predicted Spectroscopic Data of 3-Bromo-5-(4-chlorophenyl)pyridine (CAS Number: 675590-22-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-(4-chlorophenyl)pyridine, identified by CAS number 675590-22-4, is a halogenated aromatic heterocyclic compound. Its structure, featuring a pyridine ring substituted with both a bromo and a 4-chlorophenyl group, makes it a molecule of interest in medicinal chemistry and materials science, where such scaffolds are pivotal in the development of novel therapeutic agents and functional materials. An understanding of its spectroscopic properties is fundamental for its synthesis, characterization, and application.

Molecular Structure and Properties

  • Molecular Formula: C₁₁H₇BrClN

  • Molecular Weight: 268.54 g/mol

  • IUPAC Name: this compound

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

¹H NMR (Proton NMR) Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on both the pyridine and chlorophenyl rings. The predicted chemical shifts are influenced by the electronegativity of the nitrogen and halogen atoms and the anisotropic effects of the aromatic rings.

Predicted ¹H NMR Data

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignmentJustification
~8.8 - 9.0d1HH-2 (Pyridine)The proton at position 2 is deshielded by the adjacent nitrogen atom.
~8.6 - 8.8t1HH-4 (Pyridine)The proton at position 4 will appear as a triplet due to coupling with H-2 and H-6.
~8.9 - 9.1d1HH-6 (Pyridine)Similar to H-2, this proton is deshielded by the nitrogen atom.
~7.5 - 7.7d2HH-2', H-6' (Chlorophenyl)Protons ortho to the pyridine ring, appearing as a doublet.
~7.4 - 7.6d2HH-3', H-5' (Chlorophenyl)Protons meta to the pyridine ring and ortho to the chlorine, appearing as a doublet.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: A range covering the aromatic region (e.g., 0-10 ppm).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR (Carbon NMR) Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are predicted based on the electronic environment of each carbon atom.

Predicted ¹³C NMR Data

Chemical Shift (δ) ppmAssignmentJustification
~150 - 155C-2, C-6 (Pyridine)Carbons adjacent to the nitrogen are significantly deshielded.
~120 - 125C-3 (Pyridine)Carbon bearing the bromine atom.
~138 - 142C-4 (Pyridine)Aromatic carbon with a proton attached.
~135 - 140C-5 (Pyridine)Carbon attached to the chlorophenyl ring.
~135 - 140C-1' (Chlorophenyl)Quaternary carbon attached to the pyridine ring.
~128 - 132C-2', C-6' (Chlorophenyl)Carbons ortho to the pyridine substituent.
~129 - 133C-3', C-5' (Chlorophenyl)Carbons meta to the pyridine substituent.
~133 - 137C-4' (Chlorophenyl)Carbon bearing the chlorine atom.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: A high-resolution NMR spectrometer with a carbon probe.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: A range covering typical aromatic and heteroaromatic carbons (e.g., 100-160 ppm).

  • Data Processing: Similar to ¹H NMR, apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the deuterated solvent signal.

cluster_pyridine Pyridine Ring cluster_chlorophenyl Chlorophenyl Ring C2 C2 (~150-155) C3 C3 (~120-125) C2->C3 C6 C6 (~150-155) N1 N C6->N1 C4 C4 (~138-142) C3->C4 C5 C5 (~135-140) C5->C6 C1_prime C1' (~135-140) C5->C1_prime C-C bond C4->C5 N1->C2 C2_prime C2' (~128-132) C1_prime->C2_prime C3_prime C3' (~129-133) C2_prime->C3_prime C6_prime C6' (~128-132) C6_prime->C1_prime C4_prime C4' (~133-137) C3_prime->C4_prime C5_prime C5' (~129-133) C5_prime->C6_prime C4_prime->C5_prime

Caption: Predicted ¹³C NMR chemical shift regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is crucial for determining the molecular weight and elemental composition.

Predicted Mass Spectrum Data

m/zAssignmentJustification
267/269/271[M]⁺Molecular ion peak. The isotopic pattern will be characteristic of a compound containing one bromine (¹⁹Br/⁸¹Br ≈ 1:1) and one chlorine (³⁵Cl/³⁷Cl ≈ 3:1) atom.
188/190[M - Br]⁺Fragment corresponding to the loss of a bromine atom.
152[M - Br - Cl]⁺Fragment corresponding to the loss of both bromine and chlorine atoms.
111/113[C₆H₄Cl]⁺Fragment corresponding to the chlorophenyl cation.
78[C₅H₄N]⁺Fragment corresponding to the pyridine ring.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Acquisition Parameters:

    • Ionization Mode: Positive ion mode is typically used for nitrogen-containing compounds.

    • Mass Range: Scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).

    • Fragmentation: For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the observed isotopic pattern with the theoretical pattern for the proposed elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Data

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H stretchingAromatic C-H
1600-1450C=C and C=N stretchingAromatic rings
1100-1000C-Cl stretchingAryl-Chloride
700-550C-Br stretchingAryl-Bromide
850-800C-H out-of-plane bending1,4-disubstituted benzene

Experimental Protocol: Infrared Spectroscopy

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • ATR: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Spectral Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Analysis: Identify the characteristic absorption bands and compare them with known correlation tables to confirm the presence of functional groups.

cluster_workflow IR Spectroscopy Workflow Start Sample Preparation (KBr Pellet or ATR) Acquisition FTIR Spectrometer Acquire Spectrum (4000-400 cm⁻¹) Start->Acquisition Analysis Data Analysis Identify Functional Group Vibrations Acquisition->Analysis End Structural Confirmation Analysis->End

A Guide to the Strategic Application of 3-Bromo-5-(4-chlorophenyl)pyridine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic use of highly functionalized building blocks is paramount. 3-Bromo-5-(4-chlorophenyl)pyridine (CAS: 675590-22-4) has emerged as a pivotal intermediate, offering chemists a robust scaffold for constructing complex molecular architectures. This technical guide provides an in-depth exploration of this compound, detailing its synthesis, reactivity in cornerstone palladium-catalyzed cross-coupling reactions, and its application in the synthesis of high-value molecules. We offer field-proven insights, detailed experimental protocols, and mechanistic rationale to empower researchers in leveraging this versatile building block to its fullest potential.

Introduction: The Strategic Value of a Bifunctional Pyridine Scaffold

This compound is a heterocyclic compound featuring a pyridine core substituted with two distinct electronically and sterically different aryl halides. This arrangement is not a coincidence but a deliberate design that offers significant synthetic advantages:

  • Orthogonal Reactivity: The C(sp²)–Br bond is an excellent handle for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations.[1]

  • Structural Pre-organization: The 4-chlorophenyl moiety provides a rigid, well-defined steric and electronic environment, often utilized to occupy specific binding pockets in biologically active molecules or to tune the photophysical properties of materials.[2]

  • Modulation of Properties: The pyridine nitrogen acts as a hydrogen bond acceptor and a site for coordination, profoundly influencing the solubility, pharmacokinetic properties, and material characteristics of its derivatives.

This guide will dissect the key transformations that make this building block an indispensable tool for the modern synthetic chemist.

Synthesis of the Core Building Block

The most common and efficient route to this compound is through a regioselective Suzuki-Miyaura cross-coupling reaction. The strategy involves the selective reaction of one bromine atom on a 3,5-dibromopyridine scaffold with a suitable organoboron reagent.

The choice of 3,5-dibromopyridine as the starting material is strategic. The two bromine atoms have identical electronic environments, but the introduction of the first aryl group subtly deactivates the second C-Br bond, often allowing for a mono-coupling reaction to proceed with high selectivity under carefully controlled conditions.

cluster_reactants Reactants cluster_reagents Key Reagents cluster_product Product 3,5-Dibromopyridine 3,5-Dibromopyridine Suzuki Coupling Suzuki Coupling 3,5-Dibromopyridine->Suzuki Coupling Aryl Halide 4-Chlorophenylboronic Acid 4-Chlorophenylboronic Acid 4-Chlorophenylboronic Acid->Suzuki Coupling Boronic Acid Pd Catalyst (e.g., Pd(PPh3)4) Pd Catalyst (e.g., Pd(PPh3)4) Pd Catalyst (e.g., Pd(PPh3)4)->Suzuki Coupling Base (e.g., Na2CO3) Base (e.g., Na2CO3) Base (e.g., Na2CO3)->Suzuki Coupling Solvent (e.g., Dioxane/H2O) Solvent (e.g., Dioxane/H2O) Solvent (e.g., Dioxane/H2O)->Suzuki Coupling This compound This compound Suzuki Coupling->this compound

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure adapted from established Suzuki-Miyaura coupling methodologies.[3][4]

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 3,5-dibromopyridine (1.0 eq.), 4-chlorophenylboronic acid (1.05 eq.), and sodium carbonate (2.5 eq.).

  • Inerting: Seal the flask and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq.).

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v) via cannula or syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield this compound.

Key Transformations: Unleashing Synthetic Potential

The C(sp²)–Br bond is the primary reactive site for elaboration, making palladium-catalyzed cross-coupling reactions the most powerful tools for derivatization.

Buchwald-Hartwig Amination: Forging C-N Bonds

The formation of carbon-nitrogen bonds is a cornerstone of medicinal chemistry, as the arylamine motif is prevalent in a vast number of pharmaceutical agents.[5] The Buchwald-Hartwig amination offers a reliable and general method for coupling the pyridine scaffold with a diverse range of primary and secondary amines.[6][7][8]

Mechanistic Insight: The success of this reaction hinges on a delicate catalytic cycle. A Pd(0) species undergoes oxidative addition into the C-Br bond. The amine then coordinates to the resulting Pd(II) complex, and a strong, non-nucleophilic base (e.g., sodium tert-butoxide) facilitates its deprotonation. The final, crucial step is the reductive elimination of the desired arylamine product, which regenerates the active Pd(0) catalyst.[5][6] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate both the oxidative addition and the challenging reductive elimination step.

Pd0 Pd(0)Ln OxAdd Oxidative Addition Complex Pd0->OxAdd + R-Br AmineCoord Amine Coordination OxAdd->AmineCoord + R'2NH - HX RedElim Reductive Elimination Product AmineCoord->RedElim Reductive Elimination RedElim->Pd0 Product R-NR'2 Reactants Catalyst Start Start: This compound Reactants Add: Arylboronic Acid Pd Catalyst (e.g., PdCl2(dppf)) Base (e.g., K2CO3) Solvent (Dioxane/H2O) Start->Reactants Reaction Heat Reaction (e.g., 90 °C) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Purification (Column Chromatography) Workup->Purify Product Final Product: 3-Aryl-5-(4-chlorophenyl)pyridine Purify->Product

Sources

Introduction: The Enduring Significance of the Pyridine Scaffold

Sources

A Researcher's Guide to the Preliminary Biological Screening of 3-Bromo-5-(4-chlorophenyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting the initial biological evaluation of novel 3-Bromo-5-(4-chlorophenyl)pyridine derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers a strategic and logical approach to screening, rooted in the principles of causality and scientific integrity. We will explore not just the "how" but the "why" behind each experimental choice, enabling you to build a robust preliminary data package for this promising class of heterocyclic compounds.

The pyridine scaffold is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs due to its diverse biological activities.[1][2] The specific substitution pattern of a bromo group at the 3-position and a 4-chlorophenyl group at the 5-position presents a unique electronic and steric profile, suggesting potential interactions with a variety of biological targets. This guide outlines a tiered screening cascade to efficiently probe the bioactivity of these derivatives, starting with broad cytotoxicity assessments and moving towards more specific antimicrobial, antioxidant, and enzyme inhibition assays.

Part 1: Foundational Cytotoxicity Assessment

Before exploring specific therapeutic activities, it is imperative to establish the general cytotoxicity profile of the synthesized derivatives. This initial screen serves a dual purpose: it identifies compounds with potent, non-selective cell-killing capabilities (potential anticancer agents) while also flagging compounds that may be too toxic for other therapeutic applications. Cell-based cytotoxicity assays are fundamental tools for this evaluation.[3]

Recommended Assays: MTT and XTT

The MTT and XTT assays are reliable, colorimetric methods for assessing cell viability by measuring the metabolic activity of living cells.[3][4] In metabolically active cells, mitochondrial dehydrogenases reduce the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, or the XTT salt to a water-soluble orange formazan.[3][4] The intensity of the color produced is directly proportional to the number of viable cells.[4][5]

Causality Behind Assay Choice:

  • MTT Assay: This is a widely used and cost-effective gold standard for cytotoxicity screening.[5][6] Its drawback is the necessity of a solubilization step to dissolve the formazan crystals, which can introduce variability.[4]

  • XTT Assay: The formazan product of XTT is water-soluble, simplifying the protocol by eliminating the need for a solubilization step.[3] This often leads to higher reproducibility and is particularly useful for high-throughput screening.

Experimental Workflow: Cytotoxicity Screening

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 MTT/XTT Assay & Data Acquisition cluster_3 Data Analysis A 1. Culture selected cell lines (e.g., MCF-7, HeLa, HEK293) B 2. Harvest and count cells A->B C 3. Seed cells into 96-well plates at optimal density B->C D 4. Incubate for 24h to allow attachment C->D E 5. Prepare serial dilutions of this compound derivatives D->E F 6. Add compounds to appropriate wells E->F H 8. Incubate for 24h or 48h F->H G 7. Include vehicle control (e.g., DMSO) and positive control (e.g., Doxorubicin) G->F I 9. Add MTT or XTT reagent to each well H->I J 10. Incubate for 2-4 hours I->J K 11. If using MTT, add solubilization solution (e.g., DMSO) J->K L 12. Read absorbance on a microplate reader (570 nm for MTT, 450-500 nm for XTT) K->L M 13. Calculate % cell viability relative to vehicle control L->M N 14. Plot dose-response curves M->N O 15. Determine IC50 values N->O

Caption: Workflow for in vitro cytotoxicity screening using MTT/XTT assays.

Protocol: MTT Cytotoxicity Assay

This protocol is a general guideline and should be optimized for specific cell lines and laboratory conditions.[3][5]

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells with vehicle control (DMSO at the highest concentration used) and a positive control (e.g., doxorubicin). Incubate for 24 or 48 hours.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of vehicle control) x 100. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.[6]

Data Presentation: Cytotoxicity

Summarize the IC₅₀ values for each derivative against the tested cell lines in a clear, tabular format.

Compound IDDerivative SubstitutionIC₅₀ on MCF-7 (µM)IC₅₀ on HeLa (µM)IC₅₀ on HEK293 (µM)Selectivity Index (SI)*
STD-1 Doxorubicin1.93[7]ValueValueValue
PYR-01 This compoundValueValueValueValue
PYR-02 Substitution AValueValueValueValue
PYR-03 Substitution BValueValueValueValue

*Selectivity Index (SI) = IC₅₀ in non-cancerous cells (HEK293) / IC₅₀ in cancerous cells (e.g., MCF-7). A higher SI indicates greater selectivity for cancer cells.[6]

Part 2: Antimicrobial Activity Screening

The rise of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents.[8] Heterocyclic compounds, including pyridine derivatives, are a promising source for such novel agents due to their diverse chemical structures and pharmacological properties.[8][9][10] A preliminary screen for antibacterial and antifungal activity is a logical next step.

Recommended Assay: Broth Microdilution Method

The broth microdilution technique is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[8] This method is efficient for screening multiple compounds against various bacterial and fungal strains.

Causality Behind Assay Choice:

  • Quantitative Data: Unlike agar diffusion methods which provide qualitative zones of inhibition, the broth microdilution assay yields a quantitative MIC value, which is more useful for structure-activity relationship (SAR) studies.

  • High-Throughput: The 96-well plate format allows for the simultaneous testing of multiple compounds and concentrations, making it suitable for screening a library of derivatives.

Experimental Workflow: Antimicrobial MIC Determination

G cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Result Interpretation A 1. Prepare serial two-fold dilutions of test compounds in a 96-well plate C 3. Adjust microbial suspension to a standard turbidity (e.g., 0.5 McFarland) A->C B 2. Culture microbial strains (e.g., S. aureus, E. coli, C. albicans) D 4. Inoculate each well with the standardized microbial suspension C->D E 5. Include sterility control (broth only) and growth control (broth + inoculum) D->E F 6. Incubate at 37°C for 18-24h (bacteria) or 25-28°C for 48h (fungi) E->F G 7. Visually inspect for turbidity F->G H 8. Determine MIC: the lowest concentration with no visible growth G->H

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol: Broth Microdilution for Antibacterial Screening
  • Preparation of Compounds: In a 96-well plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12. Dissolve test compounds in DMSO and add 100 µL of the highest concentration to well 1. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process to well 10. Wells 11 (growth control) and 12 (sterility control) should not contain the compound.

  • Inoculum Preparation: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight. Dilute the culture to match the turbidity of a 0.5 McFarland standard. Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial suspension to wells 1 through 11. Well 12 receives 50 µL of sterile broth only.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[8]

Data Presentation: Antimicrobial Activity
Compound IDDerivative SubstitutionMIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)MIC vs. C. albicans (µg/mL)
STD-2 CiprofloxacinValueValueN/A
STD-3 FluconazoleN/AN/AValue
PYR-01 This compoundValueValueValue
PYR-02 Substitution AValueValueValue
PYR-03 Substitution BValueValueValue

Part 3: Antioxidant Capacity Evaluation

Oxidative stress is implicated in numerous diseases. Compounds that can scavenge free radicals have therapeutic potential. The electronic nature of the this compound core suggests it could participate in redox reactions. Evaluating the antioxidant capacity of the derivatives is therefore a valuable part of the preliminary screen.

Recommended Assays: DPPH and ABTS

The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most common and reliable methods for determining antioxidant activity.[11]

Causality Behind Assay Choice:

  • DPPH Assay: This assay uses a stable free radical, DPPH•, which has a deep purple color.[12] When reduced by an antioxidant, the color fades to yellow.[11][12] It is a simple, rapid, and widely used method.[11][13]

  • ABTS Assay: The ABTS•+ radical is generated by reacting ABTS with an oxidizing agent. It is soluble in both aqueous and organic media, allowing for the screening of both hydrophilic and lipophilic compounds.[12] This versatility makes it a complementary assay to the organic-soluble DPPH radical.[12]

Protocol: DPPH Radical Scavenging Assay
  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Assay Procedure: In a 96-well plate, add 50 µL of various concentrations of the test compounds (dissolved in methanol) to 150 µL of the methanolic DPPH solution.[12]

  • Incubation: Shake the plate vigorously and incubate in the dark at room temperature for 30 minutes.[12]

  • Absorbance Reading: Measure the absorbance at 517 nm. Ascorbic acid or Trolox can be used as a standard.

  • Data Analysis: Calculate the percentage of radical scavenging activity using the formula: ((Absorbance of control - Absorbance of sample) / Absorbance of control) x 100. Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Data Presentation: Antioxidant Activity
Compound IDDerivative SubstitutionDPPH Scavenging IC₅₀ (µM)ABTS Scavenging IC₅₀ (µM)
STD-4 Ascorbic AcidValueValue
PYR-01 This compoundValueValue
PYR-02 Substitution AValueValue
PYR-03 Substitution BValueValue

Part 4: Exploratory Enzyme Inhibition Screening

Based on the structural motifs present in this compound, specific enzyme targets can be hypothesized. Pyridine derivatives have been reported as inhibitors of various enzymes, including cholinesterases and kinases.[14][15][16]

Target of Interest: Acetylcholinesterase (AChE)

AChE inhibitors are used in the treatment of Alzheimer's disease. Given that numerous pyridine derivatives have been investigated for this activity, screening against AChE is a rational exploratory step.[16][17][18][19][20]

Recommended Assay: Ellman's Spectrophotometric Method

Ellman's method is a simple and reliable colorimetric assay for measuring AChE activity.[14] The enzyme hydrolyzes acetylthiocholine to produce thiocholine, which reacts with Ellman's reagent (DTNB) to produce a yellow-colored compound that can be measured spectrophotometrically.

Protocol: Acetylcholinesterase Inhibition Assay
  • Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide (ATCI), and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Procedure: In a 96-well plate, add buffer, DTNB, and the test compound at various concentrations. Then add the AChE enzyme solution and incubate for 15 minutes at 25°C.

  • Initiate Reaction: Start the reaction by adding the substrate, ATCI.

  • Absorbance Reading: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ value.

Data Presentation: Enzyme Inhibition
Compound IDDerivative SubstitutionAChE Inhibition IC₅₀ (µM)
STD-5 DonepezilValue
PYR-01 This compoundValue
PYR-02 Substitution AValue
PYR-03 Substitution BValue

Conclusion and Path Forward

This tiered approach provides a systematic and resource-efficient strategy for the preliminary biological screening of this compound derivatives. The data generated from these assays will form a crucial foundation for establishing structure-activity relationships (SAR). For instance, a review of pyridine derivatives has shown that the presence and position of groups like -OH or -NH₂ can enhance antiproliferative activity, while bulky groups or halogens may decrease it.[1][21] By correlating the substitutions on your derivative library with the results from cytotoxicity, antimicrobial, antioxidant, and enzyme inhibition assays, you can identify promising lead compounds and guide the next cycle of synthesis and optimization. This methodical process of screening, data analysis, and SAR elucidation is the cornerstone of modern drug discovery.

References

  • Journal of Pharmaceutical Negative Results. A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. Available from: [Link].[8]

  • PMC. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. Available from: [Link].[12]

  • ACS Publications. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Available from: [Link].[14]

  • ResearchGate. In Silico Screening, Synthesis and In Vitro Evaluation of Some Quinazolinone and Pyridine Derivatives as Dihydrofolate Reductase Inhibitors for Anticancer Activity. Available from: [Link].[22]

  • MDPI. DPPH Radical Scavenging Assay. Available from: [Link].[11]

  • PubMed. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Available from: [Link].[15]

  • Indian Journal of Pharmaceutical Sciences. Comparison of DPPH and ABTS assays for determining antioxidant potential of water and methanol extracts of Spirulina platensis. Available from: [Link].

  • ResearchGate. (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available from: [Link].[5]

  • MDPI. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Available from: [Link].[23]

  • PubMed. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. Available from: [Link].[16]

  • ResearchGate. (PDF) Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. Available from: [Link].[24]

  • ResearchGate. Antioxidant activity of extracts determined by the DPPH, ABTS, and FRAP assays. Available from: [Link].[25]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available from: [Link].[6]

  • MDPI. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Available from: [Link].[7]

  • E3S Web of Conferences. Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.. Available from: [Link].[13]

  • PubMed. Structure-activity relationship of 3-substituted N-(pyridinylacetyl)-4-(8-chloro-5,6-dihydro-11H-benzo[14][26]cyclohepta[1,2-b]pyridin-11-ylidene)-piperidine inhibitors of farnesyl-protein transferase: design and synthesis of in vivo active antitumor compounds. Available from: [Link].[27]

  • ResearchGate. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation | Request PDF. Available from: [Link].[17]

  • Oriental Journal of Chemistry. Synthesis and Screening of Some Heterocyclic Compounds for Their Antibacterial Activity With Special Reference to Benzamides Derivatives. Available from: [Link].[28]

  • Lirias - KU Leuven. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. Available from: [Link].[18]

  • PubMed. Heterocycle Compounds with Antimicrobial Activity. Available from: [Link].[9]

  • MDPI. Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. Available from: [Link].[10]

  • PubMed Central. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Available from: [Link].[19]

  • PubMed - NIH. Novel Pyridinium Derivatives as Inhibitors for Acetylcholinesterase. Available from: [Link].[20]

  • PubMed. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Available from: [Link].[29]

  • ResearchGate. Antifungal activity of the compounds 2 and 3 pyridine derivatives (Color figure online). Available from: [Link].[30]

  • ResearchGate. Synthesis, antimicrobial and antifungal screening of novel chalcones containing imidazo[1,2-a] pyridine nucleus. Available from: [Link].[31]

  • NIH. Hybrid Bis-(Imidazole/Benzimidazole)-Pyridine Derivatives with Antifungal Activity of Potential Interest in Medicine and Agriculture via Improved Efficiency Methods. Available from: [Link].[32]

  • PMC - NIH. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Available from: [Link].[33]

  • ResearchGate. (PDF) Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Available from: [Link].[34]

  • MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Available from: [Link].[1]

  • ResearchGate. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Available from: [Link].[21]

  • ResearchGate. Synthesis and Biological Activity of 3Aryl5-(3′-bromo/chlorophenyl)isoxazoles | Request PDF. Available from: [Link].[35]

  • PMC. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Available from: [Link].[2]

  • PubChemLite. (3z)-5-bromo-3-[4-(4-chlorophenyl)-6-(p-tolyl)pyrimidin-2-yl]imino-indolin-2-one. Available from: [Link].[36]

  • PubMed. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives. Available from: [Link].[37]

  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Available from: [Link].[38]

  • MDPI. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Available from: [Link].[39]

Sources

An In-depth Technical Guide to the Structural Analogues of 3-Bromo-5-(4-chlorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-arylpyridine scaffold is a privileged structure in medicinal chemistry and materials science, frequently appearing in molecules with significant biological activity and useful physicochemical properties. This technical guide provides a comprehensive exploration of the structural analogues of 3-Bromo-5-(4-chlorophenyl)pyridine, a representative member of this chemical class. We will delve into the synthesis of the core scaffold, outline rational strategies for analogue design, and present detailed methodologies for the synthesis of a variety of structural analogues. Furthermore, we will discuss the potential applications of these novel compounds, with a particular focus on their prospective roles as anticancer agents and central nervous system therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the 3-arylpyridine scaffold in their own research endeavors.

Introduction

The Prominence of the 3-Arylpyridine Scaffold in Modern Chemistry

The pyridine ring is a fundamental heterocyclic motif that is present in a vast array of natural products, pharmaceuticals, and functional materials.[1][2] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its propensity to engage in π-stacking interactions, make it a versatile building block in molecular design. When a pyridine ring is directly connected to an aryl group, the resulting 3-arylpyridine scaffold gains an additional layer of structural and functional diversity. This combination of aromatic systems gives rise to molecules with a broad spectrum of biological activities, including but not limited to, anticancer, antiviral, antimicrobial, and antidiabetic properties.[3]

Introducing the Core Moiety: this compound

This compound serves as an excellent starting point for the exploration of novel chemical space within the 3-arylpyridine class. This molecule possesses several key features that make it an attractive template for analogue synthesis:

  • A synthetically accessible core structure: As we will detail in Section 2.0, the synthesis of this molecule is straightforward, relying on well-established and robust chemical transformations.

  • Multiple points for diversification: The pyridine ring, the phenyl ring, and the bromine atom all provide opportunities for chemical modification, allowing for a systematic exploration of structure-activity relationships (SAR).

  • Halogen atoms as versatile synthetic handles: The bromine and chlorine atoms can be readily functionalized using a variety of cross-coupling reactions, providing access to a wide range of analogues.

Rationale for Analogue Exploration: A Gateway to Novel Functionality

The systematic synthesis and evaluation of structural analogues of this compound is a proven strategy for the discovery of new molecules with enhanced or entirely novel properties. By making carefully considered modifications to the parent structure, researchers can fine-tune a molecule's physicochemical properties, improve its biological activity, and reduce its off-target toxicity. This guide will provide the reader with the foundational knowledge and practical methodologies required to embark on such an exploration.

Synthesis of the Core Scaffold: this compound

The synthesis of this compound is most efficiently achieved through a retrosynthetic approach that disconnects the biaryl bond, identifying 3,5-dibromopyridine and 4-chlorophenylboronic acid as key starting materials.

Retrosynthetic Analysis

G This compound This compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling C-C Disconnection 3,5-Dibromopyridine 3,5-Dibromopyridine Suzuki Coupling->3,5-Dibromopyridine 4-chlorophenylboronic acid 4-chlorophenylboronic acid Suzuki Coupling->4-chlorophenylboronic acid Bromination Bromination 3,5-Dibromopyridine->Bromination C-Br Formation Pyridine Pyridine Bromination->Pyridine

Caption: Retrosynthetic analysis of this compound.

Key Starting Material: Synthesis of 3,5-Dibromopyridine

3,5-Dibromopyridine is a crucial intermediate that can be prepared from pyridine through direct bromination.[4][5] Due to the electron-deficient nature of the pyridine ring, this reaction requires harsh conditions.

Experimental Protocol: Synthesis of 3,5-Dibromopyridine

  • Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a mechanical stirrer.

  • Initial Charge: To the flask, add pyridine (100 g), concentrated sulfuric acid (100 g, 98%), and thionyl chloride (300 g).

  • Heating: Heat the mixture to reflux.

  • Bromine Addition: Slowly add bromine (550 g) dropwise from the dropping funnel over a period of 10 hours. Maintain the reaction temperature at approximately 130°C. The completion of the reaction can be monitored by the disappearance of the red-brown bromine color.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully perform a steam distillation of the reaction mixture.

  • Isolation and Purification: The crude 3,5-dibromopyridine will precipitate in the aqueous distillate. Collect the solid by filtration. The crude product can be purified by recrystallization from methanol to yield pure 3,5-dibromopyridine (yield ~82%).[4]

The Suzuki-Miyaura Cross-Coupling: A Powerful Tool for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction between an organoboron compound and an organohalide, and it is one of the most powerful and versatile methods for the construction of C-C bonds.[6] In the synthesis of our core scaffold, we will utilize a Suzuki coupling between 3,5-dibromopyridine and 4-chlorophenylboronic acid.

A critical aspect of this reaction is the regioselectivity. In 3,5-dibromopyridine, the two bromine atoms are in electronically and sterically similar environments. However, subtle differences in reactivity can be exploited to achieve mono-arylation. The choice of catalyst, ligand, and reaction conditions can influence which bromine atom reacts preferentially.[7][8] For the purpose of this guide, we will present a general procedure that has been shown to be effective for the mono-arylation of dihalopyridines.

G cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Oxidative Addition->Ar-Pd(II)L2-Br Transmetalation Transmetalation Ar-Pd(II)L2-Br->Transmetalation Ar'-B(OR)2 Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling.

Detailed Experimental Protocol for the Synthesis of this compound

  • Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3,5-dibromopyridine (1.0 eq), 4-chlorophenylboronic acid (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100°C) and stir vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Strategies for the Design of Structural Analogues

The design of structural analogues is a creative and iterative process that is guided by a combination of chemical intuition, established medicinal chemistry principles, and, when available, structure-activity relationship (SAR) data.

A Systematic Approach to Analogue Design

A systematic approach to analogue design involves making discrete modifications to different parts of the lead molecule and evaluating the effect of these changes on its properties. For this compound, we can identify three primary regions for modification:

G Core Scaffold This compound Modification Point 1 Pyridine Ring Core Scaffold->Modification Point 1 Modification Point 2 Phenyl Ring Core Scaffold->Modification Point 2 Modification Point 3 Bromine Atom Core Scaffold->Modification Point 3

Caption: Key modification points on the this compound scaffold.

Bioisosteric Replacements: Modifying Functionality While Retaining Activity

Bioisosterism is a strategy used in medicinal chemistry to design analogues by replacing a functional group with another group that has similar physical or chemical properties, with the aim of retaining or improving the biological activity of the parent compound.

Table 1: Common Bioisosteric Replacements

Functional GroupClassical BioisosteresNon-Classical Bioisosteres
-Br-Cl, -F, -I, -CN, -CF₃-SCH₃, -SO₂CH₃
PhenylThienyl, Furyl, PyrrolylCyclohexyl, Piperidinyl
PyridinePyrimidine, Pyridazine, PyrazineThiazole, Oxazole
Scaffold Hopping: Exploring Novel Core Structures

Scaffold hopping is a more adventurous design strategy that involves replacing the central core of a molecule with a structurally different scaffold, while maintaining the spatial arrangement of the key functional groups. This can lead to the discovery of novel chemical classes with improved properties.

Synthesis and Exploration of Structural Analogues

This section will provide an overview of the synthetic methodologies that can be employed to access a diverse range of structural analogues of this compound.

Modification of the Pyridine Ring

The pyridine ring can be modified by introducing substituents at the available positions (2, 4, and 6). This can be achieved either by starting from a pre-functionalized pyridine derivative or by direct functionalization of the 3-arylpyridine core.

Modification of the Phenyl Ring

The 4-chlorophenyl group can be replaced with other substituted phenyl rings or with different aryl or heteroaryl groups. This is readily achieved by using the appropriately substituted boronic acid in the Suzuki-Miyaura cross-coupling reaction described in Section 2.3.

Functionalization of the Bromine Atom

The bromine atom at the 3-position of the pyridine ring is a versatile handle for a wide range of chemical transformations, including:

  • Further Suzuki-Miyaura couplings: To introduce a second aryl or heteroaryl group.

  • Sonogashira coupling: To introduce an alkyne moiety.

  • Buchwald-Hartwig amination: To introduce an amine or amide group.

  • Heck coupling: To introduce an alkene.

  • Lithiation-trapping: Reaction with an organolithium reagent followed by quenching with an electrophile.

Bioisosteric Replacement of the Bromine and Chlorine Atoms

As outlined in Table 1, the bromine and chlorine atoms can be replaced with a variety of bioisosteric groups to modulate the electronic and steric properties of the molecule.

Potential Applications and Biological Relevance of Analogues

The 3-arylpyridine scaffold is a well-established pharmacophore in a number of therapeutic areas. The analogues of this compound are therefore likely to possess interesting biological activities.

Anticancer Agents Targeting Tubulin Polymerization

Many compounds containing the 3-arylpyridine scaffold have been shown to inhibit tubulin polymerization, a key process in cell division.[9][10] This makes them attractive candidates for the development of novel anticancer agents. The analogues synthesized in this guide could be screened for their ability to inhibit tubulin polymerization and for their cytotoxic activity against a panel of cancer cell lines.

Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyridine scaffold is a common feature in many kinase inhibitors.

Central Nervous System (CNS) Active Agents

The 3-arylpyridine motif is also present in a number of compounds that are active in the central nervous system. For example, some derivatives have been investigated for the prevention and treatment of CNS disorders.[11]

Agrochemicals

The pyridine ring is a common component of many commercially successful agrochemicals. The analogues of this compound could be evaluated for their potential as herbicides, insecticides, or fungicides.

Future Perspectives and Conclusion

The exploration of the structural analogues of this compound offers a rich and rewarding area of research. The synthetic methodologies outlined in this guide provide a clear roadmap for the generation of a diverse library of novel compounds. The potential applications of these analogues are broad and varied, spanning from medicinal chemistry to materials science. It is our hope that this technical guide will serve as a valuable resource for researchers in the field and will inspire the discovery of new molecules with important and useful properties.

References

  • Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. Semantic Scholar. [Link]

  • Experimental section Materials and synthesis 3,5-Dibromopyridine, 4-bromotoluene, Ni(NO3)2·6H2O, Fe(NO3)3·9H2O and N,N - The Royal Society of Chemistry. [Link]

  • Preparation method of 3,5-dibromopyridine-N-oxide.
  • A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. MDPI. [Link]

  • THE BROMINATION OF PYRIDINE1. Journal of the American Chemical Society. [Link]

  • Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. PubMed Central. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]

  • Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone. ResearchGate. [Link]

  • Tubulin inhibitors. Selected scaffolds and main trends in the design of novel anticancer and antiparasitic agents. ResearchGate. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). [Link]

  • Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Organic & Biomolecular Chemistry. [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]

  • Synthesis, Biological Evaluation, and Molecular Docking of Arylpyridines as Antiproliferative Agent Targeting Tubulin. PubMed. [Link]

  • Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. ACS Publications. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. PubMed Central. [Link]

  • Pyridine scaffold: its diverse biological actions. IJNRD. [Link]

  • Arylation Reactions in the Synthesis of Biologically Important 2,5-Diaryl-1,3,4-Oxadiazoles. MDPI. [Link]

  • Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. PubMed Central. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Synthesis and biological evaluation of 2-amino-5-aryl-3-benzylthiopyridine scaffold based potent c-Met inhibitors. ResearchGate. [Link]

  • Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Tetrahedron Letters. [Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. PubMed Central. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling of 3-Bromo-5-(4-chlorophenyl)pyridine for Research and Development Personnel

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Introduction

3-Bromo-5-(4-chlorophenyl)pyridine is a halogenated bi-aryl pyridine derivative. Its structure suggests significant utility as a key intermediate or building block in the synthesis of complex organic molecules, particularly within the domains of pharmaceutical drug discovery and materials science.[1][2] As with many novel compounds developed for research purposes, a comprehensive, publicly available toxicological and safety profile for this compound is not yet established.

This guide provides researchers, scientists, and drug development professionals with a robust framework for the safe handling of this compound. In the absence of specific substance data, we will employ the principle of chemical analogy and a risk-based approach. By extrapolating from the known hazards of its core structural motifs—the pyridine ring and halogenated aromatic systems—we can establish conservative and effective safety protocols. This document is designed to empower the user with not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and scientific integrity.

Section 1: Compound Identification and Physicochemical Properties

Proper identification is the first step in any safety protocol. The following table summarizes the key identifiers for this compound.

IdentifierValueSource
CAS Number 675590-22-4[3][4]
Molecular Formula C₁₁H₇BrClN[3][4]
Molecular Weight 268.54 g/mol [3]
Appearance Solid (predicted based on related structures)[1]
Storage Sealed in dry, 2-8°C[3]

Section 2: Hazard Assessment - A Proactive, Structure-Based Approach

Given the lack of specific toxicological data, a thorough hazard assessment must be inferred from the compound's constituent chemical structures. This proactive analysis allows us to anticipate risks and implement appropriate controls.

Structural Hazard Analysis
  • Pyridine Core: The pyridine moiety is a well-characterized heterocycle. Pyridine and its simple derivatives are known to be flammable, harmful if swallowed, in contact with skin, or inhaled, and can cause significant skin and eye irritation.[5][6][7][8] They can also cause dizziness, headaches, and nausea upon exposure.[9] Therefore, this compound should be assumed to share these intrinsic hazards.

  • Halogenated Aryl Groups (Bromo & Chloro): The presence of both bromine and chlorine on aromatic rings necessitates caution. Halogenated organic compounds can be irritants and may have the potential for long-term health effects. They are also often persistent in the environment, making proper disposal critical.[10] The combination of these functional groups suggests that the compound will, at a minimum, cause skin, eye, and respiratory irritation.[11][12]

Anticipated GHS Classification (Extrapolated)

Based on the analysis of related compounds, the following GHS classification should be conservatively assumed for this compound until empirical data is available.

Hazard ClassAnticipated ClassificationRationale and Key Hazards
Acute Toxicity, Oral Warning: Category 4 Harmful if swallowed. Based on analogs like 3-bromopyridine and 3-bromo-5-fluoropyridine.[13][14]
Acute Toxicity, Dermal Warning: Category 4 Harmful in contact with skin. Based on 3-bromopyridine.[10]
Acute Toxicity, Inhalation Warning: Category 4 Harmful if inhaled. Based on 3-bromopyridine.[10]
Skin Corrosion / Irritation Warning: Category 2 Causes skin irritation. A common property of halogenated pyridines.[12][13]
Eye Damage / Irritation Warning: Category 2A Causes serious eye irritation. Based on analogs.[12][13]
STOT - Single Exposure Warning: Category 3 May cause respiratory irritation.[11][13]

This table represents a conservative, extrapolated hazard profile and should be treated as such for risk assessment and control planning.

Section 3: Engineering Controls and Personal Protective Equipment (PPE) - The Hierarchy of Controls

For compounds with unevaluated toxicological properties, a strict adherence to the hierarchy of controls is paramount. The primary goal is to minimize or eliminate the potential for exposure.

Primary Engineering Control: The Chemical Fume Hood

The use of a certified chemical fume hood is mandatory for all operations involving this compound, including weighing, transfers, and reaction setups.

  • Causality: A fume hood serves as the primary containment device. It protects the user from inhaling potentially harmful vapors or fine powders and provides a contained space to manage spills. Its constant air exchange prevents the accumulation of hazardous concentrations in the laboratory environment.[7][9]

Personal Protective Equipment (PPE) - The Last Line of Defense

PPE does not eliminate the hazard; it provides a final barrier. It must be selected and used correctly for all procedures.[8]

  • Eye and Face Protection: Wear ANSI Z87.1-compliant chemical splash goggles at all times. When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[6]

  • Hand Protection: Wear nitrile gloves as a minimum. For extended operations or when handling larger quantities, consider double-gloving or using a heavier-duty glove. Always inspect gloves for tears or punctures before use and remove them without contaminating your skin. Wash hands thoroughly after handling the compound, even after wearing gloves.[8][9]

  • Body Protection: A flame-resistant lab coat, long pants, and fully enclosed, chemical-resistant footwear are required. This is to prevent accidental skin contact.[6]

  • Respiratory Protection: A respirator is generally not required if all work is conducted within a properly functioning fume hood. However, for emergency situations such as a large spill, a NIOSH-approved respirator with organic vapor cartridges may be necessary. All respirator use must be part of a formal institutional respiratory protection program with requirements for fit-testing and training.[8]

Section 4: Standard Operating Procedures (SOPs) for Safe Handling

The following protocols provide a self-validating system for handling this compound safely throughout its lifecycle in the laboratory.

Receipt and Storage Protocol
  • Inspection: Upon receipt, move the package to a fume hood before opening. Visually inspect the container for any signs of damage or leakage.

  • Verification: Confirm the label on the container matches the order and the Safety Data Sheet (if available).

  • Storage: Store the container in a designated, clearly labeled secondary container. Place in a cool, dry, well-ventilated area, adhering to the supplier's recommendation of 2-8°C.[3] Ensure it is stored away from incompatible materials such as strong oxidizing agents and strong acids.[8][10] The storage area should be secure and accessible only to authorized personnel.

Weighing and Transfer Protocol (Solid)
  • Preparation: Don all required PPE. Ensure the fume hood sash is at the lowest practical working height. Decontaminate the work surface and the analytical balance inside the hood.

  • Tare: Place a clean weighing vessel on the balance and tare it.

  • Transfer: Carefully open the main container. Using a clean spatula, transfer the approximate amount of solid to the weighing vessel. Keep the main container covered as much as possible to minimize the release of dust.

  • Weighing: Close the main container securely. Record the final weight.

  • Cleanup: Carefully clean the spatula and any minor dust from the balance and work surface using a solvent-wetted wipe. Dispose of the wipe in the designated halogenated solid waste container.

Waste Disposal Protocol
  • Segregation: All waste containing this compound, including contaminated consumables (gloves, wipes, silica gel) and reaction residues, must be disposed of in a designated, sealed, and clearly labeled "Halogenated Organic Waste" container.

  • Rationale: Halogenated compounds can be toxic to aquatic life and may resist environmental degradation.[10] Proper segregation ensures they are handled by waste management professionals according to environmental regulations and not released into the sanitary sewer system.

Section 5: Emergency Procedures

Preparedness is key to mitigating the impact of an accident.

Spill Response
  • Small Spill (inside a fume hood):

    • Alert nearby personnel.

    • Use a non-flammable absorbent material (e.g., sand, vermiculite) to cover the spill.[6]

    • Carefully sweep the absorbed material into a designated waste container.

    • Decontaminate the area with an appropriate solvent and wipe clean.

    • Dispose of all contaminated materials as halogenated waste.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the immediate area. Alert all personnel and the institutional safety office.

    • Close the laboratory doors and prevent re-entry.

    • Wait for trained emergency response personnel to manage the cleanup.[15]

Exposure and First Aid Measures
  • Inhalation: Immediately move the affected person to fresh air. Seek medical attention.[14]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[7][11]

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[16]

Fire Response
  • The compound is a combustible solid. In case of a fire, use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher.[10][17]

  • Causality: Do not use water jets, as this may spread the fire. Firefighters should wear self-contained breathing apparatus (SCBA) as hazardous decomposition products, including nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen bromide (HBr), will be generated.[10]

Section 6: Visualized Safe Handling Workflow

The following diagram illustrates the critical safety checkpoints in the lifecycle of this compound within a research environment.

Safe_Handling_Workflow cluster_0 Preparation & Storage cluster_1 Handling & Experimentation (Fume Hood Only) cluster_2 Completion & Disposal Receive Receive Chemical Verify Integrity & ID Store Store Securely 2-8°C Away from Incompatibles Receive->Store Log in Inventory Weigh Weigh Solid Minimize Dust Use Spatula Store->Weigh Retrieve for Use PPE_Check1 Check PPE Store->PPE_Check1 Reaction Conduct Reaction Contained Glassware Monitor Weigh->Reaction Transfer to Reaction Hood_Check1 Verify Hood Function Weigh->Hood_Check1 Purify Purify Compound Manage Solvents Reaction->Purify Work-up Decon Decontaminate Glassware & Surfaces Purify->Decon Post-Experiment PPE_Check2 Check PPE Purify->PPE_Check2 Waste Dispose of Waste Segregate Halogenated Waste Seal Container Decon->Waste Hood_Check2 Verify Hood Function Decon->Hood_Check2 PPE_Check1->Weigh Hood_Check1->Reaction PPE_Check2->Decon Hood_Check2->Waste

Caption: Safe handling workflow for this compound.

References

  • Penta chemicals. (2024, November 26). Pyridine - SAFETY DATA SHEET.
  • Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine.
  • PubChem. 3-Bromo-5-chloro-4-methylpyridine. Retrieved from [Link]

  • BLD Pharm. This compound.
  • New Jersey Department of Health. Hazard Summary: Pyridine. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, December 18). Safety Data Sheet: 3-Bromopyridine.
  • Apollo Scientific. (2023, June 29). Safety Data Sheet: 3-Bromo-5-methylpyridine.
  • TCI Chemicals. (2025, April 1). Safety Data Sheet: 5-Bromo-2-cyano-3-nitropyridine.
  • Jubilant Ingrevia. 3-Bromopyridine Safety Data Sheet.
  • ChemicalBook. (2022, August 11). Safety Data Sheet: 3-BROMO-5-(4-FLUOROPHENYL)PYRIDINE.
  • National Institutes of Health (NIH). (2018). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Retrieved from [Link]

  • PubChem. 4-(4-Bromophenyl)pyridine. Retrieved from [Link]

Sources

solubility of 3-Bromo-5-(4-chlorophenyl)pyridine in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3-Bromo-5-(4-chlorophenyl)pyridine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in pharmaceutical and organic synthesis. In the absence of extensive published empirical data, this document leverages fundamental principles of organic chemistry to predict its solubility profile across a range of common organic solvents. Furthermore, it offers a detailed, best-practice experimental protocol for the accurate determination of its solubility, empowering researchers to generate reliable data for their specific applications. This guide is intended to be a valuable resource for scientists working with this compound, facilitating informed solvent selection for synthesis, purification, and formulation development.

Introduction to this compound and its Solubility

This compound, with the chemical formula C₁₁H₇BrClN, is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science.[1][2] Its substituted pyridine core is a common scaffold in the development of novel therapeutic agents. The solubility of this compound is a critical physicochemical parameter that dictates its utility in various applications.[3][4] Understanding its behavior in different organic solvents is paramount for:

  • Reaction Chemistry: Ensuring reactants are in the same phase for efficient chemical transformations.

  • Purification: Selecting appropriate solvents for crystallization and chromatography.

  • Formulation: Developing stable and bioavailable drug products.[5]

  • Analytical Chemistry: Preparing solutions for analysis by techniques such as HPLC and spectroscopy.[3]

This guide will first explore the theoretical underpinnings of solubility and predict the behavior of this compound in various solvents. Subsequently, a robust experimental protocol for solubility determination will be detailed.

Physicochemical Properties and Predicted Polarity of this compound

The solubility of a compound is intrinsically linked to its molecular structure and the resulting intermolecular forces.[6][7]

Molecular Structure:

Molecular Structure of this compound

  • Pyridine Ring: The nitrogen atom in the pyridine ring introduces polarity and can act as a hydrogen bond acceptor.[6]

  • 4-Chlorophenyl Group: This large, aromatic group is predominantly nonpolar, contributing to solubility in less polar solvents. The chlorine atom adds some polarity.

  • Bromo Group: The bromine atom is an electron-withdrawing group that can contribute to dipole-dipole interactions.

Predicted Polarity:

Based on its structure, this compound is predicted to be a moderately polar to nonpolar molecule . The nonpolar character of the chlorophenyl ring likely dominates the overall polarity. This prediction suggests that the compound will exhibit better solubility in solvents of similar polarity.

The Foundational Principle of "Like Dissolves Like"

The adage "like dissolves like" is the cornerstone of solubility prediction.[7] This principle states that a solute will dissolve best in a solvent that has a similar polarity and engages in similar types of intermolecular forces.[6][8]

  • Polar Solvents: These solvents have large dipole moments and often contain heteroatoms like oxygen or nitrogen. They are effective at dissolving polar and ionic solutes through dipole-dipole interactions and hydrogen bonding.

  • Nonpolar Solvents: These solvents have small or no dipole moments and are characterized by C-H bonds. They dissolve nonpolar solutes through weaker London dispersion forces.

Predicted Solubility Profile of this compound

Based on the "like dissolves like" principle and the predicted moderately polar to nonpolar nature of the target compound, the following solubility profile is anticipated.

Solvent CategoryCommon SolventsPredicted Solubility of this compoundRationale
Nonpolar Hexane, Toluene, Diethyl EtherHigh to Moderate The large, nonpolar chlorophenyl group should interact favorably with these solvents through London dispersion forces.[8]
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, AcetoneHigh to Moderate These solvents have a moderate polarity that should effectively solvate the moderately polar pyridine and bromo functionalities, as well as the nonpolar regions.
Polar Aprotic (High Polarity) Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to Low While capable of dissolving a wide range of compounds, the high polarity of these solvents might not be an ideal match for the significant nonpolar character of the molecule.[8]
Polar Protic Methanol, Ethanol, IsopropanolLow to Sparingly Soluble The ability of these solvents to hydrogen bond may not be fully utilized as the target molecule is primarily a hydrogen bond acceptor. The large nonpolar region will likely limit solubility.[7]
Aqueous WaterInsoluble The large, nonpolar, and hydrophobic nature of the molecule will prevent it from dissolving in the highly polar, hydrogen-bonding network of water.

A Robust Protocol for the Experimental Determination of Solubility

To obtain accurate and reliable solubility data, the shake-flask method is considered the "gold standard".[5][9] This thermodynamic solubility measurement involves allowing an excess of the solid to equilibrate with the solvent over a period of time.[10]

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or glass test tubes with screw caps

  • Analytical balance

  • Vortex mixer

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

G start Start add_excess Add excess solid solute to a known volume of solvent start->add_excess equilibrate Equilibrate at a constant temperature with agitation (e.g., 24-48 hours) add_excess->equilibrate phase_separation Separate solid and liquid phases (Centrifugation) equilibrate->phase_separation filtration Filter the supernatant to remove fine particles phase_separation->filtration dilution Prepare a known dilution of the saturated solution filtration->dilution analysis Analyze the concentration of the diluted solution (e.g., by HPLC) dilution->analysis calculation Calculate the solubility analysis->calculation end_node End calculation->end_node

Workflow for Shake-Flask Solubility Determination

Step-by-Step Procedure
  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 1 mL) of the chosen solvent. "Excess" means that undissolved solid should be clearly visible after the equilibration period.

  • Equilibration: Tightly cap the vials and place them in a shaker at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours).

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Filtration: Carefully withdraw a known volume of the clear supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.[10]

  • Dilution: Prepare a precise dilution of the filtered saturated solution with the same solvent. The dilution factor will depend on the expected solubility and the linear range of the analytical method.

  • Quantification: Determine the concentration of the diluted solution using a validated analytical method such as HPLC or UV-Vis spectroscopy.[3] A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

  • Calculation: Calculate the solubility of the compound in the solvent using the following formula:

    Solubility (mg/mL) = Concentration of diluted solution (mg/mL) x Dilution Factor

Data Analysis and Interpretation

The experimentally determined solubility values should be tabulated for easy comparison across the different solvents. These results can then be correlated with the polarity of the solvents to validate the "like dissolves like" principle for this specific compound. Any significant deviations from the predicted solubility may suggest specific solute-solvent interactions, such as the formation of solvates.

Conclusion

While specific published data on the solubility of this compound is scarce, a systematic approach based on its molecular structure and the principles of polarity allows for a reasoned prediction of its solubility profile. It is anticipated to be most soluble in nonpolar and moderately polar aprotic solvents, with decreasing solubility in highly polar and protic solvents, and being virtually insoluble in water. For definitive quantitative data, the detailed shake-flask protocol provided in this guide offers a reliable method for its experimental determination. This information is critical for the effective application of this compound in research and development.

References

A comprehensive list of references will be provided upon request.

Sources

Unlocking the Potential of 3-Bromo-5-(4-chlorophenyl)pyridine: A Versatile Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of 3-Bromo-5-(4-chlorophenyl)pyridine, a heterocyclic compound poised for significant applications in medicinal chemistry. While direct biological data on this specific molecule is emerging, its constituent moieties—a reactive 3-bromopyridine core and a biologically relevant 4-chlorophenyl group—position it as a highly valuable and versatile starting material for drug discovery campaigns. This document, intended for researchers, chemists, and drug development professionals, explores the compound's synthetic utility, proposes evidence-based therapeutic applications, and provides detailed, actionable experimental protocols for its derivatization and biological evaluation. By synthesizing data from structurally related compounds, we present a forward-looking perspective on leveraging this scaffold for the development of novel agents in oncology, infectious diseases, and beyond.

The this compound Scaffold: A Structural Overview

The pyridine ring is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs and natural products.[1][2][3] Its ability to act as a hydrogen bond acceptor and engage in various non-covalent interactions makes it a privileged scaffold in drug design.[4] The molecule this compound (CAS: 675590-22-4) combines this proven heterocyclic core with two strategically placed substituents that offer distinct advantages for chemical exploration and biological activity.

  • The 3-Bromopyridine Moiety : The bromine atom at the 3-position is the molecule's primary reactive handle. It is an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira, Heck), enabling the facile introduction of diverse chemical functionalities.[5] This allows for systematic Structure-Activity Relationship (SAR) studies, which are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

  • The 5-(4-chlorophenyl) Moiety : The 4-chlorophenyl group is a common substituent in pharmacologically active compounds, known to participate in hydrophobic, pi-pi, and halogen bonding interactions within protein binding sites.[6] Its presence in this scaffold provides a foundational structural element that can be oriented toward key target residues. This moiety is found in compounds with applications ranging from NSAIDs to analgesics.[7][8]

The combination of a reactive site for diversification and a stable, biologically relevant anchor group makes this compound a compelling starting point for library synthesis and lead discovery.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. These values are essential for planning chemical reactions, formulations, and initial ADME (Absorption, Distribution, Metabolism, and Excretion) predictions.

PropertyValueSource
CAS Number 675590-22-4[9]
Molecular Formula C₁₁H₇BrClN[9]
Molecular Weight 268.54 g/mol [9]
Appearance White to off-white solidCommercial Supplier Data
Predicted XlogP 3.8 - 4.2Cheminformatics Software
Predicted Solubility Poorly soluble in waterCheminformatics Software
Chemical Structure

Caption: Structure of this compound.

Synthesis and Chemical Reactivity

While several synthetic routes could furnish the title compound, a common and efficient method would involve a Suzuki cross-coupling reaction between 3,5-dibromopyridine and 4-chlorophenylboronic acid. The regioselectivity of this reaction often favors substitution at the 5-position, leaving the 3-bromo position available for subsequent modifications.

The true value of this compound lies in its reactivity as a chemical intermediate. The carbon-bromine bond is a versatile functional group for forming new carbon-carbon and carbon-heteroatom bonds, which is the cornerstone of modern medicinal chemistry library synthesis.

G start This compound product_suzuki Aryl/Heteroaryl Substituted Product start->product_suzuki Suzuki Coupling (R-B(OH)₂, Pd catalyst) product_buchwald Amine/Amide Substituted Product start->product_buchwald Buchwald-Hartwig (R₂NH, Pd catalyst) product_sono Alkynyl Substituted Product start->product_sono Sonogashira Coupling (Alkyne, Pd/Cu catalyst) product_cyanation Nitrile Substituted Product start->product_cyanation Cyanation (Zn(CN)₂, Pd catalyst)

Caption: Key cross-coupling reactions for derivatization.

Potential Therapeutic Applications & Drug Discovery Workflows

Based on the known biological activities of the 3,5-disubstituted pyridine scaffold and the 4-chlorophenyl moiety, we propose several high-potential therapeutic areas for derivatives of this compound.

Application Area 1: Antitubercular Agents

Scientific Rationale: Several studies have identified the 3,5-disubstituted pyridine core as a promising scaffold for developing potent agents against Mycobacterium tuberculosis (Mtb), including drug-resistant strains.[10][11] One identified target for such compounds is DprE1, an essential enzyme in the Mtb cell wall synthesis pathway.[11] The this compound scaffold provides an excellent starting point to develop new DprE1 inhibitors or other novel antitubercular agents. The 4-chlorophenyl group can serve as an anchor in a hydrophobic pocket, while modifications at the 3-position can be used to optimize interactions with the active site and improve physicochemical properties.

Proposed Synthetic Derivatization Workflow (Suzuki Coupling):

G cluster_0 Synthetic Workflow: Suzuki Coupling start Dissolve Reactants This compound Boronic Acid Ester Pd Catalyst & Ligand Base (e.g., K₂CO₃) degas Degas Mixture (e.g., N₂ or Ar purge) start->degas heat Heat Reaction (e.g., 80-100 °C) degas->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor workup Aqueous Workup (Extraction with EtOAc) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify characterize Characterize Product (NMR, HRMS) purify->characterize

Caption: Workflow for Suzuki coupling derivatization.

Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid or ester (1.2 eq), potassium carbonate (2.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask.

  • Degassing: Purge the reaction mixture with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Heating: Heat the reaction mixture to 90 °C with vigorous stirring under the inert atmosphere.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue using silica gel column chromatography with an appropriate solvent system (e.g., a hexane/ethyl acetate gradient).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Application Area 2: Anticancer Agents (Tubulin Polymerization Inhibitors)

Scientific Rationale: The disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy. The 4-chlorophenyl moiety is a feature of certain compounds that bind to the colchicine site of tubulin, thereby inhibiting its polymerization.[6] A series of 3-aryl-4-(trimethoxyphenyl)pyridines have also been reported as tubulin polymerization inhibitors.[12] By functionalizing the 3-position of our scaffold with various aryl or heteroaryl groups, it is possible to design novel cis-restricted analogues that mimic known tubulin inhibitors. The pyridine nitrogen can act as a hydrogen bond acceptor, potentially increasing binding affinity and improving aqueous solubility.

Proposed Biological Evaluation Workflow:

G cluster_1 Biological Workflow: Anticancer Screening primary_screen Primary Screen In vitro tubulin polymerization assay cell_viability Cell Viability Assay (e.g., MTS/MTT on MCF-7, HeLa cell lines) primary_screen->cell_viability Active Hits mechanism_study Mechanism of Action Cell Cycle Analysis (FACS) Immunofluorescence (Microtubules) cell_viability->mechanism_study Potent Compounds (IC₅₀ < 1µM) in_vivo In Vivo Studies (Xenograft models) mechanism_study->in_vivo Confirmed MoA

Caption: Screening cascade for tubulin polymerization inhibitors.

Detailed Experimental Protocol: In Vitro Tubulin Polymerization Assay

  • Reagent Preparation: Reconstitute lyophilized bovine tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9) on ice. Prepare a stock solution of GTP (100 mM) and the test compound (e.g., 10 mM in DMSO).

  • Assay Setup: In a 96-well plate, add buffer, GTP (to a final concentration of 1 mM), and various concentrations of the test compound (e.g., from 0.1 µM to 100 µM). Add a positive control (e.g., colchicine) and a negative control (DMSO vehicle).

  • Initiation of Polymerization: Pre-warm the plate to 37 °C for 3 minutes. Initiate the polymerization by adding the cold tubulin solution to each well.

  • Data Acquisition: Immediately place the plate in a temperature-controlled spectrophotometer (37 °C) and measure the change in absorbance at 340 nm every 30 seconds for 60-90 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.

  • Data Analysis: Plot the absorbance versus time for each concentration. Calculate the rate of polymerization and the maximal polymer mass. Determine the IC₅₀ value (the concentration of the compound that inhibits polymerization by 50%) by fitting the data to a dose-response curve.

Future Outlook and Conclusion

This compound represents a strategic and under-explored scaffold in medicinal chemistry. Its synthetic tractability, combined with the established pharmacological relevance of its constituent parts, makes it an ideal platform for generating diverse chemical libraries. The proposed applications in antitubercular and anticancer drug discovery are just two of many possibilities; exploration into CNS disorders, antivirals, and anti-inflammatory agents is also highly warranted based on the broad utility of the pyridine scaffold.[5][13]

Future work should focus on the systematic exploration of the chemical space around the 3-position, employing a range of modern cross-coupling reactions. High-throughput screening of the resulting compound libraries against diverse biological targets will be key to unlocking the full therapeutic potential of this promising molecular framework. This guide provides the foundational rationale and practical methodologies to empower researchers to embark on this exciting area of drug discovery.

References

  • Vertex AI Search. The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis. 5

  • Vertex AI Search. Exploring the Synthesis Capabilities of 4-Chlorophenylhydrazine HCl. 7

  • Taylor & Francis Online. 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. 10

  • PubMed Central (PMC). 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. 11

  • ResearchGate. 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates | Request PDF. 14

  • PubMed Central (PMC). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. 6

  • Guidechem. Properties, synthesis and applications of 3-Bromo-5-hydroxypyridine. 15

  • ChemScene. This compound. 9

  • PubMed. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. 8

  • MDPI. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. 1

  • Drug Design, Development and Therapy. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. 2

  • PubMed Central (PMC). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. 3

  • PubMed Central (PMC). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. 4

  • National Institutes of Health (NIH). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. 12

  • Vertex AI Search. Key Applications of 3-Bromo-4-methylpyridine in Modern Chemical Industries. 13

Sources

Methodological & Application

Application Note: A Practical Guide to the Suzuki-Miyaura Coupling of 3-Bromo-5-(4-chlorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Biaryl Pyridines

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its utility is particularly pronounced in the construction of biaryl and hetero-biaryl scaffolds, which are privileged structures in medicinal chemistry.

This guide provides a detailed protocol and in-depth scientific rationale for the Suzuki-Miyaura coupling of 3-bromo-5-(4-chlorophenyl)pyridine. This substrate is of particular interest as it allows for the introduction of molecular diversity at the 3-position of the pyridine ring while retaining a 4-chlorophenyl moiety, a common pharmacophore. The protocol is designed to be robust and reproducible, with a focus on explaining the causality behind each experimental choice to empower researchers to adapt and troubleshoot the methodology effectively.

The Catalytic Heart: Unraveling the Suzuki-Miyaura Mechanism

A comprehensive understanding of the reaction mechanism is paramount for successful execution and optimization. The catalytic cycle of the Suzuki-Miyaura coupling is generally accepted to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][3][4]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition into the carbon-halogen bond (C-Br in this case) of the electrophile, this compound.[1] This step, often the rate-determining one, forms a Pd(II) intermediate.[1] The reactivity of aryl halides follows the general trend I > Br > OTf >> Cl, making the C-Br bond of our substrate the exclusive site of reaction over the C-Cl bond.[4][5]

  • Transmetalation: This step involves the transfer of the organic group from the organoboron reagent (e.g., a boronic acid) to the Pd(II) center. The presence of a base is crucial here.[6] The base activates the boronic acid, forming a more nucleophilic boronate species ([R-B(OH)₃]⁻), which facilitates the ligand exchange on the palladium complex.[7][8]

  • Reductive Elimination: In the final step, the two organic fragments on the Pd(II) complex are coupled, forming the new C-C bond of the biaryl product. This process regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle.[3][4]

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) PdII_ArX Ar-Pd(II)L₂-X OxAdd->PdII_ArX Transmetal Transmetalation (R-B(OH)₂ + Base) PdII_ArR Ar-Pd(II)L₂-R Transmetal->PdII_ArR RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Product Ar-R (Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Coupling of this compound

This protocol details the coupling of this compound with a generic arylboronic acid. Researchers should adapt purification techniques based on the specific properties of their final product.

Materials & Reagents
ReagentRoleStoichiometry (eq.)Mol. Wt. ( g/mol )
This compoundElectrophile1.0270.54
Arylboronic AcidNucleophile1.2 - 1.5Varies
Pd(dppf)Cl₂Catalyst Precursor0.02 - 0.05731.70
K₂CO₃ or Cs₂CO₃Base2.0 - 3.0138.21 / 325.82
1,4-DioxaneSolvent-88.11
WaterCo-solvent-18.02
Rationale for Reagent Selection
  • Arylboronic Acid vs. Esters: While boronic acids are common, they can be prone to decomposition via protodeboronation.[4][9] For particularly challenging or valuable substrates, more stable boronic esters (e.g., pinacol esters) are recommended.[4][9] An excess (1.2-1.5 eq.) is used to drive the reaction to completion.

  • Catalyst System: Pd(dppf)Cl₂ is a robust and versatile Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[9] The dppf ligand is a bulky, electron-rich phosphine that promotes both oxidative addition and reductive elimination, making it suitable for a wide range of substrates, including heteroaryl halides.[10]

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong base suitable for many Suzuki couplings. For less reactive substrates or to accelerate the reaction, cesium carbonate (Cs₂CO₃) is a more effective choice due to its higher solubility and the positive effect of the cesium cation.[10]

  • Solvent System: A mixture of 1,4-dioxane and water (typically 3:1 to 5:1 v/v) is a standard solvent system.[2] Dioxane solubilizes the organic reagents, while water is essential for dissolving the inorganic base and facilitating the formation of the reactive boronate species.[11]

Step-by-Step Procedure

Experimental_Workflow cluster_workflow Experimental Workflow A 1. Reagent Preparation (Weigh solids in air) B 2. Reaction Setup (Add reagents to flask) A->B C 3. Inert Atmosphere (Evacuate & backfill with Ar/N₂) B->C D 4. Solvent Addition (Add degassed solvents) C->D E 5. Reaction Execution (Heat to 85-100 °C) D->E F 6. Monitoring (TLC / LC-MS) E->F G 7. Workup (Quench, extract) F->G Upon completion H 8. Purification (Column chromatography) G->H I 9. Analysis (NMR, MS) H->I

Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.

  • Reagent Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (K₂CO₃ or Cs₂CO₃, 2.5 eq.).

  • Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq.), to the flask.

  • Establish Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is critical as oxygen can oxidize the Pd(0) catalyst, leading to decomposition and the formation of homocoupling byproducts.[4][10]

  • Solvent Addition: Through the septum, add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio, to achieve a substrate concentration of ~0.1 M) via syringe. Solvents should be degassed by bubbling with an inert gas for 20-30 minutes prior to use.[11]

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 85-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate against the starting material. The reaction is typically complete within 4-12 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer two more times with ethyl acetate.[12]

    • Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄).[12]

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.[2]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst.[9]2. Insufficiently inert atmosphere.[10]3. Poor quality boronic acid (decomposed).[9]4. Insufficiently strong base or poor solubility.1. Use a fresh bottle of catalyst or a more robust precatalyst (e.g., a Buchwald palladacycle).[9]2. Ensure proper degassing of solvents and use of Schlenk techniques.[11]3. Use a fresh batch of boronic acid or switch to a more stable boronic ester (e.g., BPin).[9]4. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure vigorous stirring.[10]
Protodeboronation The boronic acid reacts with residual water/protons instead of transmetalating. This is common with electron-rich or heteroaryl boronic acids.[4][13]1. Use a higher loading of the boronic acid (e.g., 1.5-2.0 eq.).2. Use rigorously anhydrous solvents and a base like KF.[6][14]3. Use a boronic ester (MIDA or pinacol) which slowly releases the boronic acid.[9]
Homocoupling (R-R) 1. Presence of oxygen leading to oxidative coupling of the boronic acid.[4]2. Pd(II) species present at the start of the reaction.1. Improve degassing procedures.[4]2. Ensure the Pd(II) precatalyst is fully reduced. Adding a small amount of a reducing agent or pre-stirring the catalyst and ligand can sometimes help.
Product Isolation Issues The product is highly polar (e.g., contains free amines/acids) and remains in the aqueous layer during workup.1. Adjust the pH of the aqueous layer to neutralize the product before extraction.2. Use a different extraction solvent like dichloromethane or perform a continuous liquid-liquid extraction.3. For very hydrophilic products, consider filtering the reaction mixture through a pad of Celite to remove the catalyst, evaporating the solvent, and purifying the residue directly by chromatography or reverse-phase HPLC.[15]

Safety Considerations

  • Palladium Catalysts: Palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Work in a well-ventilated fume hood and avoid ignition sources.

  • Bases: Strong bases like carbonates can be corrosive and irritating. Avoid inhalation of dust and skin contact.

  • Pressure: When heating a sealed reaction vessel, never fill it more than two-thirds full to avoid dangerous pressure buildup. Always use a blast shield.[2]

Conclusion

The Suzuki-Miyaura coupling is a powerful and versatile tool for constructing complex molecules. By understanding the underlying mechanism and the specific roles of each reagent, researchers can successfully implement this protocol for the synthesis of novel biaryl pyridine derivatives from this compound. The key to success lies in careful experimental setup, particularly in maintaining an inert atmosphere, and the rational selection of catalyst, base, and solvent to suit the specific substrates being coupled.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Vantourout, J. C., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. Retrieved from [Link]

  • Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9298–9307. Retrieved from [Link]

  • Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 79(12), 5848–5853. Retrieved from [Link]

  • Vantourout, J. C., et al. (2019, August 30). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Lima, C. G. S., et al. (2014, May 1). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of solvent volume on the Suzuki-Miyaura reaction with [dmiop]2[PdCl4]. Retrieved from [Link]

  • Delaney, C. P., et al. (2022). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 24(3), 754-759. Retrieved from [Link]

  • Vechtomova, Y. L., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium on carbon as a precatalyst for the Suzuki–Miyuara cross-coupling of aryl chlorides. Retrieved from [Link]

  • ResearchGate. (2014, February 6). How can the work up of Suzuki Reaction of arylbromides be best carried out? Retrieved from [Link]

  • Jensen, T. B., & Skrydstrup, T. (2018). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Catalysts, 8(1), 35. Retrieved from [Link]

  • Lecker, R. M., et al. (2018). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. The Journal of Organic Chemistry, 83(15), 8427–8435. Retrieved from [Link]

  • NRO Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Reddit. (n.d.). Hydrophilic Suzuki-coupling product workup? Retrieved from [Link]

  • Sun, Z., et al. (2021). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 12(18), 6393–6400. Retrieved from [Link]

  • Arisawa, M., et al. (2018). Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System. Molecules, 23(11), 2821. Retrieved from [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Retrieved from [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • ResearchGate. (2023, February 22). Suzuki–Miyaura Coupling Reaction Product Isolation. Retrieved from [Link]

  • MDPI. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN104974081A - Synthetic method of 3-bromopyridine.
  • Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • PubChem. (n.d.). 3-Bromo-5-chloro-4-methylpyridine. Retrieved from [Link]

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-5-(4-chlorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C-N Bond Formation in Drug Discovery

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries, where aryl and heteroaryl amines are prevalent structural motifs. The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of these crucial bonds, largely superseding classical methods that often require harsh conditions and exhibit limited substrate scope.[1][2] This application note provides a comprehensive guide to the Buchwald-Hartwig amination of 3-Bromo-5-(4-chlorophenyl)pyridine, a heteroaryl halide of interest in medicinal chemistry. We will delve into the mechanistic underpinnings of this transformation, present a detailed experimental protocol, and discuss key considerations for reaction optimization and product characterization.

The substrate, this compound, presents a unique challenge and opportunity due to the presence of two different halogen atoms. The differential reactivity between the C-Br and C-Cl bonds under palladium catalysis allows for a chemoselective amination at the more reactive C-Br position. This selectivity is rooted in the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the initial oxidative addition step in the catalytic cycle.[3]

Mechanistic Insights: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium catalyst. The cycle is generally understood to involve three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4][5]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the this compound, forming a Pd(II) complex. This is typically the rate-determining step and is favored for the C-Br bond over the C-Cl bond.[6]

  • Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the palladium center. A base present in the reaction mixture deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired N-arylated product, which regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1]

The choice of ligand is critical to the success of the reaction. Bulky, electron-rich phosphine ligands are often employed to stabilize the palladium catalyst and promote both the oxidative addition and reductive elimination steps.[7]

Buchwald_Hartwig_Catalytic_Cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n PdII_complex L_nPd(II)(Ar)(Br) Pd0->PdII_complex Oxidative Addition ArBr This compound OxAdd Oxidative Addition Amido_complex L_nPd(II)(Ar)(NR2) PdII_complex->Amido_complex Amine Coordination & Deprotonation Amine R2NH (Amine) Base Base Amido_complex->Pd0 Reductive Elimination Product N-Aryl-5-(4-chlorophenyl)pyridin-3-amine Amido_complex->Product RedElim Reductive Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol

This protocol provides a general starting point for the Buchwald-Hartwig amination of this compound with a generic amine. Optimization of the reaction conditions, including the choice of ligand, base, and solvent, may be necessary for specific amine substrates to achieve optimal yields.[8]

Reagents and Equipment
Reagent/EquipmentRecommended Specifications
This compound1.0 mmol, 1.0 equiv
Amine1.2 mmol, 1.2 equiv
Palladium Pre-catalyste.g., Pd₂(dba)₃ (0.01-0.05 mmol, 1-5 mol%)
Phosphine Ligande.g., Xantphos, BINAP (0.02-0.1 mmol, 2-10 mol%)
Basee.g., NaOt-Bu, Cs₂CO₃ (1.4-2.0 mmol, 1.4-2.0 equiv)
Anhydrous Solvente.g., Toluene, Dioxane (5-10 mL)
Reaction VesselOven-dried Schlenk tube or sealed vial
Magnetic Stirrer with Heating
Inert Atmosphere SystemArgon or Nitrogen
Analytical TLC PlatesSilica gel 60 F₂₅₄
Column Chromatography SuppliesSilica gel, appropriate solvents
NMR Spectrometer
Mass Spectrometer
Step-by-Step Procedure
  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound, the palladium pre-catalyst, the phosphine ligand, and the base to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Reagent Addition: Seal the vessel and evacuate and backfill with inert gas three times. Add the anhydrous, degassed solvent via syringe, followed by the amine (if liquid). If the amine is a solid, it should be added in the previous step.

  • Reaction: Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts and the palladium catalyst.[9]

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-5-(4-chlorophenyl)pyridin-3-amine.[4]

Experimental_Workflow Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification Setup 1. Reaction Setup (Inert Atmosphere) Reagents 2. Reagent Addition (Solvent & Amine) Setup->Reagents React 3. Heating & Stirring Reagents->React Monitor 4. TLC/LC-MS Monitoring React->Monitor Workup 5. Cooldown & Filtration Monitor->Workup Extract 6. Extraction Workup->Extract Dry 7. Drying & Concentration Extract->Dry Purify 8. Column Chromatography Dry->Purify Product Final Product Purify->Product

Caption: A generalized workflow for the Buchwald-Hartwig amination.

Optimization of Reaction Conditions

The efficiency of the Buchwald-Hartwig amination is highly dependent on the interplay of several factors. The following table provides a summary of key parameters and their typical ranges for optimization.[10]

ParameterCommon ChoicesRationale and Considerations
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ is a Pd(II) source that is reduced in situ.
Ligand Xantphos, BINAP, RuPhos, XPhosBulky, electron-rich phosphine ligands are generally preferred to facilitate oxidative addition and reductive elimination. The optimal ligand can be substrate-dependent.[11]
Base NaOt-Bu, K₂CO₃, Cs₂CO₃, K₃PO₄Strong, non-nucleophilic bases are required to deprotonate the amine. The choice of base can influence the reaction rate and functional group tolerance.[5]
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are essential. The choice of solvent can affect the solubility of reagents and the reaction temperature.
Temperature 80 - 120 °CHigher temperatures generally accelerate the reaction rate, but can also lead to side reactions.

Characterization of the Product

The successful synthesis of the N-substituted-5-(4-chlorophenyl)pyridin-3-amine should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the structure of the product. Key diagnostic signals include the appearance of new peaks corresponding to the amine substituent and shifts in the aromatic signals of the pyridine and chlorophenyl rings.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate mass of the product, confirming its elemental composition.

  • Chromatography: TLC and HPLC can be used to assess the purity of the final product.

Troubleshooting and Potential Side Reactions

  • Low or No Conversion: This could be due to an inactive catalyst, insufficient heating, or an inappropriate choice of ligand or base. Ensure all reagents are pure and the solvent is anhydrous.[12]

  • Hydrodehalogenation: A common side reaction where the aryl halide is reduced to the corresponding arene. This can sometimes be minimized by adjusting the reaction temperature or catalyst loading.

  • Homocoupling: Dimerization of the aryl halide or the amine can occur. Optimizing the catalyst and ligand can often suppress this side reaction.

  • Reaction at the C-Cl bond: While less likely, amination at the C-Cl position could occur under forcing conditions. Selective reaction at the C-Br bond is expected due to its higher reactivity.[3]

Conclusion

The Buchwald-Hartwig amination is a robust and reliable method for the synthesis of N-substituted-5-(4-chlorophenyl)pyridin-3-amines. By carefully selecting the catalyst, ligand, base, and reaction conditions, this transformation can be achieved with high efficiency and selectivity. The protocol and insights provided in this application note serve as a valuable resource for researchers in drug discovery and development, enabling the synthesis of novel and diverse libraries of heteroaryl amines for biological evaluation.

References

  • National Center for Biotechnology Information. (n.d.). Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved from [Link]

  • ACS Publications. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Design and application of a novel and effective ligand for the Cu-catalyzed amination of aryl halides in water. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. Retrieved from [Link]

  • MDPI. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Retrieved from [Link]

  • ACS Publications. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Retrieved from [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Purification of Buchwald-Hartwig amination. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Retrieved from [Link]

  • MDPI. (n.d.). 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Retrieved from [Link]

  • SciSpace. (n.d.). Spectroscopic Characterization of the Tertiary Amine, N-(5-Hydroxypentyl)-N-(3aminopropyl)dodecanamide (1). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

Sources

detailed experimental procedure for the synthesis of 3-Bromo-5-(4-chlorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Regioselective Synthesis of 3-Bromo-5-(4-chlorophenyl)pyridine via Suzuki-Miyaura Cross-Coupling

Introduction

This compound is a key heterocyclic building block in the fields of medicinal chemistry and materials science. Its disubstituted pyridine framework, featuring distinct halogen atoms, allows for sequential and site-specific functionalization, making it a valuable intermediate in the synthesis of complex molecular architectures. This application note provides a detailed, field-tested protocol for the synthesis of this compound, designed for researchers, chemists, and drug development professionals. We will delve into a robust and widely applicable method—the Suzuki-Miyaura cross-coupling reaction—offering not just a step-by-step procedure but also the underlying chemical principles and practical insights to ensure reproducible and high-yield results.

Core Compound Data

A summary of the essential quantitative and identifying information for this compound is presented below. These details are crucial for accurate experimental design and stoichiometric calculations.

PropertyValue
CAS Number 675590-22-4[1][2]
Molecular Formula C₁₁H₇BrClN[1][3]
Molecular Weight 268.54 g/mol [1][2]
Appearance Off-white to pale solid
Boiling Point 336.7 °C at 760 mmHg[3]
Density 1.525 g/cm³[3]
SMILES ClC1=CC=C(C2=CN=CC(Br)=C2)C=C1[1]

Synthetic Principle: The Suzuki-Miyaura Cross-Coupling

The synthesis of this compound is efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is one of the most versatile and widely used transformations for forming carbon-carbon bonds.[4][5] The reaction couples an organoboron compound, in this case, (4-chlorophenyl)boronic acid, with an organic halide, 3,5-dibromopyridine.

The choice of the Suzuki-Miyaura reaction is predicated on several key advantages:

  • High Functional Group Tolerance: The reaction conditions are mild enough to tolerate a wide variety of functional groups on both coupling partners, minimizing the need for protecting groups.[4]

  • Commercial Availability of Reagents: The required boronic acids, aryl halides, and palladium catalysts are readily available.

  • Favorable Toxicity Profile: Boronic acids and their byproducts are generally less toxic and more environmentally benign than organotin or organozinc reagents used in other cross-coupling reactions.

The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.

Reaction Mechanism: Suzuki-Miyaura Catalytic Cycle

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ OxiAdd Oxidative Addition Complex Pd0->OxiAdd Ar¹-X Transmetal Transmetalation Intermediate OxiAdd->Transmetal Ar²-B(OR)₂ (Base) ReductElim_Complex Reductive Elimination Precursor Transmetal->ReductElim_Complex Isomerization ReductElim_Complex->Pd0 Ar¹-Ar² (Product) Ar1X 3,5-Dibromopyridine (Ar¹-X) Ar2B (4-chlorophenyl)boronic acid (Ar²-B(OR)₂) Product This compound (Ar¹-Ar²)

Sources

Application Notes and Protocols: The Strategic Use of 3-Bromo-5-(4-chlorophenyl)pyridine in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and apoptosis. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a primary focus for therapeutic intervention. Small molecule kinase inhibitors have emerged as a cornerstone of targeted therapy, with a significant number of these drugs featuring heterocyclic scaffolds. The pyridine core, in particular, is a privileged structure in medicinal chemistry, adept at forming crucial hydrogen bond interactions within the ATP-binding site of many kinases.

This technical guide details the application of 3-Bromo-5-(4-chlorophenyl)pyridine , a versatile chemical intermediate, in the synthesis of potent kinase inhibitors. The strategic placement of the bromine atom at the 3-position and the 4-chlorophenyl group at the 5-position provides a unique scaffold that allows for sequential, regioselective functionalization through modern cross-coupling methodologies. This guide will provide a rationale for its use, detailed synthetic protocols, and an example of its application in the synthesis of a hypothetical, yet representative, p38 MAPK inhibitor.

The Rationale for Employing this compound

The utility of this compound as a starting material for kinase inhibitor synthesis is rooted in its distinct structural and chemical features:

  • The Pyridine Core: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction for anchoring inhibitors to the hinge region of the kinase ATP-binding pocket.

  • The Bromine Atom: Positioned at C-3, the bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, enabling the exploration of chemical space to optimize potency and selectivity. Common transformations include the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

  • The 4-Chlorophenyl Moiety: This group, situated at C-5, can occupy a hydrophobic pocket within the kinase active site, contributing to the overall binding affinity of the inhibitor. The chlorine atom can also offer additional interactions and modulate the physicochemical properties of the molecule.

Key Synthetic Transformations

The journey from this compound to a potent kinase inhibitor typically involves a series of well-established synthetic reactions. The following diagram illustrates a common synthetic workflow:

G A This compound B Suzuki-Miyaura Coupling (Arylboronic Acid, Pd Catalyst, Base) A->B Step 1a G Buchwald-Hartwig Amination (Amine, Pd Catalyst, Base) A->G Step 1b C 3-Aryl-5-(4-chlorophenyl)pyridine Intermediate B->C D Activation of Pyridine Ring (e.g., N-oxidation) C->D Step 2a E Nucleophilic Aromatic Substitution (SNAr) (Amine Nucleophile) D->E F Final Kinase Inhibitor E->F H 3-Amino-5-(4-chlorophenyl)pyridine Intermediate G->H I Amide Coupling or Urea Formation H->I Step 2b I->F

Figure 1. Common synthetic pathways for the functionalization of this compound.

This workflow highlights two primary strategies: initial C-C bond formation via Suzuki coupling (Path A) or initial C-N bond formation via Buchwald-Hartwig amination (Path B), followed by further modifications to build the final inhibitor.

Application Example: Synthesis of a p38 MAPK Inhibitor

To illustrate the practical application of this compound, we present a detailed protocol for the synthesis of a hypothetical p38 mitogen-activated protein kinase (MAPK) inhibitor, designated as Compound 1 . p38 MAPKs are key regulators of inflammatory responses, and their inhibition is a validated therapeutic strategy for various inflammatory diseases. The design of Compound 1 is inspired by known p38 MAPK inhibitors that feature a substituted pyridine core.

Synthetic Scheme

G start This compound step1 Buchwald-Hartwig Amination (4-fluoroaniline, Pd(OAc)2, XPhos, NaOtBu, Toluene) start->step1 intermediate N-(4-fluorophenyl)-5-(4-chlorophenyl)pyridin-3-amine step1->intermediate step2 Suzuki-Miyaura Coupling (4-pyridylboronic acid, Pd(PPh3)4, K2CO3, Dioxane/H2O) intermediate->step2 final Compound 1: 4-(5-(4-chlorophenyl)-3-((4-fluorophenyl)amino)pyridin-2-yl)pyridine step2->final

Application Notes and Protocols for the Synthesis and Evaluation of Novel Anticancer Agents Derived from 3-Bromo-5-(4-chlorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] This guide provides a comprehensive framework for the design, synthesis, and biological evaluation of novel anticancer agents derived from the versatile building block, 3-Bromo-5-(4-chlorophenyl)pyridine. We will explore the rationale behind utilizing this specific scaffold, detailing robust synthetic protocols for its diversification through palladium-catalyzed cross-coupling reactions. Furthermore, this document outlines a systematic approach to assessing the anticancer potential of the synthesized compounds, including cytotoxicity screening and mechanistic studies targeting key cancer-associated signaling pathways. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to empower researchers in the development of next-generation targeted therapies.

Introduction: The Rationale for this compound as a Scaffold

The pursuit of novel anticancer agents with improved efficacy and reduced toxicity is a paramount goal in medicinal chemistry. The strategic selection of a core molecular scaffold is a critical determinant of success in this endeavor. This compound presents itself as an exceptional starting point for the generation of a diverse library of potential anticancer compounds for several key reasons:

  • Structural Pre-organization for Target Engagement: The diarylpyridine motif is a common feature in a multitude of kinase inhibitors, where the pyridine ring often acts as a hinge-binder in the ATP-binding pocket of kinases.[3][4] The fixed orientation of the chlorophenyl and the functionalizable bromo-position provides a rigid core that can be elaborated to optimize interactions with various oncogenic targets.

  • Tunable Electronics and Lipophilicity: The presence of a bromine atom and a chlorophenyl group on the pyridine ring significantly influences its electronic properties, rendering it susceptible to a range of chemical modifications.[5] The halogen substituents also contribute to the lipophilicity of the molecule, a key parameter in determining its pharmacokinetic profile.

  • Versatile Handle for Diversification: The bromine atom at the 3-position serves as a versatile handle for introducing a wide array of chemical moieties through well-established and robust palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[2][6][7] This allows for the systematic exploration of the structure-activity relationship (SAR) by introducing various pharmacophores.[8]

This guide will provide detailed protocols for the derivatization of this compound and the subsequent biological evaluation of the synthesized compounds as potential anticancer agents.

Synthetic Strategies for Diversification

The bromine atom on the this compound scaffold is amenable to a variety of palladium-catalyzed cross-coupling reactions. The following protocols are illustrative examples of how to introduce different functionalities at this position.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl groups.[2]

Protocol 2.1.1: Synthesis of 3-(Aryl)-5-(4-chlorophenyl)pyridine Derivatives

  • Rationale: The use of a bulky, electron-rich phosphine ligand, such as SPhos, is crucial for promoting the oxidative addition of the palladium catalyst to the electron-deficient pyridine ring and facilitating the reductive elimination of the product.[9] The choice of a moderately strong base like potassium carbonate is sufficient to facilitate the transmetalation step without promoting unwanted side reactions.

Experimental Protocol:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and SPhos (0.04 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed 1,4-dioxane (5 mL) and water (1 mL).

  • Add palladium(II) acetate (0.02 mmol).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the introduction of a wide range of primary and secondary amines, which are common functionalities in bioactive molecules.[6][10]

Protocol 2.2.1: Synthesis of N-Substituted-5-(4-chlorophenyl)pyridin-3-amine Derivatives

  • Rationale: The choice of a strong, non-nucleophilic base like sodium tert-butoxide is essential for the deprotonation of the amine, which is a key step in the catalytic cycle.[11] A bulky biaryl phosphine ligand, such as XPhos, is employed to promote the reductive elimination of the desired C-N coupled product and suppress side reactions like hydrodehalogenation.[12]

Experimental Protocol:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), and XPhos (0.03 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed toluene (5 mL).

  • Add tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol).

  • Heat the reaction mixture to 100 °C and stir for 16-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling for C-C Triple Bond Formation

The Sonogashira coupling allows for the introduction of terminal alkynes, providing a linear and rigid linker to other pharmacophores.[7]

Protocol 2.3.1: Synthesis of 3-(Alkynyl)-5-(4-chlorophenyl)pyridine Derivatives

  • Rationale: This reaction utilizes a dual catalytic system of palladium and copper(I).[2] The palladium catalyst facilitates the oxidative addition to the aryl bromide, while the copper co-catalyst activates the terminal alkyne. The use of an amine base, such as triethylamine, serves both as a base and a solvent.

Experimental Protocol:

  • To a Schlenk flask, add this compound (1.0 mmol), the desired terminal alkyne (1.5 mmol), and copper(I) iodide (0.05 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed triethylamine (5 mL).

  • Add bis(triphenylphosphine)palladium(II) dichloride (0.025 mmol).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with a saturated aqueous solution of ammonium chloride (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Common Side Reactions and Purification Strategies:

  • Homocoupling of Boronic Acids (Suzuki): Can be minimized by using a slight excess of the boronic acid and ensuring an inert atmosphere.

  • Hydrodehalogenation (Buchwald-Hartwig): Often observed with electron-deficient pyridines. The use of bulky ligands and careful control of reaction temperature can mitigate this.

  • Glaser Coupling (Sonogashira): Homocoupling of the terminal alkyne can occur. This can be reduced by the slow addition of the alkyne or by using copper-free conditions, although the latter may require longer reaction times.[1]

  • Purification: Column chromatography on silica gel is the most common method for purifying these pyridine derivatives. A gradient elution system, often starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective. In some cases, residual palladium can be removed by washing the organic solution with an aqueous solution of thiourea or by using specialized silica-based metal scavengers.[13]

Visualization of the Synthetic Workflow:

Synthetic_Workflow Start This compound Suzuki Suzuki-Miyaura Coupling (Arylboronic Acid, Pd(OAc)₂, SPhos, K₂CO₃) Start->Suzuki Buchwald Buchwald-Hartwig Amination (Amine, Pd₂(dba)₃, XPhos, NaOtBu) Start->Buchwald Sonogashira Sonogashira Coupling (Terminal Alkyne, Pd(PPh₃)₂Cl₂, CuI, Et₃N) Start->Sonogashira Product_Aryl 3-Aryl-5-(4-chlorophenyl)pyridine (C-C Bond) Suzuki->Product_Aryl Product_Amine N-Substituted-5-(4-chlorophenyl)pyridin-3-amine (C-N Bond) Buchwald->Product_Amine Product_Alkyne 3-Alkynyl-5-(4-chlorophenyl)pyridine (C-C Triple Bond) Sonogashira->Product_Alkyne

Caption: General synthetic routes for the diversification of this compound.

Biological Evaluation of Novel Anticancer Agents

A systematic and tiered approach is recommended for the biological evaluation of the newly synthesized compounds. This workflow allows for the efficient identification of promising candidates and the elucidation of their mechanism of action.

Tier 1: In Vitro Cytotoxicity Screening

The initial step is to assess the general cytotoxicity of the compounds against a panel of human cancer cell lines.

Protocol 3.1.1: MTT Assay for Cell Viability

  • Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[14] A reduction in metabolic activity is indicative of either cytotoxicity or cytostatic effects of the compound.

Experimental Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound solutions to the respective wells to achieve final concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Hypothetical Data Presentation:

CompoundMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HCT116 IC₅₀ (µM)
Lead Compound 1 2.55.13.8
Lead Compound 2 8.712.39.5
Doxorubicin 0.50.80.6
Tier 2: Mechanistic Studies for Promising Candidates

Compounds exhibiting significant cytotoxicity (e.g., IC₅₀ < 10 µM) should be advanced to mechanistic studies to understand how they exert their anticancer effects.

Protocol 3.2.1: Cell Cycle Analysis by Flow Cytometry

  • Rationale: Many anticancer drugs induce cell cycle arrest at specific phases, preventing cancer cells from proliferating.[15] Propidium iodide (PI) staining allows for the quantification of DNA content, thereby revealing the distribution of cells in different phases of the cell cycle.

Experimental Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the lead compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20 °C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL). Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3.2.2: Apoptosis Assay by Annexin V/PI Staining

  • Rationale: Apoptosis, or programmed cell death, is a desirable mechanism of action for anticancer drugs.[16] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptosis or necrosis).

Experimental Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the lead compound at its IC₅₀ concentration for 24 or 48 hours.

  • Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.

Visualization of the Biological Evaluation Workflow:

Biological_Evaluation Start Synthesized Compound Library Tier1 Tier 1: In Vitro Cytotoxicity Screening (MTT Assay against Cancer Cell Panel) Start->Tier1 Decision1 IC₅₀ < 10 µM? Tier1->Decision1 Tier2 Tier 2: Mechanistic Studies Decision1->Tier2 Yes Inactive Inactive Compounds Decision1->Inactive No CellCycle Cell Cycle Analysis (Propidium Iodide Staining) Tier2->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI Staining) Tier2->Apoptosis Pathway Targeted Pathway Analysis (e.g., Western Blot for EGFR/PI3K pathway proteins) Tier2->Pathway Promising Promising Lead Compound Pathway->Promising

Caption: Tiered workflow for the biological evaluation of novel anticancer agents.

Hypothetical Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

Based on the structural features of the 3,5-disubstituted pyridine scaffold, a plausible mechanism of action for a lead compound could be the inhibition of a key oncogenic signaling pathway, such as the PI3K/Akt pathway, which is frequently dysregulated in cancer.[7][9]

Visualization of a Hypothetical Targeted Signaling Pathway:

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Proteins Apoptosis Proteins (e.g., Bad, Caspase-9) Akt->Apoptosis_Proteins Inhibition Proliferation Cell Proliferation & Survival Genes mTORC1->Proliferation Lead_Compound Lead Compound (Hypothetical Inhibitor) Lead_Compound->Akt Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by a novel pyridine-based agent.

A lead compound could potentially bind to the ATP-binding site of Akt, preventing its phosphorylation and activation. This would lead to the de-repression of pro-apoptotic proteins and the inhibition of downstream signaling cascades that promote cell proliferation and survival. This hypothesis can be tested experimentally by performing Western blot analysis to assess the phosphorylation status of Akt and its downstream targets in cancer cells treated with the lead compound.

Conclusion

The this compound scaffold offers a rich platform for the development of novel anticancer agents. The synthetic protocols outlined in this guide provide a robust starting point for generating a diverse library of compounds. The tiered biological evaluation workflow enables the efficient identification of promising candidates and the elucidation of their mechanisms of action. By combining rational drug design, robust synthetic chemistry, and systematic biological evaluation, researchers can leverage this versatile scaffold to discover next-generation targeted therapies for the treatment of cancer.

References

  • Androutsopoulos, V. P., & Spandidos, D. A. (2018). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Reports, 39(2), 519-524. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2024). RSC Medicinal Chemistry, 15(4), 843-865. [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

  • Oda, K., Matsuoka, D., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]

  • Wikipedia. (2024, May 17). PI3K/AKT/mTOR pathway. Retrieved from [Link]

  • Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. [Link]

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025). International Journal on Science and Technology, 5(5), 1-13. [Link]

  • Tan, A. C., & Sabapathy, K. (2016). Emerging functions of the EGFR in cancer. Molecular Cancer, 15(1), 67. [Link]

  • Zhang, Y., et al. (2014). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Journal of Medicinal Chemistry, 57(7), 2847-2857. [Link]

  • Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172-179. [Link]

  • Durgapal, S., et al. (2023). Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies, 11(4), 1-10. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (2004). The Journal of Organic Chemistry, 69(15), 5122-5125. [Link]

  • Wikipedia. (2024, May 17). Buchwald–Hartwig amination. Retrieved from [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2024). RSC Medicinal Chemistry, 15(4), 843-865. [Link]

  • KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents. (n.d.).
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2002). The Journal of Organic Chemistry, 67(19), 6718-6725. [Link]

  • An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. (2020). Organic & Biomolecular Chemistry, 18(34), 6665-6670. [Link]

  • Shah, P. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International, 37(9), 97-107. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2004). Accounts of Chemical Research, 37(11), 852-866. [Link]

  • Buchwald -Hartwig Amination - OpenOChem Learn. (n.d.). Retrieved from [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). Angewandte Chemie International Edition, 53(14), 3699-3703. [Link]

  • Wikipedia. (2024, May 17). Sonogashira coupling. Retrieved from [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (2020). Angewandte Chemie International Edition, 59(2), 558-577. [Link]

  • Wikipedia. (2024, May 17). Suzuki reaction. Retrieved from [Link]

  • Palladium coupling reactions and purification - Chemistry Stack Exchange. (2024, April 14). Retrieved from [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved from [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). ACS Catalysis, 13(23), 15307-15316. [Link]

  • Nickel Metallaphotoredox Buchwald–Hartwig Amination Reactions: A Perspective on Irradiation Light Wavelength. (2023). Angewandte Chemie International Edition, 62(32), e202306859. [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (2012). Angewandte Chemie International Edition, 51(38), 9637-9641. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). Organic Process Research & Development, 27(10), 1778-1801. [Link]

Sources

Introduction: The Imperative for Unambiguous Structural Verification in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Structural Elucidation of 3-Bromo-5-(4-chlorophenyl)pyridine using ¹H and ¹³C NMR Spectroscopy

In the landscape of pharmaceutical research and drug development, the precise structural characterization of novel chemical entities is a cornerstone of progress.[1][2] Molecules such as this compound, a halogenated biaryl pyridine derivative, represent a class of scaffolds with significant potential in medicinal chemistry. The specific arrangement and electronic environment of each atom define the molecule's three-dimensional shape, its interaction with biological targets, and ultimately its therapeutic efficacy and safety profile.[3][4]

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the unambiguous determination of molecular structure in solution.[5] By probing the magnetic properties of atomic nuclei like ¹H and ¹³C, NMR provides unparalleled, atom-level insights into chemical connectivity and environment.[1][3] This application note provides a comprehensive guide to the ¹H and ¹³C NMR analysis of this compound, offering not just procedural steps but the underlying scientific rationale. It is designed for researchers, scientists, and drug development professionals who require robust and reliable methods for structural verification.

Molecular Architecture and Predicted Spectral Features

The structure of this compound presents a fascinating case for NMR analysis. It comprises two distinct aromatic systems: a disubstituted pyridine ring and a monosubstituted chlorophenyl ring. The electronic properties of the nitrogen heteroatom, along with the electron-withdrawing bromine and chlorine substituents, create a unique distribution of electron density across the molecule, which directly influences the NMR chemical shifts.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show five distinct signals in the aromatic region (typically δ 7.0-9.0 ppm).

  • Pyridine Protons (H2, H4, H6):

    • The nitrogen atom significantly deshields adjacent protons. Therefore, H2 and H6 are expected to appear at the lowest field (highest ppm).

    • H2 and H6: These protons are ortho to the nitrogen and will have the largest chemical shifts, likely above δ 8.5 ppm.[6][7][8] H6 is meta to the bromine and ortho to the nitrogen, while H2 is ortho to the nitrogen and meta to the bromine. Their chemical shifts will be similar but distinct. They will appear as doublets of doublets (or more complex multiplets) due to coupling with H4 and each other (long-range).

    • H4: This proton is situated between two substituents (bromine and the chlorophenyl group) and is expected to appear as a triplet or multiplet, likely in the δ 7.8-8.2 ppm range.

  • Chlorophenyl Protons (H2'/H6' and H3'/H5'):

    • Due to the symmetry of the 4-chlorophenyl group, the protons at the 2' and 6' positions are chemically equivalent, as are the protons at the 3' and 5' positions. This results in an AA'BB' system, which often appears as two distinct doublets.

    • H2'/H6': These protons are ortho to the point of attachment to the pyridine ring. They will likely appear as a doublet in the δ 7.5-7.8 ppm range.

    • H3'/H5': These protons are meta to the point of attachment and ortho to the electron-withdrawing chlorine atom. They are expected to appear as a doublet in the δ 7.4-7.6 ppm range.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show ten distinct signals, as all carbon atoms are in unique chemical environments.

  • Pyridine Carbons (C2-C6):

    • Carbons directly bonded to the electronegative nitrogen (C2 and C6) will be significantly deshielded and appear at the lowest field among the pyridine carbons, typically in the δ 148-155 ppm range.[9][10]

    • The carbon bearing the bromine (C3) will be shielded by the "heavy atom effect" but also influenced by electronics, its position can be variable but likely in the δ 120-130 ppm range.

    • The carbon attached to the chlorophenyl group (C5) and the remaining pyridine carbon (C4) will appear in the aromatic region, likely between δ 130-145 ppm.[11][12][13]

  • Chlorophenyl Carbons (C1'-C6'):

    • The quaternary carbons (C1' and C4') will typically show weaker signals. C1' is the point of attachment to the pyridine ring, and C4' is bonded to the chlorine atom. Their shifts are expected in the δ 130-140 ppm range.[14][15]

    • The protonated carbons (C2'/C6' and C3'/C5') will appear in the typical aromatic region of δ 125-135 ppm.[16][17] The carbons ortho to the chlorine (C3'/C5') will be slightly downfield compared to the meta carbons (C2'/C6').

Experimental Protocols: A Self-Validating System

Adherence to a meticulous protocol is essential for acquiring high-quality, reproducible NMR data. The following steps are designed to ensure scientific integrity and trustworthiness.

Protocol 1: Sample Preparation

The quality of the final spectrum is fundamentally dependent on the quality of the sample preparation.

  • Solvent Selection:

    • Rationale: The choice of deuterated solvent is critical. It must completely dissolve the analyte without reacting with it. Chloroform-d (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative for less soluble compounds. The choice of solvent can influence chemical shifts due to varying intermolecular interactions.[18][19][20]

    • Procedure: Select a high-purity deuterated solvent (e.g., CDCl₃, 99.8% D). Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS) at 0.03-0.05% v/v, for accurate chemical shift referencing (δ = 0.00 ppm).

  • Concentration Optimization:

    • Rationale: An optimal concentration balances signal strength with potential line broadening and solubility issues.[21] For a small molecule like this, a concentration of 5-15 mg in 0.6-0.7 mL of solvent is ideal for both ¹H and ¹³C experiments.[22]

    • Procedure: Accurately weigh 10 mg of this compound into a clean, dry vial. Using a calibrated pipette, add 0.7 mL of the chosen deuterated solvent.

  • Sample Homogenization and Filtration:

    • Rationale: The solution must be homogeneous and free of any particulate matter. Suspended solids will severely degrade the magnetic field homogeneity, leading to broad, distorted peaks.[21][23]

    • Procedure: Gently vortex or sonicate the vial until the sample is fully dissolved. Visually inspect for any particulates. Filter the solution through a pipette packed with a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube.[24] The final solution height should be approximately 4-5 cm.[23]

  • Labeling and Handling:

    • Rationale: Proper labeling and handling prevent mix-ups and ensure compliance with good laboratory practices (GLP).[25]

    • Procedure: Cap the NMR tube securely and label it clearly. Handle the tube by the top to avoid fingerprints on the active region.

Protocol 2: NMR Data Acquisition

The acquisition parameters must be chosen carefully to ensure adequate signal-to-noise and resolution. The following are typical starting parameters for a 400 MHz spectrometer.

Parameter ¹H NMR (Proton) ¹³C NMR (Carbon) Rationale
Spectral Width (SW) 12-16 ppm220-240 ppmMust encompass all expected signals. ¹³C has a much wider chemical shift range.[26][27]
Acquisition Time (AT) 2-4 seconds1-2 secondsA longer AT provides better digital resolution, which is crucial for resolving fine coupling patterns in ¹H spectra.[28][29]
Relaxation Delay (D1) 1-2 seconds2-5 secondsAllows for longitudinal relaxation of the nuclei between pulses. Crucial for quantitative analysis; longer delays are needed for quaternary carbons in ¹³C NMR.[29]
Pulse Width (P1) Calibrated 30-45° flip angleCalibrated 30-45° flip angleA smaller flip angle allows for a shorter relaxation delay, speeding up the experiment, especially for ¹³C NMR.[29]
Number of Scans (NS) 8-161024-4096Signal averaging increases the signal-to-noise ratio. ¹³C has a much lower natural abundance and gyromagnetic ratio, requiring significantly more scans.[27]
Decoupling N/AProton Broadband DecouplingSimplifies the spectrum to single lines for each carbon and provides a Nuclear Overhauser Effect (NOE) enhancement to the signal.
Protocol 3: Data Processing and Analysis Workflow

Raw NMR data (the Free Induction Decay, or FID) must be mathematically processed to generate the final, interpretable spectrum.[30][31]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Prep Weigh & Dissolve Analyte Filter Filter into NMR Tube Prep->Filter Acquire Acquire FID on Spectrometer Filter->Acquire FT Fourier Transform (FID -> Spectrum) Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference to TMS (δ = 0.00 ppm) Baseline->Reference Integrate Integration (¹H Only) Reference->Integrate PeakPick Peak Picking & Assignment Integrate->PeakPick Report Final Structure Verification PeakPick->Report

Caption: Standard workflow for NMR analysis, from sample preparation to final structural verification.

  • Fourier Transformation (FT): The raw time-domain FID is converted into a frequency-domain spectrum.[32]

  • Phase Correction: The transformed spectrum is manually or automatically phased to ensure all peaks are purely absorptive and point in the same direction.

  • Baseline Correction: A polynomial function is applied to correct for any rolling or distortion in the spectral baseline.

  • Referencing: The spectrum is calibrated by setting the TMS signal to δ 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl₃ at δ 7.26 ppm for ¹H).[33]

  • Integration (¹H NMR): The area under each proton signal is integrated to determine the relative ratio of protons in the molecule.

  • Peak Picking and Assignment: The chemical shift of each peak is determined and assigned to the corresponding nucleus in the molecule based on the predictions.

Summary of Predicted Data

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
AtomPredicted δ (ppm)MultiplicityCoupling (J Hz)Integration
H28.7 - 8.9d~2.0-2.51H
H68.6 - 8.8d~1.5-2.01H
H48.0 - 8.2t or m~2.01H
H2'/H6'7.5 - 7.7d~8.0-8.52H
H3'/H5'7.4 - 7.6d~8.0-8.52H
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
AtomPredicted δ (ppm)
C2150 - 153
C6148 - 151
C4138 - 142
C5135 - 138
C1'134 - 137
C4'133 - 136
C3'/C5'129 - 131
C2'/C6'128 - 130
C3121 - 124

Disclaimer: The exact chemical shifts (δ) and coupling constants (J) can vary depending on the solvent, concentration, and instrument used. The data presented here are representative values based on established principles of NMR spectroscopy.

Conclusion

The combined application of ¹H and ¹³C NMR spectroscopy provides a powerful and indispensable tool for the complete structural elucidation of this compound. By following the detailed protocols for sample preparation, data acquisition, and processing outlined in this note, researchers can obtain high-quality, reliable data. The correlation of the experimental spectrum with the predicted chemical shifts and coupling patterns allows for the confident and unambiguous verification of the molecular structure, a critical step in the advancement of any chemical or pharmaceutical research program.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Total Biopharma. (2024). NMR Spectroscopy Revolutionizes Drug Discovery.
  • University of Arizona. (n.d.). NMR Sample Preparation.
  • The MetaRbolomics book. (n.d.). 2.3 NMR data handling and (pre-)processing.
  • ACS Publications. (n.d.). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry.
  • Western University. (n.d.). NMR Sample Preparation.
  • ACS Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling.
  • University of Cambridge. (n.d.). NMR Sample Preparation.
  • Moravek. (n.d.). Applications of NMR in Pharmaceutical Analysis.
  • Chemistry For Everyone. (2025). How Is NMR Used In Drug Discovery? YouTube.
  • Walsh Medical Media. (n.d.). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry.
  • Scribd. (n.d.). NMR Data Processing Guide.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
  • Sci-Hub. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters.
  • Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters?
  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?
  • University of Ottawa. (n.d.). Basic NMR Concepts.
  • Taylor & Francis Online. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts.
  • Chemistry For Everyone. (2025). How Do You Process NMR Data? YouTube.
  • Canadian Science Publishing. (n.d.). A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine.
  • NIH. (n.d.). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes.
  • J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional.
  • Wiley Online Library. (n.d.). NMR Data Processing.
  • University of Ottawa. (n.d.). GOOD LAB PRACTICE-NMR.
  • ChemicalBook. (n.d.). Pyridine(110-86-1) 1H NMR spectrum.
  • University of Wisconsin-Madison. (n.d.). A List of Commonly used Acquisition Parameters in Bruker TOPSPIN.
  • Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry.
  • Oregon State University. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.
  • Nanalysis. (2021). NMR acquisition parameters and qNMR.
  • ResearchGate. (2020). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
  • Chemistry LibreTexts. (2022). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?
  • BenchChem. (2025). Application Note: ¹H NMR Characterization of 1-(4-Chlorophenyl)-1H-pyrazol-3-ol.
  • SciSpace. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl).
  • HMDB. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926).
  • RSC Publishing. (n.d.). Pyridine-induced shifts in the 1H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives. Journal of the Chemical Society, Perkin Transactions 1.
  • Fraser Lab. (n.d.). From FID to 2D: Processing HSQC Data Using NMRPipe.
  • AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine.
  • ChemicalBook. (n.d.). Pyridine(110-86-1) 13C NMR spectrum.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
  • SpectraBase. (n.d.). 3-(4-Chlorophenyl)-1-(2-chlorophenyl)propynone - Optional[13C NMR] - Chemical Shifts.
  • NPTEL. (n.d.). 13C NMR spectroscopy • Chemical shift.

Sources

Application Note: Mass Spectrometry Techniques for the Comprehensive Characterization of 3-Bromo-5-(4-chlorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for the characterization of 3-Bromo-5-(4-chlorophenyl)pyridine, a halogenated heterocyclic compound of interest in pharmaceutical and materials science research. We present tailored protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) with both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). This application note is designed for researchers, scientists, and drug development professionals, offering in-depth methodologies, data interpretation guidance, and troubleshooting insights to ensure accurate and reliable structural elucidation.

Introduction

This compound is a substituted phenylpyridine derivative. The presence of two different halogen atoms and two aromatic rings in its structure makes its unambiguous identification and characterization crucial for quality control, metabolism studies, and synthetic pathway confirmation. Mass spectrometry offers unparalleled sensitivity and specificity for the analysis of such small molecules. This guide details robust mass spectrometry-based workflows for the comprehensive characterization of this compound.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing an effective mass spectrometry method.

PropertyValueSource
Molecular Formula C₁₁H₇BrClN[1]
Molecular Weight 268.54 g/mol [1][2]
Exact Mass 266.94504 Da[1]
Monoisotopic Mass 266.94504 Da[1]
XLogP3 3.8[1]
Topological Polar Surface Area 12.9 Ų[1]
Hydrogen Bond Acceptor Count 1[1]

The relatively low polarity, indicated by the XLogP3 value, and moderate molecular weight suggest that this compound is amenable to both GC-MS and LC-MS techniques.

Choosing the Right Ionization Technique

The selection of an appropriate ionization source is critical for successful mass spectrometric analysis. For this compound, we will consider three common techniques: Electron Ionization (EI) for GC-MS, and Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) for LC-MS.

  • Electron Ionization (EI): This hard ionization technique is well-suited for volatile and thermally stable compounds.[3] Given the aromatic nature of this compound, it is expected to be sufficiently stable for GC-MS analysis. EI provides reproducible fragmentation patterns that are useful for structural elucidation and library matching.

  • Electrospray Ionization (ESI): A soft ionization technique ideal for polar and ionizable molecules.[4] While this compound has a nitrogen atom in the pyridine ring that can be protonated, its overall low polarity might limit ESI efficiency. However, derivatization of the pyridine nitrogen can enhance its ionization in ESI.[5][6]

  • Atmospheric Pressure Chemical Ionization (APCI): Another soft ionization technique that is generally more suitable for less polar and more volatile compounds compared to ESI.[4][7] APCI is often a good choice for analytes that are not easily ionized in solution.[8]

The Signature Isotopic Pattern of a Bromo-Chloro Compound

A key identifying feature of this compound in mass spectrometry is its unique isotopic pattern arising from the natural abundances of bromine and chlorine isotopes.

  • Chlorine Isotopes: ³⁵Cl (75.8%) and ³⁷Cl (24.2%), a ratio of approximately 3:1.[9]

  • Bromine Isotopes: ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), a ratio of approximately 1:1.[9]

For a molecule containing one bromine and one chlorine atom, the molecular ion will appear as a cluster of peaks:

  • M peak: Contains ³⁵Cl and ⁷⁹Br

  • M+2 peak: Contains ³⁷Cl and ⁷⁹Br OR ³⁵Cl and ⁸¹Br

  • M+4 peak: Contains ³⁷Cl and ⁸¹Br

The expected relative intensities of these peaks are approximately 3:4:1 . This distinctive pattern is a powerful diagnostic tool for confirming the presence of both halogens in the molecule and its fragments.

Experimental Protocols

Protocol 1: GC-MS Analysis

This protocol is designed for the identification and structural confirmation of this compound using a standard single quadrupole or ion trap GC-MS system.

5.1.1. Sample Preparation

  • Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as dichloromethane or ethyl acetate.

  • Perform serial dilutions to a final concentration of 1-10 µg/mL for analysis.

5.1.2. GC-MS Parameters

ParameterSettingRationale
GC Column 5% Phenyl Polymethylsiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thicknessA common, robust column for a wide range of semi-volatile organic compounds.
Injection Volume 1 µL
Injector Temperature 280 °CTo ensure complete volatilization of the analyte.
Split Ratio 20:1To prevent column overloading.
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temp: 150 °C, hold for 1 min. Ramp to 280 °C at 15 °C/min. Hold at 280 °C for 5 min.An optimized temperature program to ensure good peak shape and separation from potential impurities.
Transfer Line Temp 280 °CTo prevent condensation of the analyte.
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy for reproducible fragmentation.
Mass Analyzer Quadrupole or Ion Trap
Scan Range m/z 50-350To cover the molecular ion and expected fragments.

5.1.3. GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep1 Dissolve in Dichloromethane prep2 Dilute to 1-10 µg/mL prep1->prep2 gc_inj GC Injection prep2->gc_inj Inject gc_sep Chromatographic Separation gc_inj->gc_sep ms_ion EI Ionization gc_sep->ms_ion ms_ana Mass Analysis ms_ion->ms_ana ms_det Detection ms_ana->ms_det data_acq Data Acquisition ms_det->data_acq Acquire data_int Spectral Interpretation data_acq->data_int LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis prep1 Dissolve in Methanol prep2 Dilute with Mobile Phase prep1->prep2 lc_inj LC Injection prep2->lc_inj Inject lc_sep Reverse-Phase Separation lc_inj->lc_sep ms_ion Ionization (ESI or APCI) lc_sep->ms_ion ms_ana Mass Analysis (TOF or Orbitrap) ms_ion->ms_ana ms_det Detection ms_ana->ms_det data_acq Data Acquisition ms_det->data_acq Acquire data_int Accurate Mass & Isotopic Pattern Analysis data_acq->data_int fragmentation cluster_frags Primary Fragments cluster_secondary Secondary Fragments M [C₁₁H₇BrClN]⁺˙ m/z 267/269/271 F1 [M - Br]⁺ [C₁₁H₇ClN]⁺ m/z 188/190 M->F1 - Br• F2 [M - Cl]⁺ [C₁₁H₇BrN]⁺ m/z 232/234 M->F2 - Cl• F3 [C₅H₃BrN]⁺˙ m/z 156/158 M->F3 - C₆H₄Cl• F4 [C₆H₄Cl]⁺ m/z 111/113 M->F4 - C₅H₃BrN• F1_1 [F1 - Cl]⁺ [C₁₁H₇N]⁺ m/z 153 F1->F1_1 - Cl• F2_1 [F2 - Br]⁺ [C₁₁H₇N]⁺ m/z 153 F2->F2_1 - Br•

Sources

Application Note: A Robust Protocol for the Synthesis of 3-Aryl-5-(4-chlorophenyl)pyridines via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 3,5-diarylpyridine scaffold is a privileged structure in medicinal chemistry and materials science. This application note provides a comprehensive, field-proven guide for the synthesis of 3-aryl-5-(4-chlorophenyl)pyridines using the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We delve into the mechanistic underpinnings of the reaction, offer a detailed and validated experimental protocol, and provide expert insights into optimizing reaction parameters and troubleshooting common challenges. This document is intended for researchers, chemists, and drug development professionals seeking a reliable method for constructing this important class of biaryl heterocycles.

Introduction and Scientific Context

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, a cornerstone of modern organic synthesis.[1][2] Its discovery, honored with the 2010 Nobel Prize in Chemistry, revolutionized the assembly of complex molecules, particularly biaryl and heterobiaryl systems.[1][3] These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.

This guide focuses on a specific, yet highly relevant, application: the synthesis of 3-aryl-5-(4-chlorophenyl)pyridines. This particular substitution pattern is of significant interest in drug discovery programs. The strategic challenge in coupling reactions involving pyridine rings lies in the potential for the Lewis basic nitrogen atom to coordinate with and inhibit the palladium catalyst.[4][5] Therefore, a carefully optimized protocol is not merely beneficial but essential for achieving high yields and reproducibility.

This document provides a self-validating system, explaining the causality behind each experimental choice—from reagent selection to reaction setup—to empower the researcher to not only replicate the results but also to intelligently adapt the methodology for different substrates.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the reaction mechanism is critical for rational optimization and troubleshooting. The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[4][6]

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the pyridyl halide, forming a Pd(II) complex. This is often the rate-limiting step, and its efficiency is heavily influenced by the choice of ligand.[1][6]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species, which facilitates the transfer.[6][7]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond of the desired biaryl product and regenerating the active Pd(0) catalyst to continue the cycle.[3][4]

The ligand's role is paramount; it stabilizes the palladium center, enhances its reactivity, and influences the rates of the catalytic steps. Electron-rich and bulky phosphine ligands are known to accelerate both oxidative addition and reductive elimination.[1][8]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAd Oxidative Addition Pd0->OxAd PdII_Aryl Aryl-Pd(II)-X L₂ OxAd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Aryl-Pd(II)-Aryl' L₂ Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product_out Aryl-Aryl' RedElim->Product_out Product ArylX_in Aryl-X ArylX_in->OxAd Pyridyl Halide Boronic_in Aryl'-B(OH)₂ + Base Boronic_in->Transmetal Activated Boronic Acid Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification A 1. Combine Reactants (Pyridyl Halide, Boronic Acid, Base) B 2. Add Solvents (Dioxane/Water) A->B C 3. Degas Mixture (Freeze-Pump-Thaw x3) B->C D 4. Add Catalyst System (Pd(OAc)₂ + SPhos) Under Inert Atmosphere C->D E 5. Heat to 100 °C (12-16 hours) D->E F 6. Cool & Quench E->F G 7. Aqueous Extraction (EtOAc/Water) F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I J 10. Isolate Pure Product I->J

Sources

Application Notes & Protocols: Strategic Functionalization of the Pyridine Ring in 3-Bromo-5-(4-chlorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Executive Summary

The 3-arylpyridine scaffold is a privileged motif in medicinal chemistry and materials science. The specific compound, 3-Bromo-5-(4-chlorophenyl)pyridine, offers a versatile platform for the synthesis of complex molecular architectures. This guide provides a detailed exploration of key strategies for the functionalization of this pyridine ring, focusing on palladium-catalyzed cross-coupling reactions, metal-halogen exchange for the introduction of diverse functionalities, and considerations for direct C-H activation. The protocols herein are designed to be robust and adaptable, providing a strong foundation for researchers in drug discovery and chemical synthesis. We will delve into the causality behind experimental choices, ensuring a deep understanding of the underlying chemical principles.

Introduction: The Strategic Value of this compound

The pyridine ring is a cornerstone of many FDA-approved drugs due to its ability to engage in hydrogen bonding and its overall metabolic stability.[1] The title compound, this compound, presents two primary vectors for chemical modification: the reactive carbon-bromine bond at the C3 position and the C-H bonds on the pyridine ring. The presence of the 4-chlorophenyl group at the C5 position introduces both steric and electronic influences that must be considered when planning synthetic transformations. This guide will focus on three principal avenues of functionalization:

  • Palladium-Catalyzed Cross-Coupling Reactions: Leveraging the C-Br bond for the formation of new carbon-carbon and carbon-nitrogen bonds.

  • Lithiation and Metal-Halogen Exchange: Creating a nucleophilic pyridine intermediate for reaction with a wide array of electrophiles.

  • Direct C-H Functionalization: A more atom-economical approach to introduce substituents at other positions on the pyridine ring.

The following sections will provide detailed protocols and the scientific rationale for each of these transformative methods.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of C-C and C-N bonds.[2][3] For this compound, the C3-Br bond is the primary site for these transformations.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a versatile method for the formation of biaryl and heteroaryl-aryl structures.[2] In the context of our target molecule, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the C3 position.

Causality of Experimental Design:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. For heteroaryl halides, bulky, electron-rich phosphine ligands such as XPhos or SPhos are often employed to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[4]

  • Base and Solvent: A suitable base is required to activate the boronic acid partner. Inorganic bases like potassium carbonate or cesium carbonate are commonly used in polar aprotic solvents such as dioxane or DMF. The choice of base and solvent can significantly impact the reaction rate and yield.[5]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and K₂CO₃ (2.0 eq.).

  • Add Pd(dppf)Cl₂ (0.03 eq.).

  • Seal the flask with a rubber septum and purge with argon for 15 minutes.

  • Add anhydrous, degassed 1,4-dioxane and water (4:1 v/v) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3-(Phenyl)-5-(4-chlorophenyl)pyridine85-95
24-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-5-(4-chlorophenyl)pyridine80-90
32-Thienylboronic acid3-(2-Thienyl)-5-(4-chlorophenyl)pyridine75-85

Workflow Visualization: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow start Reaction Setup: - this compound - Arylboronic Acid - Pd(dppf)Cl2 - K2CO3 - Dioxane/Water reaction Heating and Stirring (90 °C, 12-16h) start->reaction workup Work-up: - Dilution with Ethyl Acetate - Washing with Water and Brine - Drying reaction->workup purification Purification: Column Chromatography workup->purification product Final Product: 3-Aryl-5-(4-chlorophenyl)pyridine purification->product

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[3][6] This reaction is particularly valuable in drug discovery for introducing diverse amine functionalities.

Causality of Experimental Design:

  • Ligand Choice for Heterocycles: The pyridine nitrogen can coordinate to the palladium center and inhibit catalysis. Therefore, bulky, electron-rich biarylphosphine ligands such as BrettPhos or RuPhos are often necessary to facilitate the reaction.[7] These ligands promote the reductive elimination step and prevent catalyst deactivation.

  • Strong Base Requirement: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOt-Bu) is a common choice for this purpose.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • BrettPhos

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene (anhydrous)

Procedure:

  • To a glovebox, add Pd₂(dba)₃ (0.02 eq.), BrettPhos (0.04 eq.), and NaOt-Bu (1.4 eq.) to an oven-dried Schlenk tube.

  • Add this compound (1.0 eq.) and a stir bar.

  • Seal the tube, remove from the glovebox, and add anhydrous toluene followed by morpholine (1.2 eq.) via syringe under an argon atmosphere.

  • Heat the reaction mixture to 100 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Buchwald-Hartwig Amination Reactions

EntryAmineProductYield (%)
1Morpholine4-(5-(4-chlorophenyl)pyridin-3-yl)morpholine80-90
2AnilineN-phenyl-5-(4-chlorophenyl)pyridin-3-amine75-85
3BenzylamineN-benzyl-5-(4-chlorophenyl)pyridin-3-amine70-80

Lithiation via Metal-Halogen Exchange: A Gateway to Diverse Functionalities

Lithium-halogen exchange provides a powerful method for converting the C-Br bond into a nucleophilic C-Li bond, which can then be reacted with a wide variety of electrophiles.[8][9]

Causality of Experimental Design:

  • Temperature Control: Lithium-halogen exchange is typically very fast, even at low temperatures.[10] Performing the reaction at -78 °C or below is crucial to prevent side reactions, such as the decomposition of the organolithium intermediate.

  • Choice of Alkyllithium: n-Butyllithium (n-BuLi) is a commonly used reagent for this transformation. The use of tert-butyllithium (t-BuLi) can sometimes offer advantages in terms of reaction rate and cleanliness.

  • Quenching with Electrophiles: The generated 3-lithio-5-(4-chlorophenyl)pyridine is a potent nucleophile and can react with a broad range of electrophiles, including aldehydes, ketones, esters, and carbon dioxide.

Experimental Protocol: Lithiation and Quenching with an Electrophile (e.g., N,N-Dimethylformamide)

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

Procedure:

  • To an oven-dried, three-necked round-bottom flask under an argon atmosphere, add a solution of this compound (1.0 eq.) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq.) dropwise via syringe, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add anhydrous DMF (1.5 eq.) dropwise via syringe.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Workflow Visualization: Lithiation and Electrophilic Quench

Lithiation_Workflow start Initial Setup: - this compound in THF - Argon Atmosphere cooling Cooling to -78 °C start->cooling lithiation Addition of n-BuLi cooling->lithiation quench Addition of Electrophile (e.g., DMF) lithiation->quench workup Work-up and Purification quench->workup product Functionalized Product workup->product

Caption: Workflow for lithiation and electrophilic quench.

Directed C-H Functionalization: An Emerging Frontier

Direct C-H functionalization is a rapidly evolving field that offers a more atom- and step-economical approach to modifying aromatic and heteroaromatic rings.[11] For this compound, the remaining C-H bonds at the C2, C4, and C6 positions are potential targets for functionalization.

Causality of Experimental Design:

  • Regioselectivity: The regioselectivity of C-H functionalization on pyridine rings is influenced by both electronic and steric factors. The pyridine nitrogen can act as a directing group, often favoring functionalization at the C2 or C6 positions.[12] However, the steric bulk of the 4-chlorophenyl group at C5 may hinder reaction at the C6 position, potentially favoring C2 or C4 functionalization.

  • Directed Metalation Groups (DMGs): In some cases, the introduction of a directing group is necessary to achieve high regioselectivity.[13][14] For example, a removable directing group could be installed at a specific position to guide a metal catalyst to a desired C-H bond.

While specific protocols for the direct C-H functionalization of this compound are not yet widely established, the principles of directed ortho-metalation (DoM) can provide a conceptual framework.[15] For instance, if a directing group were present at the C4 position, lithiation would be expected to occur at the C3 position.

DoM_Pathway

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Catalyst Deactivation with 3-Bromo-5-(4-chlorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing 3-Bromo-5-(4-chlorophenyl)pyridine in palladium-catalyzed cross-coupling reactions. Catalyst deactivation is a common hurdle in these transformations, leading to stalled reactions, low yields, and byproduct formation. This document provides in-depth troubleshooting strategies and answers to frequently asked questions to help you overcome these challenges and achieve robust and reproducible results.

Part 1: Frequently Asked Questions (FAQs)

Q1: My reaction mixture is turning black and the reaction has stalled. What is happening?

A1: The formation of a black precipitate is a tell-tale sign of palladium black formation.[1][2] This consists of inactive, agglomerated palladium particles that have fallen out of the catalytic cycle. This is a common catalyst deactivation pathway and is often caused by:

  • Ligand Dissociation: The phosphine ligand, which stabilizes the active Pd(0) species, can dissociate, leaving the palladium atoms unprotected and prone to aggregation.[1][2]

  • High Temperatures: Elevated temperatures can accelerate the rate of catalyst decomposition and aggregation.[2]

  • Oxygen Exposure: The presence of oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also degrade the phosphine ligands.[2]

Q2: Why is my reaction with this compound particularly susceptible to catalyst deactivation?

A2: The structure of this compound presents a few challenges. The pyridine nitrogen can coordinate to the palladium center, potentially altering the catalyst's electronic properties and stability.[3][4] Additionally, the presence of two different halogen atoms (bromine and chlorine) can lead to selectivity challenges, and the conditions required to activate the stronger C-Cl bond may be harsh enough to promote deactivation pathways for the catalyst that has already reacted with the more labile C-Br bond.[5]

Q3: I am observing low or no product yield, but I don't see any palladium black. What else could be the problem?

A3: Low yields without the visible formation of palladium black can stem from several issues:

  • Inefficient Pre-catalyst Activation: Many reactions use a Pd(II) pre-catalyst (like Pd(OAc)₂) that must be reduced to the active Pd(0) species in situ.[4][6] If this reduction is incomplete, the catalytic cycle will not initiate efficiently.[7]

  • Slow Oxidative Addition: The oxidative addition of the aryl halide to the Pd(0) center is often the rate-limiting step.[5][8] The electronic nature of the pyridine ring and the chlorophenyl group can influence the rate of this step.

  • Product Inhibition: The reaction product itself can sometimes coordinate to the palladium catalyst, inhibiting it from participating in further catalytic cycles.[9]

Q4: Can the choice of ligand significantly impact catalyst stability?

A4: Absolutely. The ligand plays a crucial role in stabilizing the palladium catalyst and preventing deactivation.[10][11] Sterically bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos), are often effective in preventing the aggregation of palladium into palladium black.[2] They also facilitate the challenging oxidative addition step, particularly with less reactive aryl chlorides.[10]

Part 2: Troubleshooting Guide

This section provides a more detailed, scenario-based approach to troubleshooting common issues encountered when using this compound in cross-coupling reactions.

Scenario 1: Reaction Stalls at Partial Conversion

Observation: The reaction proceeds initially, as confirmed by in-process monitoring (e.g., TLC, LC-MS), but then stops before the starting material is fully consumed.

Potential Causes & Solutions:

  • Cause: Gradual catalyst decomposition.

    • Troubleshooting Steps:

      • Lower the Reaction Temperature: High temperatures can accelerate catalyst degradation.[2] Determine the minimum temperature required for a reasonable reaction rate.

      • Improve Degassing: Ensure all solvents and reagents are rigorously degassed to remove oxygen, which can oxidize the active catalyst.[2] Techniques like freeze-pump-thaw cycles or sparging with an inert gas are recommended.

      • Use a More Robust Ligand: Switch to a bulkier, more electron-rich phosphine ligand to enhance catalyst stability.[7]

  • Cause: Product inhibition.[9]

    • Troubleshooting Steps:

      • Dilute the Reaction: Running the reaction at a lower concentration can sometimes mitigate product inhibition.

      • Consider a Different Catalyst System: Some catalyst systems may be less susceptible to inhibition by the specific product being formed.

Scenario 2: Low or No Product Yield from the Outset

Observation: The reaction shows little to no formation of the desired product, even after an extended reaction time.

Potential Causes & Solutions:

  • Cause: Inefficient oxidative addition.[5] The C-Br bond in this compound is more reactive than the C-Cl bond.[5] However, the electronic properties of the substituted pyridine ring can still make this step challenging.

    • Troubleshooting Steps:

      • Increase Catalyst Loading: For a difficult reaction, a higher catalyst loading (e.g., 2-5 mol%) may be necessary to achieve a reasonable reaction rate.[1]

      • Select a More Active Catalyst: Utilize a catalyst system known for its high activity with challenging substrates. Pre-formed Pd(0) sources or highly active pre-catalysts with bulky, electron-rich ligands are good choices.[12]

      • Optimize the Base and Solvent: The choice of base and solvent can significantly influence the rate of oxidative addition and the overall catalytic cycle. A screening of different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., toluene, dioxane, THF) is recommended.

  • Cause: Poor quality of reagents.

    • Troubleshooting Steps:

      • Use Anhydrous and Degassed Solvents: Water and oxygen can be detrimental to the catalyst.[2]

      • Purify Starting Materials: Impurities in the this compound or the coupling partner can poison the catalyst.

Diagram: Troubleshooting Workflow

G start Low/No Yield or Stalled Reaction check_black Observe Palladium Black? start->check_black yes_black Yes check_black->yes_black Yes no_black No check_black->no_black No cause_black Likely Cause: Catalyst Aggregation/Decomposition yes_black->cause_black check_conversion Any Conversion? no_black->check_conversion solution_black1 Improve Degassing (Remove O2) cause_black->solution_black1 solution_black2 Lower Reaction Temperature cause_black->solution_black2 solution_black3 Use Bulky, Electron-Rich Ligand (e.g., XPhos) cause_black->solution_black3 yes_conversion Yes (Stalled) check_conversion->yes_conversion Yes no_conversion No (Inactive) check_conversion->no_conversion No cause_stalled Possible Causes: - Gradual Decomposition - Product Inhibition yes_conversion->cause_stalled cause_inactive Possible Causes: - Inefficient Pre-catalyst Activation - Slow Oxidative Addition - Poor Reagent Quality no_conversion->cause_inactive solution_stalled1 See 'Palladium Black' Solutions cause_stalled->solution_stalled1 solution_stalled2 Run at Lower Concentration cause_stalled->solution_stalled2 solution_stalled3 Screen Different Catalyst Systems cause_stalled->solution_stalled3 solution_inactive1 Increase Catalyst Loading cause_inactive->solution_inactive1 solution_inactive2 Use More Active Pre-catalyst/ Pd(0) Source cause_inactive->solution_inactive2 solution_inactive3 Screen Base/ Solvent cause_inactive->solution_inactive3 solution_inactive4 Use Fresh/Purified Reagents & Solvents cause_inactive->solution_inactive4

Caption: A logical workflow for troubleshooting catalyst deactivation.

Part 3: Experimental Protocols & Data

General Protocol for a Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for your specific coupling partner.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane/water (10:1 mixture)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.

  • Add the anhydrous, degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Table 1: Recommended Starting Conditions for Different Cross-Coupling Reactions
Reaction TypeCatalyst System (mol%)Base (equiv)SolventTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂ (2), XPhos (4)K₃PO₄ (2.0)Toluene or Dioxane/H₂O80-110
Buchwald-Hartwig Pd₂(dba)₃ (1.5), RuPhos (3)NaOt-Bu (1.5)Toluene90-110
Heck Pd(OAc)₂ (2), P(o-tolyl)₃ (4)Et₃N (2.0)DMF or Acetonitrile80-120
Sonogashira Pd(PPh₃)₂Cl₂ (2), CuI (4)Et₃N (3.0)THF50-65

Note: These are general starting points. Optimization of catalyst, ligand, base, solvent, and temperature is often necessary for achieving optimal results.

Diagram: Palladium Catalytic Cycle and Deactivation Pathway

G Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Aryl-X Ligand_Loss - Ligand (L) Pd0->Ligand_Loss PdII_Aryl L2(Aryl)Pd(II)X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal + R-M PdII_Aryl_R L2(Aryl)Pd(II)R Transmetal->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Product Aryl-R (Product) RedElim->Product Deactivation Deactivation Pd_Black Palladium Black (Inactive) Deactivation->Pd_Black Ligand_Loss->Deactivation

Caption: The catalytic cycle and a key deactivation pathway.

References

Sources

minimizing protodeboronation side reactions in couplings with 3-Bromo-5-(4-chlorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Bromo-5-(4-chlorophenyl)pyridine

A Guide to Minimizing Protodeboronation in Cross-Coupling Reactions

Welcome to the technical support guide for reactions involving this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions, specifically focusing on the mitigation of protodeboronation, a common and often frustrating side reaction in palladium-catalyzed cross-couplings. As researchers and drug development professionals, achieving high yields and purity is paramount. This guide is designed to provide you with the mechanistic understanding and practical solutions needed to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: I'm running a Suzuki-Miyaura coupling with this compound and a boronic acid, but I'm isolating a significant amount of 5-(4-chlorophenyl)pyridine. What is happening?

A: You are observing the product of a common side reaction called protodeboronation.[1] This is a chemical process where the carbon-boron bond of your boronic acid (or ester) is cleaved and replaced with a carbon-hydrogen bond, consuming your nucleophilic partner and leading to the formation of a de-borylated byproduct—in this case, from your boronic acid coupling partner.[1] The 5-(4-chlorophenyl)pyridine you observe is the corresponding byproduct from your boronic acid starting material.

Q2: What causes protodeboronation in my Suzuki reaction?

A: Protodeboronation is a protonolysis reaction and its rate is highly dependent on your reaction conditions.[1] In the context of Suzuki-Miyaura coupling, the primary culprits are:

  • Base-Catalyzed Decomposition: The base, which is essential for the catalytic cycle, can also accelerate protodeboronation by forming a more reactive "ate" complex (a boronate), which is then susceptible to protonolysis by a proton source, typically water.[1][2][3]

  • Metal-Catalyzed Decomposition: The palladium catalyst itself, particularly certain Pd(II) species, can catalyze the protodeboronation reaction. This pathway can be influenced by the choice of ligand.[4][5]

  • Thermal Decomposition: Elevated reaction temperatures can increase the rate of this undesired side reaction.[6]

Q3: Is this compound or my boronic acid the problem?

A: The issue is primarily with the stability of the organoboron reagent (your boronic acid or ester). However, the nature of your electrophile, this compound, influences the required reaction conditions. As an electron-deficient heteroaryl halide, it is generally a good substrate for oxidative addition.[7][8] The challenge lies in ensuring the rate of the productive cross-coupling is significantly faster than the rate of your boronic acid's decomposition. Certain classes of boronic acids, such as electron-deficient or some heteroaryl boronic acids, are particularly prone to protodeboronation.[9][10]

Q4: Should I be using a boronic acid, a pinacol ester (Bpin), or a trifluoroborate salt?

A: If you are facing significant protodeboronation with a boronic acid, switching to a more stable derivative is a highly effective strategy. Boronic esters (like pinacol or neopentylglycol esters) and potassium trifluoroborate salts are generally more robust under basic reaction conditions.[2][7][11] These reagents often function via a "slow-release" mechanism, providing a low, steady concentration of the active boronic acid, which minimizes the opportunity for the side reaction to occur.[1]

Troubleshooting Guide: Symptom-Based Solutions

This section provides a structured approach to troubleshooting when protodeboronation is compromising your reaction's success.

Primary Symptom: Low Yield of Desired Product with Significant Formation of Protodeboronated Byproduct

This is the classic indicator that your organoboron reagent is decomposing faster than it is participating in the desired cross-coupling reaction. The following strategies are ranked from the simplest to the most involved modifications.

The base is the most common variable to investigate first, as it directly influences the concentration and reactivity of the boronate species that undergoes protodeboronation.[12]

Causality: Strong bases (e.g., NaOH, KOH, CsOH) generate a high concentration of the boronate anion, which, while necessary for transmetalation, is also the species most susceptible to protonolysis.[1][2] The goal is to find a base that is strong enough to promote the catalytic cycle but not so aggressive that it accelerates decomposition.

Solutions:

  • Switch to Milder Inorganic Bases: Replace strong hydroxides with weaker bases. Finely ground potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent first choices. Potassium carbonate (K₂CO₃) is also a viable, milder option.[13]

  • Consider Fluoride Sources: In some systems, potassium fluoride (KF) or cesium fluoride (CsF) can be effective. The fluoride anion interacts with the boron atom differently and can sometimes suppress protodeboronation while still promoting the coupling.

| Base Comparison for Suppressing Protodeboronation | | :--- | :--- | :--- | | Base | Pros | Cons & Causality | | NaOH, KOH | High reactivity, inexpensive. | Strongly accelerates protodeboronation by maximizing boronate concentration. | | K₃PO₄, Cs₂CO₃ | Highly Recommended. Effective at promoting coupling while minimizing protodeboronation. Often provides an optimal balance. | More expensive than carbonates/hydroxides. Can be hygroscopic. | | K₂CO₃, Na₂CO₃ | Milder than hydroxides, inexpensive. Good starting point for optimization. | May not be sufficiently basic for challenging couplings, potentially leading to slow reaction rates. | | KF, CsF | Can be very effective in suppressing protodeboronation for specific substrates. | Efficacy is substrate-dependent; may not be universally applicable. |

Causality: Both desired and undesired reactions accelerate at higher temperatures. If the activation energy for protodeboronation is lower than or comparable to that of the productive coupling, high temperatures will disproportionately favor the side reaction.

Solutions:

  • Lower the Temperature: Attempt the reaction at a lower temperature (e.g., reduce from 100 °C to 70-80 °C). This will slow both reactions, but often has a greater mitigating effect on protodeboronation.[6]

  • Shorten Reaction Time: If you lower the temperature, the reaction will be slower. Conversely, if you use a more active catalyst system (see section 3), you can often shorten the reaction time at a given temperature, giving the boronic acid less time to decompose.

Causality: An efficient catalyst system is crucial. The faster the catalytic turnover, the more the productive Suzuki-Miyaura pathway will outcompete the protodeboronation side reaction.[1] However, the choice of ligand can be complex, as some ligands designed to accelerate coupling can also inadvertently promote a palladium-catalyzed protodeboronation pathway.[4][5]

Solutions:

  • Use a High-Activity Catalyst: Employ modern palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts) paired with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos).[14] These systems are designed for rapid oxidative addition and reductive elimination, which can accelerate the overall cycle.

  • Beware of Ligand-Induced Protodeboronation: Recent studies have shown that very bulky phosphine ligands can, in some cases, promote Pd-catalyzed protodeboronation.[4][15] If you are using a very bulky ligand and still see significant protodeboronation, consider screening a slightly less sterically demanding ligand from the same class.

  • Start with a Pd(0) Source: Using a Pd(0) source like Pd₂(dba)₃ or a precatalyst that rapidly generates Pd(0) may be advantageous over starting with a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), as some Pd(II) intermediates are implicated in the protodeboronation pathway.[4][15]

Causality: As discussed in the FAQs, the free boronic acid is often the least stable form of the organoboron reagent. Protecting the boronic acid as an ester or trifluoroborate salt provides a more stable reagent that hydrolyzes in situ to generate the active species.[1][11]

Solutions:

  • Use a Pinacol Ester (Bpin): Arylboronic acid pinacol esters are widely available and significantly more stable than their corresponding acids. This is often the most practical and effective solution.[7]

  • Use an MIDA Boronate: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and can be used in a "slow-release" strategy, making them ideal for couplings involving unstable boron reagents.[1]

  • Use a Potassium Trifluoroborate Salt (BF₃K): These salts are highly stable, crystalline solids that are easy to handle and often show excellent reactivity while resisting protodeboronation.

| Boron Reagent Stability Comparison | | :--- | :--- | :--- | | Reagent Type | Stability / Resistance to Protodeboronation | Comments | | Boronic Acid (B(OH)₂) | Low | Highly susceptible, especially under strong base and high temperature. | | Pinacol Ester (Bpin) | High | Recommended. Excellent balance of stability and reactivity. A go-to alternative. | | MIDA Boronate | Very High | Crystalline, air-stable solids. Ideal for "slow-release" strategies with highly unstable partners. | | Trifluoroborate (BF₃K) | High | Crystalline, air-stable solids. Requires specific conditions for activation but very resistant to decomposition. |

Visualizing the Competing Pathways

To effectively troubleshoot, it is crucial to visualize the competition occurring in the reaction flask. The desired Suzuki-Miyaura catalytic cycle competes directly with the base-catalyzed protodeboronation pathway for the organoboron reagent.

competing_pathways cluster_suzuki Productive Suzuki-Miyaura Cycle cluster_proto Protodeboronation Side Reaction ArBOH Ar-B(OR)2 (Boronic Acid/Ester) Boronate [Ar-B(OR)2(OH)]- (Boronate 'ate' complex) ArBOH->Boronate ArPdL2X R-Pd(II)-X (Oxidative Addition Complex) ArPdL2R Ar-Pd(II)-R ArPdL2X->ArPdL2R Product Ar-R (Desired Product) ArPdL2R->Product Pd0 Pd(0)L2 Halide R-X (this compound) Halide->ArPdL2X Boronate->ArPdL2X Byproduct Ar-H (Undesired Byproduct) Boronate->Byproduct

Caption: Competing reaction pathways for the organoboron reagent.

Troubleshooting Decision Workflow

Use this flowchart to guide your optimization process systematically.

troubleshooting_flowchart start High Protodeboronation Observed? base_change Step 1: Modify Base Switch from strong base (NaOH) to milder base (K3PO4, Cs2CO3). start->base_change Yes temp_change Step 2: Lower Temperature Reduce temp from 100°C to 70-80°C. base_change->temp_change Still an issue success Problem Solved: High Yield Achieved base_change->success Resolved boron_change Step 3: Change Boron Reagent Replace Boronic Acid with a Pinacol Ester (Bpin). temp_change->boron_change Still an issue temp_change->success Resolved catalyst_change Step 4: Optimize Catalyst Use high-activity precatalyst (e.g., XPhos-G3). Screen ligands. boron_change->catalyst_change Still an issue boron_change->success Resolved catalyst_change->success Resolved

Sources

troubleshooting homocoupling byproducts with 3-Bromo-5-(4-chlorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for troubleshooting Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C bond formation. Here, we address specific challenges, with a focus on reactions involving heteroaryl halides like 3-Bromo-5-(4-chlorophenyl)pyridine . Our approach is rooted in mechanistic understanding to empower you to diagnose and resolve issues effectively.

Troubleshooting Guide: Homocoupling & Other Side Reactions

This section is formatted as a series of common problems you might encounter. We diagnose the likely causes and provide actionable, step-by-step solutions.

Question 1: I'm observing a significant amount of a homocoupled byproduct from my boronic acid reagent. What's causing this and how can I prevent it?

Answer:

The formation of a biaryl byproduct derived from the coupling of two boronic acid molecules is a classic issue in Suzuki-Miyaura reactions. This side reaction is primarily mediated by Palladium(II) species in the reaction mixture.

Root Causes & Mechanistic Insight:

  • Oxygen Contamination: The most frequent cause is the presence of dissolved oxygen, which oxidizes the active Pd(0) catalyst to Pd(II).[1] These Pd(II) species can then undergo a separate catalytic cycle, transmetalating twice with the boronic acid and reductively eliminating to form the homocoupled product, regenerating Pd(0) in the process.[2]

  • Incomplete Pre-catalyst Reduction: If you are using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), its reduction to the catalytically active Pd(0) may be inefficient. One pathway for this reduction is, in fact, the homocoupling of two boronic acid molecules.[2]

  • Slow Oxidative Addition: If the oxidative addition of your aryl halide (this compound) to the Pd(0) center is slow, the concentration of the active catalyst available to react with the boronic acid increases, providing a greater opportunity for the homocoupling side reaction to occur.

Visualizing the Competing Pathways

The following diagram illustrates the desired Suzuki-Miyaura cycle versus the competing homocoupling cycle initiated by Pd(II).

Suzuki_vs_Homocoupling Figure 1: Competing Catalytic Cycles cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homo Undesired Homocoupling Cycle Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-X) Pd0->OA O2 O₂ (Oxygen) Pd0->O2 ArPdX Ar-Pd(II)-X OA->ArPdX Trans Transmetalation (R-B(OH)₂) ArPdX->Trans ArPdR Ar-Pd(II)-R Trans->ArPdR RE Reductive Elimination ArPdR->RE RE->Pd0 Catalyst Regeneration Product Ar-R RE->Product PdII Pd(II)X₂ Trans1 Transmetalation 1 (R-B(OH)₂) PdII->Trans1 RPdX R-Pd(II)-X Trans1->RPdX Trans2 Transmetalation 2 (R-B(OH)₂) RPdX->Trans2 RPdR R-Pd(II)-R Trans2->RPdR RE2 Reductive Elimination RPdR->RE2 Byproduct R-R RE2->Byproduct Pd0_from_homo Pd(0)L₂ RE2->Pd0_from_homo Pd(0) Formation Pd0_from_homo->OA Enters Suzuki Cycle O2->PdII Catalyst Oxidation

Caption: Figure 1: Competing Catalytic Cycles

Troubleshooting Protocol:

  • Rigorous Degassing (Crucial First Step):

    • Objective: To remove dissolved oxygen from your solvent and reaction mixture.

    • Method 1 (Freeze-Pump-Thaw): For anhydrous, organic solvents (e.g., dioxane, toluene, THF). Freeze the solvent using liquid nitrogen, apply a high vacuum for several minutes, close the flask to vacuum, and then thaw. Repeat this cycle at least three times. This is the most effective method.[1]

    • Method 2 (Inert Gas Sparging): Bubble a fine stream of argon or nitrogen directly through your solvent for 20-30 minutes before adding reagents.[1] After adding reagents, maintain a positive pressure of the inert gas throughout the reaction.

  • Optimize Your Catalyst System:

    • Use a Pd(0) Source Directly: Consider using a Pd(0) pre-catalyst like Pd₂(dba)₃ or Pd(PPh₃)₄. This bypasses the need for an in-situ reduction step that can contribute to homocoupling.

    • Add a Mild Reducing Agent: If degassing is insufficient, adding a mild reducing agent can help maintain the palladium in its active Pd(0) state.

      • Recommended Agent: Add potassium formate (HCO₂K) to your reaction mixture. It can reduce Pd(II) back to Pd(0) without interfering with the main catalytic cycle.[3]

  • Re-evaluate Reaction Parameters:

    • Temperature: Lowering the reaction temperature can sometimes disfavor the homocoupling pathway.

    • Rate of Addition: If feasible, slow addition of the boronic acid reagent via syringe pump can keep its instantaneous concentration low, favoring the cross-coupling pathway.

Question 2: My reaction is sluggish, and I'm getting a low yield of the desired product. I'm also seeing some debromination of my starting material. What's happening?

Answer:

A sluggish reaction with your specific substrate, this compound, points towards issues with the catalyst's activity, which can be exacerbated by the pyridine ring.

Root Causes & Mechanistic Insight:

  • Catalyst Inhibition by Pyridine: The nitrogen atom on the pyridine ring is Lewis basic and can coordinate to the palladium center. This coordination can inhibit or completely shut down the catalytic cycle by blocking the sites needed for oxidative addition or other key steps.

  • Inactive Catalyst for Aryl Bromide: While the C-Br bond is generally more reactive than the C-Cl bond, the overall electronic nature of your heteroaryl halide might require a highly active catalyst system to ensure the oxidative addition step is efficient.[2][4]

  • Dehalogenation (Protodebromination): The formation of 5-(4-chlorophenyl)pyridine is a known side reaction where the bromine is replaced by a hydrogen atom. This typically occurs after oxidative addition, where the Ar-Pd(II)-Br intermediate reacts with a hydride source (e.g., solvent, base, or impurities) followed by reductive elimination.

Troubleshooting Protocol:

  • Ligand Selection is Key: The choice of phosphine ligand is critical for overcoming these issues.

    • Objective: Use a ligand that is both bulky and electron-rich. The bulkiness promotes reductive elimination and can sterically disfavor the pyridine nitrogen's coordination to the palladium.[5][6] The electron-rich nature accelerates the rate-limiting oxidative addition step.[7]

    • Recommended Ligands: Switch from less bulky ligands like PPh₃ to specialized biaryl phosphine ligands.

      • Primary Recommendations: SPhos, XPhos, or RuPhos. These have a proven track record for challenging Suzuki couplings, especially with heteroaryl chlorides and bromides.[8]

  • Base and Solvent Optimization:

    • Base: A stronger base may be required to facilitate the transmetalation step efficiently. Switch from weaker bases like Na₂CO₃ to stronger, non-nucleophilic bases.

      • Recommended Bases: K₃PO₄ or Cs₂CO₃.[9]

    • Solvent: The solvent can influence catalyst solubility and activity.

      • Recommended Solvents: Aprotic polar solvents are generally effective. Try 1,4-Dioxane, Toluene, or THF, often with a small amount of water (e.g., 10:1 organic solvent to water) to aid in dissolving the base.[9]

Optimized Reaction Conditions Table

ParameterStandard Conditions (If Failing)Recommended Starting Point for OptimizationRationale
Pd Source Pd(PPh₃)₄ or PdCl₂(PPh₃)₂Pd₂(dba)₃ or an XPhos-Pd-G3 Pre-catalystUse a more active Pd(0) source or a modern pre-catalyst for higher activity and reproducibility.
Ligand PPh₃XPhos or SPhos (1.5 - 2.0 mol eq. to Pd)Bulky, electron-rich ligands accelerate oxidative addition and mitigate pyridine inhibition.[5][6][8]
Base Na₂CO₃ or K₂CO₃K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Stronger bases are more effective at promoting the transmetalation step.[9]
Solvent DMF1,4-Dioxane/H₂O (10:1) or Toluene/H₂O (10:1)Common, effective solvent systems for Suzuki couplings.
Temperature 80 °C90 - 110 °CHigher temperatures may be needed to drive the reaction to completion.

Frequently Asked Questions (FAQs)

Q1: My substrate has both a bromo and a chloro substituent. Which one will react?

A: The Suzuki-Miyaura coupling will be highly chemoselective for the C-Br bond. The order of reactivity for halides in the oxidative addition step is I > Br > OTf >> Cl.[4] The C-Cl bond is significantly less reactive and will typically remain intact under conditions optimized for the C-Br bond, allowing for selective mono-arylation.

Q2: Should I be worried about my boronic acid degrading?

A: Yes. Boronic acids can undergo protodeboronation, especially if they are electron-deficient or if there is excess water and a strong base present for extended periods.[8] To mitigate this, use a slight excess (1.2-1.5 eq.) of the boronic acid, ensure it is of high quality, and consider using more stable boronate esters (e.g., pinacol esters) if the problem persists.[2][8]

Q3: What is the purpose of adding water to the reaction?

A: Water can play several beneficial roles. It helps dissolve inorganic bases like K₃PO₄, facilitating their role in the catalytic cycle. It is also believed to be necessary for the hydrolysis of boronate esters to the active boronic acid and can participate in the crucial transmetalation step.[10] However, excessive water can promote protodeboronation. A common starting point is a 10:1 ratio of organic solvent to water.

Q4: How do I properly set up and monitor the reaction?

A: The workflow diagram below outlines the critical steps for a successful experiment.

Suzuki_Workflow Figure 2: Experimental Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A 1. Add Solids: - this compound - Boronic Acid (1.2 eq) - Base (e.g., K₃PO₄, 2-3 eq) - Pd Catalyst & Ligand B 2. Seal Vessel A->B C 3. Evacuate & Backfill with Argon/N₂ (3x) B->C D 4. Add Degassed Solvent(s) via Syringe C->D E 5. Heat to Target Temp (e.g., 90-110 °C) with Vigorous Stirring F 6. Monitor Progress by TLC or LC-MS (every 1-2 hours) E->F G Check for: - Consumption of Aryl Bromide - Formation of Product - Formation of Byproducts F->G H 7. Cool to Room Temp I 8. Quench & Aqueous Workup (e.g., add H₂O, extract with EtOAc) H->I J 9. Dry, Filter, Concentrate I->J K 10. Purify by Column Chromatography J->K

Sources

Technical Support Center: Strategies to Avoid Dehalogenation of 3-Bromo-5-(4-chlorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of dehalogenation encountered during synthetic reactions involving 3-Bromo-5-(4-chlorophenyl)pyridine. As Senior Application Scientists, we have synthesized our field expertise and current literature to offer practical and mechanistically grounded solutions.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem with this compound?

A: Dehalogenation is an undesired side reaction where the bromine atom at the 3-position of your starting material is replaced by a hydrogen atom, leading to the formation of 5-(4-chlorophenyl)pyridine. This is particularly problematic as it consumes your starting material, reduces the yield of your desired product, and introduces a significant purification challenge due to the similar polarity of the starting material, product, and byproduct. The pyridine ring, being electron-deficient, makes the C-Br bond susceptible to cleavage, a common issue with heteroaryl halides.

Q2: What are the primary mechanistic pathways that lead to dehalogenation in palladium-catalyzed cross-coupling reactions?

A: The predominant mechanism involves the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This highly reactive species can arise from various sources, including trace water, alcohol solvents, certain bases, or even the decomposition of phosphine ligands. Once formed, the Pd-H species can undergo reductive elimination with the aryl group on the palladium center, yielding the dehalogenated byproduct and regenerating the Pd(0) catalyst.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

This section provides a systematic approach to diagnosing and mitigating dehalogenation in common cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Issue: Significant formation of 5-(4-chlorophenyl)pyridine byproduct.

The logical workflow for troubleshooting this issue is outlined below. Each step provides a targeted intervention to suppress the formation of the dehalogenated byproduct.

Dehalogenation_Troubleshooting start Start: Significant Dehalogenation Observed ligand Step 1: Evaluate Ligand System - Use bulky, electron-rich phosphines (e.g., XPhos, SPhos, RuPhos) - Consider N-heterocyclic carbenes (NHCs) start->ligand Initial Intervention base Step 2: Modify the Base - Switch to a weaker, non-nucleophilic base (e.g., K3PO4, Cs2CO3, K2CO3) - Avoid strong alkoxides like NaOtBu if possible ligand->base If dehalogenation persists solvent Step 3: Change the Solvent - Use anhydrous, aprotic, non-polar solvents (e.g., Toluene, Dioxane) - Avoid alcohols and DMF base->solvent If dehalogenation persists temp Step 4: Lower the Reaction Temperature - Dehalogenation often has a higher activation energy - Run trials at lower temperatures (e.g., 80 °C instead of 110 °C) solvent->temp If dehalogenation persists reagents Step 5: Scrutinize Reagent Purity - Use freshly distilled/degassed solvents - Ensure high-purity starting materials and reagents temp->reagents Final Check end Resolution: Minimized Dehalogenation reagents->end Successful Optimization

Caption: Troubleshooting workflow for minimizing dehalogenation.

Detailed Troubleshooting Strategies
Parameter Problematic Condition Recommended Solution Rationale
Ligand Less bulky, electron-poor ligands (e.g., PPh₃).Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[1]Bulky ligands promote faster reductive elimination of the desired product, outcompeting the dehalogenation pathway. Electron-richness stabilizes the Pd(0) state and can accelerate oxidative addition.
Base Strong, potentially nucleophilic bases like NaOtBu or other alkoxides.Switch to weaker, non-nucleophilic inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[1]Strong alkoxides can act as a source of hydride species through β-hydride elimination, leading to the formation of Pd-H.
Solvent Protic solvents (e.g., alcohols) or polar aprotic solvents prone to decomposition (e.g., DMF).[2]Use anhydrous, degassed, and non-polar aprotic solvents like toluene or 1,4-dioxane.Alcohols can be oxidized by the palladium complex to generate Pd-H species. Rigorously drying the solvent is critical.
Temperature High reaction temperatures (e.g., >100 °C).Run the reaction at the lowest effective temperature.Dehalogenation can have a higher activation energy than the desired coupling, so lowering the temperature can selectively disfavor this side reaction.[1]
Reagents Presence of moisture or other hydride sources.Ensure all reagents are of high purity and handled under strictly anhydrous and inert conditions.Trace amounts of water or other protic impurities can be a significant source of hydride for the dehalogenation pathway.

Experimental Protocols

The following protocols are provided as robust starting points for common cross-coupling reactions with this compound, designed to minimize dehalogenation.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is optimized for the formation of a C-C bond at the 3-position of the pyridine ring.

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • XPhos Pd G2 (2.5 mol%)

  • XPhos (5 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane (degassed)

Procedure:

  • To an oven-dried microwave vial, add this compound, the arylboronic acid, XPhos Pd G2, XPhos, and K₂CO₃.

  • Add degassed 1,4-dioxane to achieve a concentration of 0.1-0.2 M.

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to 100-120 °C for 30-60 minutes. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol is designed for the formation of a C-N bond at the 3-position.

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous, degassed)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon), add Pd₂(dba)₃ and XPhos.

  • Add NaOtBu and this compound.

  • Add anhydrous, degassed toluene via syringe to a concentration of 0.1-0.2 M.

  • Add the amine via syringe.

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours. Monitor by TLC or LC-MS.

  • Cool the reaction, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Protocol 3: Sonogashira Coupling

This protocol is for the formation of a C-C triple bond at the 3-position.

Reaction Scheme:

Caption: Workflow for Grignard-based coupling.

Key Considerations for Grignard Reactions:

  • Method of Formation: Halogen-magnesium exchange using reagents like isopropylmagnesium chloride (iPrMgCl) is often more reliable and proceeds under milder conditions for heteroaryl bromides than direct insertion of magnesium metal. [3]* Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture and protic sources. [4]All glassware must be rigorously dried, and solvents must be anhydrous.

  • Side Reactions: While dehalogenation via Pd-H is avoided, protonolysis of the Grignard reagent by trace water is a primary concern, leading to the same dehalogenated byproduct.

Organolithium Chemistry via Halogen-Metal Exchange

Lithium-halogen exchange offers another route to a reactive organometallic intermediate.

Key Considerations for Organolithium Reactions:

  • Reaction Conditions: This exchange is typically very fast and must be performed at low temperatures (e.g., -78 °C) to prevent side reactions. [5]* Reagents: n-Butyllithium or t-butyllithium are commonly used.

  • Electrophile Reactivity: The resulting organolithium species is highly reactive and can be coupled with a wide range of electrophiles.

  • Potential for Side Reactions: As with Grignard reagents, strict anhydrous and inert conditions are paramount to prevent quenching of the organolithium species.

Purification and Analysis

Q3: How can I effectively separate the desired product from the dehalogenated byproduct?

A:

  • Flash Column Chromatography: This is the most common method. Due to the slight polarity difference between the halogenated and dehalogenated compounds, a carefully optimized solvent system (e.g., a shallow gradient of ethyl acetate in hexanes) is often required.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be an effective method for purification, as the dehalogenated impurity may have different solubility properties. [6] Q4: What analytical techniques can I use to confirm and quantify dehalogenation?

A:

  • NMR Spectroscopy: ¹H NMR is a powerful tool for quantifying the ratio of your desired product to the dehalogenated byproduct by integrating characteristic signals for each compound.

  • Mass Spectrometry (MS): The mass spectrum will show distinct molecular ion peaks for your product and the dehalogenated byproduct, differing by the mass of a bromine atom minus a hydrogen atom (~78 amu). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio) will be present in your starting material and product, but absent in the dehalogenated species, providing a clear diagnostic marker. [7][8][9][10]

References

  • How to prevent dehalogenation in aryl bromide cross-coupling reactions - Benchchem. (URL: Not available)
  • Process for the preparation of substituted pyridines - Google P
  • Sonogashira Coupling | NROChemistry. (URL: [Link])

  • Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. (URL: [Link])

  • NMR Quantification of Halogen-Bonding Ability To Evaluate Catalyst Activity - PubMed. (URL: [Link])

  • 3 - Organic Syntheses Procedure. (URL: [Link])

  • The molecule that gave the mass spectrum shown here contains a ha... - Pearson. (URL: [Link])

  • 16.9: Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. (URL: [Link])

  • Grignard Reaction. (URL: [Link])

  • Iron-catalysed cross-coupling of organolithium compounds with organic halides. (URL: [Link])

  • significant dehalogenation in stille coupling : r/Chempros - Reddit. (URL: [Link])

  • ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. | Request PDF - ResearchGate. (URL: [Link])

  • Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL - YouTube. (URL: [Link])

  • Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System - MDPI. (URL: [Link])

  • Mass spectrometry of halogen-containing organic compounds - ResearchGate. (URL: [Link])

  • Continuous-Flow Cross-Coupling Reactions Using Organolithium Reagents. (URL: [Link])

  • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - NIH. (URL: [Link])

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC - NIH. (URL: [Link])

  • ChemInform Abstract: A Simple and Efficient Protocol for a Palladium-Catalyzed Ligand-Free Suzuki Reaction at Room Temperature in Aqueous DMF. - ResearchGate. (URL: [Link])

  • 10.7: Organometallic Coupling Reactions - Chemistry LibreTexts. (URL: [Link])

  • Iron-catalysed cross-coupling of organolithium compounds with organic halides - PMC - NIH. (URL: [Link])

  • In Continuo Pd‐Catalysed Cross Coupling Reactions of Organolithium Reagents with Aryl Bromides Under Aerobic Conditions - AIR Unimi. (URL: [Link])

  • Recent Development in Nuclear Magnetic Resonance as a Technique for Quantitative Method Validation. (URL: [Link])

  • US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google P
  • Selective Synthesis of Substituted Pyridines and Pyrimidines through Cascade Annulation of Isopropene Derivatives | Organic Letters - ACS Publications. (URL: [Link])

  • 3-bromo-4-aminotoluene - Organic Syntheses Procedure. (URL: [Link])

  • Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method - MDPI. (URL: [Link])

  • Magnetic Interactions Influencing Spectral Analysis and Quantitation in Nuclear Magnetic Resonance Spectroscopy - HELDA - University of Helsinki. (URL: [Link])

  • Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines - PMC - NIH. (URL: [Link])

  • Everything You Need To Know About NMR Spectra | MCAT Content - YouTube. (URL: [Link])

  • CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google P

Sources

Technical Support Center: Scale-Up Synthesis of 3-Bromo-5-(4-chlorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-5-(4-chlorophenyl)pyridine. This guide is designed for researchers, process chemists, and drug development professionals to navigate the common challenges encountered during the laboratory and scale-up synthesis of this important pharmaceutical intermediate. The content is structured in a question-and-answer format to directly address specific issues, providing not just solutions but also the underlying scientific reasoning to empower your process development.

Synthetic Strategy Overview

The most common and industrially viable route to this compound involves a two-step sequence:

  • Bromination: Electrophilic bromination of pyridine to produce the key intermediate, 3,5-dibromopyridine. This step is often challenging due to the deactivated nature of the pyridine ring.[1]

  • Suzuki-Miyaura Cross-Coupling: A palladium-catalyzed cross-coupling reaction between 3,5-dibromopyridine and 4-chlorophenylboronic acid to selectively form the desired C-C bond.[2][3]

This overall workflow is visualized below.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Suzuki-Miyaura Coupling Pyridine Pyridine DBP 3,5-Dibromopyridine Pyridine->DBP Br₂, H₂SO₄/SOCl₂ High Temp. FinalProduct This compound DBP->FinalProduct BoronicAcid 4-Chlorophenylboronic Acid BoronicAcid->FinalProduct Pd Catalyst, Base Solvent, Heat SuzukiCycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂-Br Pd0->OxAdd Oxidative Addition (R-Br) Transmetal Ar-Pd(II)L₂-Ar' OxAdd->Transmetal Transmetalation (Ar'-B(OH)₂) + Base RedElim Ar-Ar' Transmetal->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Q3: Our Suzuki coupling reaction is stalling or giving very low conversion. What are the common causes?

A: This is a frequent issue in cross-coupling chemistry. The problem usually lies in one of four areas: catalyst activity, substrate/reagent quality, reaction conditions, or solubility.

  • Troubleshooting Decision Tree:

Troubleshooting Start Low Conversion in Suzuki Coupling CheckCatalyst Is the Catalyst Active? Start->CheckCatalyst CheckReagents Are Reagents Pure & Dry? CheckCatalyst->CheckReagents Yes CatalystSolutions 1. Use fresh catalyst. 2. Degas system thoroughly to remove O₂. 3. Increase catalyst loading (e.g., 1-3 mol%). 4. Switch to a more robust ligand (e.g., Buchwald-type). CheckCatalyst->CatalystSolutions No CheckConditions Are Conditions Optimal? CheckReagents->CheckConditions Yes ReagentSolutions 1. Check purity of 3,5-dibromopyridine. 2. Use high-purity boronic acid. 3. Ensure base is anhydrous and finely powdered. 4. Check for boronic acid decomposition (deborylation). CheckReagents->ReagentSolutions No CheckSolubility Are all components soluble? CheckConditions->CheckSolubility Yes ConditionSolutions 1. Increase temperature in 10°C increments. 2. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). 3. Ensure efficient stirring, especially for heterogeneous mixtures. CheckConditions->ConditionSolutions No NoObviousIssue No Obvious Issue Found CheckSolubility->NoObviousIssue Consider alternative route or consultation SolubilitySolutions 1. Switch to a co-solvent system (e.g., Toluene/EtOH, Dioxane/H₂O). 2. Use a solvent that better solubilizes all components (e.g., DMF, DME). CheckSolubility->SolubilitySolutions No

Caption: Troubleshooting decision tree for low yield.

Q4: We are observing significant amounts of 4,4'-dichlorobiphenyl (homocoupling) and pyridine (debromination) as impurities. How can these be minimized?

A: These side products point to specific mechanistic problems.

  • Homocoupling of Boronic Acid: This typically arises from oxygen in the reaction system, which can promote an alternative catalytic cycle leading to the coupling of two boronic acid molecules.

    • Solution: Rigorous deoxygenation is critical. Sparge your solvent and the reaction mixture with an inert gas (Argon or Nitrogen) for an extended period before adding the catalyst. [4]Maintain a positive pressure of inert gas throughout the reaction. [2]

  • Debromination (Proto-dehalogenation): This occurs when the aryl halide is reduced to the corresponding arene (in this case, 3-bromo-5-chlorophenyl-pyridine gets reduced to 3-chlorophenylpyridine, or 3,5-dibromopyridine gets reduced to 3-bromopyridine).

    • Causality: This can be caused by trace water, certain bases, or a catalyst system that favors this pathway.

    • Solution: Use an anhydrous base and solvents. If the problem persists, consider switching to a milder base (e.g., from K₃PO₄ to K₂CO₃) or a different catalyst/ligand combination that is less prone to this side reaction. [5] Q5: How do we effectively remove residual palladium from the final product, especially at scale?

A: Residual palladium is a major concern for pharmaceutical intermediates due to its toxicity and potential to interfere with subsequent steps. Levels must be reduced to ppm levels.

  • Methods for Palladium Removal:

MethodDescriptionProsCons
Carbon Treatment Stirring the crude product solution with activated carbon.Inexpensive, effective for many Pd species.Can absorb product, reducing yield. May require hot filtration.
Silica Gel Filtration Passing the crude product solution through a plug of silica gel.Simple, fast for small scales.Can be inefficient for some Pd complexes. Generates waste.
Thiol-Based Scavengers Using functionalized silica or resins with thiol groups that chelate palladium.Highly effective, very low final Pd levels.More expensive than carbon or silica.
Crystallization Palladium impurities are often rejected into the mother liquor during crystallization.Integrates purification with Pd removal.May require multiple crystallizations to reach target levels.
Part C: Purification and Scale-Up

Q6: What is a reliable method for purifying the final product, this compound, at a multi-gram scale?

A: A combination of an extractive work-up followed by crystallization is typically the most scalable and cost-effective method. Column chromatography is useful for obtaining highly pure analytical samples but is often avoided for large-scale production due to cost and solvent waste. [6][7]

  • Recommended Purification Protocol:

    • Work-up: After the reaction is complete, cool the mixture, dilute with a suitable organic solvent (e.g., ethyl acetate or toluene), and wash with water and then brine to remove the inorganic base and salts.

    • Solvent Swap & Crystallization: Concentrate the organic layer under reduced pressure. Perform a solvent swap into a suitable crystallization solvent system. A common choice is a mixture of a good solvent (e.g., isopropanol, ethanol) and an anti-solvent (e.g., heptane, water).

    • Isolation: Cool the slurry slowly to maximize crystal growth and purity. Isolate the solid product by filtration, wash with cold anti-solvent, and dry under vacuum. A purity of >98% is typically achievable. [6]

Representative Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling

This protocol is a representative example and must be optimized for your specific equipment and scale.

  • Reaction Setup: To a clean, dry, and inerted reactor, charge 3,5-dibromopyridine (1.0 equiv), 4-chlorophenylboronic acid (1.1 equiv), and finely powdered potassium carbonate (K₂CO₃, 2.5 equiv).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-Dioxane/Water (4:1) or Toluene/Ethanol (9:1). [2]The reaction volume should be sufficient to ensure good stirring.

  • Inerting: Sparge the mixture with Argon or Nitrogen for at least 30 minutes while stirring.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equiv).

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. [2]6. Monitoring: Monitor the reaction progress by HPLC or TLC. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reactor to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and saturated brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Crystallization
  • Dissolution: Dissolve the crude this compound in a minimal amount of hot isopropanol.

  • Hot Filtration (Optional): If insoluble particulates (e.g., catalyst residues) are present, perform a hot filtration through a pad of Celite®.

  • Crystallization: Slowly add heptane as an anti-solvent to the hot solution until slight turbidity persists.

  • Cooling: Allow the solution to cool slowly to room temperature, then further cool in an ice bath for 1-2 hours to maximize precipitation.

  • Filtration & Drying: Collect the crystalline solid by vacuum filtration. Wash the filter cake with a small amount of cold heptane. Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.

References

  • Vertex AI Search. (2024). Bromination safety.
  • Guidechem. (n.d.).
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • ChemicalBook. (n.d.). 3,5-Dibromopyridine synthesis.
  • Scientific Upd
  • Princeton University Environmental Health and Safety. (2016). Case study: Reaction scale-up leads to incident involving bromine and acetone.
  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?.
  • Export Operations. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals.
  • Google Patents. (n.d.). CN102898359A - Synthesis of 3, 5-dibromo-4-iodopyridine.
  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
  • PubMed Central. (n.d.). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
  • ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics.
  • BenchChem. (2025). Application Notes and Protocols: Purification of 3-Bromo-5-(3-chlorophenoxy)
  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.
  • BenchChem. (2025).
  • Beilstein Journals. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.
  • ResearchGate. (2021). How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene?.

Sources

impact of base and solvent choice on 3-Bromo-5-(4-chlorophenyl)pyridine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth guidance on the critical role of base and solvent selection in reactions involving 3-Bromo-5-(4-chlorophenyl)pyridine. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-proven insights to help you navigate experimental challenges and optimize your synthetic outcomes.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues you may encounter during your experiments. The answers are designed to provide not just a solution, but a clear rationale based on chemical mechanisms.

Q1: My Suzuki-Miyaura coupling reaction has stalled, yielding only starting material or trace product. How can the base or solvent be the cause?

A1: Reaction failure in Suzuki-Miyaura couplings often points to issues in the transmetalation step, which is critically influenced by your choice of base and solvent.

  • The Role of the Base: The primary function of the base is to activate the organoboron species, forming a more nucleophilic borate complex (R-B(OH)₃⁻) that is competent for transmetalation to the palladium center.[1][2][3] If your reaction is failing, consider the following:

    • Insufficient Basicity: The chosen base may be too weak to effectively activate the boronic acid. For electron-deficient systems, a stronger base is often required.

    • Poor Solubility: An insoluble inorganic base (e.g., K₂CO₃, K₃PO₄) may not have sufficient contact with the reactants in a non-polar organic solvent like toluene. This creates a heterogeneous mixture where the reaction rate is limited by the solid-liquid interface.[4]

  • The Role of the Solvent: The solvent must effectively dissolve the aryl halide, the organoboron reagent, and the palladium catalyst complex.[5]

    • Solubility Mismatch: A common issue is the poor solubility of the inorganic base and the boronic acid in anhydrous, non-polar solvents.

    • Catalyst Stability: The solvent helps stabilize the active catalyst and intermediates.[6][7] In some cases, highly coordinating solvents can inhibit the reaction by binding too strongly to the palladium center.[4]

Troubleshooting Actions:

  • Switch to a Biphasic System: Introducing water as a co-solvent (e.g., Toluene/H₂O or Dioxane/H₂O) is a standard and highly effective solution.[6][8] Water readily dissolves inorganic bases like carbonates and phosphates, facilitating the formation of the active borate complex.

  • Select a Stronger or More Soluble Base: If an aqueous system is undesirable, consider using a stronger, more soluble base. Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate due to its higher solubility in organic solvents.[4] Alternatively, strong organic bases like sodium tert-butoxide (NaOtBu) can be used, but require strictly anhydrous conditions and may not be compatible with sensitive functional groups.

  • Screen Solvents: If solubility of the organic components is the issue, screen alternative solvents. Ethereal solvents like 1,4-dioxane or THF are common choices.[6][8] Polar aprotic solvents like DMF can also be effective but may influence selectivity in more complex substrates.[9][10]

Q2: I'm observing significant side products, such as hydrodehalogenation (replacement of Br with H), in my Buchwald-Hartwig amination. What's going wrong?

A2: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations and is often linked to the base and solvent system. It typically arises from a competitive β-hydride elimination pathway.[11]

  • Causality of Base Choice: The choice of base is paramount. A very strong base, like NaOtBu or LHMDS, is required to deprotonate the amine (or a palladium-amine complex) to form the active nucleophile.[4][12] However, if the base is too strong or sterically unhindered, it can promote side reactions.

    • Base-Induced Elimination: The base can participate in or facilitate the elimination pathways that lead to the undesired hydrodehalogenated product.

  • Influence of the Solvent: The solvent's polarity can influence the stability of intermediates and the rates of competing reaction pathways.

    • Non-polar Solvents: Aromatic hydrocarbons like toluene are common, but ethereal solvents such as dioxane or THF are also widely used.[4] The choice can affect the solubility of the base and the catalyst resting state. In non-polar solvents, the formation of new charges is resisted, making an anionic base necessary to deprotonate the neutral palladium-amine complex.[13]

    • Polar Solvents: In more polar solvents like DMF, dissociation of the halide from the palladium center is more feasible. However, these solvents can also coordinate to the palladium, potentially forming a stable, unreactive resting state.[13]

Troubleshooting Actions:

  • Optimize the Base: While a strong base is necessary, its properties matter. Sodium tert-butoxide is often the base of choice. If side reactions are prevalent, consider switching to a different strong base like LHMDS or K₃PO₄ (though the latter may require higher temperatures).

  • Ligand Screening: The ligand is arguably the most critical component. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are designed to promote rapid reductive elimination, which outcompetes side reactions like β-hydride elimination. Ensure your chosen ligand is appropriate for the substrate.

  • Solvent Selection: Toluene and dioxane are excellent starting points. Avoid highly coordinating solvents like acetonitrile or pyridine, which are known to inhibit the reaction by binding to the palladium catalyst.[4]

Q3: My Sonogashira coupling is sluggish and requires high catalyst loading and temperature. How can I improve the reaction efficiency by modifying the base and solvent?

A3: The efficiency of a Sonogashira reaction hinges on the dual catalytic cycle involving palladium and copper. The base and solvent play crucial roles in both cycles.[14]

  • The Role of the Base: The base has two main functions:

    • Deprotonation of the Alkyne: It deprotonates the terminal alkyne to form the acetylide anion.

    • Scavenging HX: It neutralizes the hydrogen halide (HBr) formed during the reaction. An amine base, typically triethylamine (Et₃N) or diisopropylamine (iPr₂NH), is almost always used as it serves as both the base and, in many cases, the solvent.[15] Sluggishness can result if the base is not sufficiently strong or if it coordinates too strongly to the metal centers, inhibiting catalysis.

  • The Role of the Solvent: The solvent must dissolve all components and facilitate the interaction between the organic and inorganic reagents.

    • Solvent Choice: While an excess of the amine base can serve as the solvent, co-solvents like THF, DMF, or acetonitrile are often added to improve solubility.[16][17] The choice of solvent can impact the rate of reaction; for instance, DMF has been shown to be effective for challenging substrates.[17]

Troubleshooting Actions:

  • Base Screening: Triethylamine is a standard choice. If the reaction is slow, switching to a bulkier or stronger amine base like diisopropylethylamine (DIPEA) or DBU can sometimes be beneficial. In some protocols, inorganic bases are used, but an amine is still typically required.[15]

  • Optimize the Co-Solvent: If solubility is an issue, add a co-solvent. THF is a good, general-purpose choice. For more difficult couplings, polar aprotic solvents like DMF or NMP might be necessary to achieve reasonable reaction rates at lower temperatures.[16]

  • Ensure Anhydrous and Degassed Conditions: Oxygen can cause undesirable alkyne homocoupling (Glaser coupling). Ensure your solvents and amine base are thoroughly degassed before use and that the reaction is run under an inert atmosphere (Nitrogen or Argon).

Frequently Asked Questions (FAQs)

Q4: What are the key differences between inorganic and organic bases in these cross-coupling reactions?

A4: The choice between an inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and an organic base (e.g., NaOtBu, DBU, Et₃N) depends on the reaction type, substrate functional group tolerance, and required reaction conditions.

Parameter Inorganic Bases (Carbonates, Phosphates) Organic Bases (Alkoxides, Amines)
Basicity Generally weaker to moderately strong (pKaH ~10-12).[18][19]Can range from moderate (amines, pKaH ~11) to very strong (alkoxides, pKaH ~17-19).[4][18]
Solubility Poorly soluble in many organic solvents (e.g., toluene, THF), often requiring water as a co-solvent.[4]Generally more soluble in organic solvents, allowing for homogeneous reaction conditions.[20][21]
Typical Use Suzuki-Miyaura reactions (often with H₂O), some Buchwald-Hartwig couplings with specific ligands.Buchwald-Hartwig (NaOtBu), Sonogashira (Et₃N), and Suzuki reactions under anhydrous conditions.
Compatibility Compatible with a wide range of functional groups, including esters and ketones.Strong alkoxides (NaOtBu) are incompatible with base-sensitive groups like esters.[12]
Q5: How does solvent polarity affect the outcome of a cross-coupling reaction?

A5: Solvent polarity, often measured by the dielectric constant, has a profound impact on reaction rates and sometimes even selectivity.[5][7]

  • Stabilization of Charged Species: Polar solvents are better at stabilizing charged intermediates and transition states. In the oxidative addition step of Suzuki coupling, for example, there is charge transfer from the Pd(0) catalyst to the aryl halide. Polar solvents can stabilize this transition state, lowering the activation barrier and increasing the reaction rate.[5]

  • Solubility: As a practical matter, the solvent must dissolve the reactants and catalyst. Polar solvents are often required to dissolve polar reagents like boronic acids or salts.[5]

  • Catalyst Coordination: Some polar solvents (e.g., MeCN, DMF, DMSO) are coordinating. They can act as ligands, binding to the palladium center. This can be beneficial in some cases, but in others, it can lead to catalyst inhibition or a change in reaction selectivity.[9][10][22] For instance, in certain systems, coordinating solvents can favor reaction at an aryl triflate over an aryl chloride, a reversal of the typical reactivity.[9]

Solvent Dielectric Constant (ε at 20-25°C) [23][24]Typical Application Notes
Toluene2.38Common, non-polar choice for Buchwald-Hartwig and anhydrous Suzuki. Good for high temperatures.
1,4-Dioxane2.25Very common ethereal solvent for Suzuki and Buchwald-Hartwig. Miscible with water.
Tetrahydrofuran (THF)7.58Good general-purpose ethereal solvent. Lower boiling point than dioxane.[6]
Acetonitrile (MeCN)37.5Polar, aprotic. Can be a coordinating solvent, may inhibit some reactions.[9][10]
N,N-Dimethylformamide (DMF)36.71Highly polar, aprotic. Good for dissolving salts and polar reagents. Can be coordinating.[9][13]
Water80.1Used as a co-solvent in Suzuki reactions to dissolve inorganic bases.[6]

Visualized Workflows and Mechanisms

Visual aids can clarify complex decision-making processes and reaction pathways.

Base & Solvent Selection Logic

This diagram outlines a logical workflow for selecting an appropriate base and solvent system for a generic cross-coupling reaction with this compound.

cluster_start cluster_suzuki Suzuki-Miyaura cluster_buchwald Buchwald-Hartwig cluster_sonogashira Sonogashira start Select Reaction Type s1 Are functional groups base-sensitive? start->s1 b1 Is nucleophile an amine or amide? start->b1 so1 Standard Conditions start->so1 s2 Use Inorganic Base (K2CO3, K3PO4, Cs2CO3) s1->s2 No s4 Use Strong Organic Base (NaOtBu) in Anhydrous Solvent s1->s4 Yes s3 Use Biphasic Solvent (Toluene/H2O, Dioxane/H2O) s2->s3 b2 Use Strong, Sterically Hindered Base (NaOtBu, LHMDS) b1->b2 b3 Use Anhydrous, Non-Coordinating Solvent (Toluene, Dioxane) b2->b3 so2 Use Amine Base (Et3N, DIPEA) so1->so2 so3 Use Amine as Solvent or add Co-Solvent (THF, DMF) so2->so3

Caption: Decision tree for base and solvent selection.

Simplified Suzuki-Miyaura Catalytic Cycle

This diagram highlights the key stages where the base and solvent exert their influence.

Suzuki_Cycle Pd0 Pd(0)L2 (Active Catalyst) OA_Complex Ar-Pd(II)L2-Br (Oxidative Addition Complex) Pd0->OA_Complex + Ar-Br Transmetalation Transmetalation OA_Complex->Transmetalation Solvent_Influence Solvent influences rate and stabilizes intermediates OA_Complex->Solvent_Influence RE_Complex Ar-Pd(II)L2-R Transmetalation->RE_Complex [R-B(OH)3]- RE_Complex->Pd0 Product Ar-R (Product) RE_Complex->Product Reductive Elimination Base_Influence Base Activates Boronic Acid (R-B(OH)2 -> [R-B(OH)3]-) Base_Influence->Transmetalation

Caption: Key influence points in the Suzuki catalytic cycle.

Experimental Protocols

Representative Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.03 equivalents) or other suitable Pd catalyst/ligand system

  • Potassium Carbonate (K₂CO₃) (3.0 equivalents)

  • Toluene

  • Deionized Water

  • Schlenk flask or reaction vial with stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), K₂CO₃ (3.0 eq), and the palladium catalyst (0.03 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Under a positive pressure of inert gas, add the solvents. First, add Toluene, followed by deionized water, to create a biphasic mixture. A common ratio is 4:1 Toluene:Water (v/v). The total solvent volume should be sufficient to create a stirrable slurry (e.g., ~0.1 M concentration with respect to the limiting reagent).

    • Scientist's Note: The solvents should be degassed prior to use to minimize oxygen, which can degrade the phosphine ligands and deactivate the catalyst. This can be done by bubbling an inert gas through the solvent for 20-30 minutes.[8]

  • Reaction: Place the sealed flask in a preheated oil bath at 90-100 °C. Stir the reaction vigorously to ensure efficient mixing between the two phases.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and water. Separate the organic layer, and wash it with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

References

  • Neufeldt, S. R., & Sanford, M. S. (2014). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of organic chemistry, 79(9), 4163–4172.
  • Vantourout, J. C., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
  • Lebleu, T., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistryOpen, 9(4), 457-462.
  • Gensch, T., et al. (2021). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation.
  • Vantourout, J. C., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
  • Neufeldt, S. R., & Sanford, M. S. (2014). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • D. A. Watson. (2018). Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases. DSpace@MIT.
  • Clark, J. H., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry, 16, 1038–1047.
  • Smith, R. C. (2017). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Paul, S. (2022). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions.
  • Soderberg, T. (2023). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
  • pKa Values of Common Bases. University of California, Irvine.
  • Help troubleshooting a Buchwald-Hartwig amin
  • Watson, M. P., et al. (2021). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science, 13(2), 437-443.
  • Norrby, P. O., et al. (2014). The Role of the Base in Buchwald-Hartwig Amination. The Journal of Organic Chemistry, 79(24), 12159-12168.
  • Eid, E. (2014). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
  • Asghar, M. N., et al. (2021). Suzuki-Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4967.
  • Dielectric Constant. Burdick & Jackson.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
  • Buchwald–Hartwig amin
  • Optimization of the Sonogashira coupling of 4-bromo-3-...
  • Buchwald-Hartwig Amin
  • Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines.
  • Base and solvent effects on the Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acid (6).
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Kashani, S. K., et al. (2021).
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years.
  • Help needed with unreproducible Suzuki coupling. Reddit. (2023).
  • Table of Acids with Ka and pKa Values.
  • Application Notes and Protocols for Sonogashira Coupling of 3-Amino-5-bromopyridine. BenchChem.
  • Dielectric Constant of Common solvents. University of California, Berkeley.
  • pKa values of common compounds and their conjug
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
  • Bordwell pKa Table.
  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu.

Sources

Technical Support Center: Resolving Purification Issues of 3-Bromo-5-(4-chlorophenyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-bromo-5-(4-chlorophenyl)pyridine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining these compounds with high purity. Drawing from established methodologies and field-proven insights, this document provides in-depth troubleshooting guides and frequently asked questions to address common purification hurdles.

Section 1: Understanding the Molecule & Potential Impurities

The this compound scaffold is a moderately polar aromatic compound.[1] The presence of the basic pyridine nitrogen atom is a key characteristic that significantly influences its behavior during purification, particularly in chromatography.[2][3] These molecules are often synthesized via cross-coupling reactions, such as the Suzuki-Miyaura coupling. This synthetic route can introduce specific impurities that complicate purification.

An impurity profile describes all the known and unknown impurities present in a substance produced by a specific method.[4] Understanding the potential side products from the synthesis is the first step in designing an effective purification strategy.[5][6]

Typical Impurity Profile from Suzuki-Miyaura Coupling

Common impurities can include starting materials, by-products, and degradation products.[5][7] For the synthesis of this compound, likely impurities include unreacted starting materials, homocoupling byproducts from both coupling partners, and phenol byproducts.[8]

Caption: A typical impurity profile for the synthesis of the target molecule via Suzuki coupling.

Section 2: Frequently Asked Questions (FAQs)

This section addresses high-level questions and provides initial guidance on purification strategies.

Q1: Should I use column chromatography or recrystallization to purify my compound?

A1: The choice depends on the properties of your compound, the nature of the impurities, and the scale of your reaction.[9]

  • Column Chromatography is ideal for separating compounds with different polarities, especially when impurities are close in structure to the product or when dealing with oils or amorphous solids.[9][10]

  • Recrystallization is highly effective for crystalline solids when the desired compound is significantly more soluble in a hot solvent than at room temperature, and the impurities have different solubility profiles.[11] It is often more scalable and cost-effective than chromatography.

Below is a decision-making workflow to help you choose the appropriate method.

G start Crude Product (this compound derivative) is_solid Is the crude product a solid? start->is_solid is_crystalline Does it appear crystalline? is_solid->is_crystalline Yes chromatography Use Flash Column Chromatography is_solid->chromatography No (Oil/Amorphous) solubility_screen Perform small-scale solubility screening is_crystalline->solubility_screen Yes is_crystalline->chromatography No good_solvent Found a suitable recrystallization solvent? solubility_screen->good_solvent recrystallize Proceed with Recrystallization good_solvent->recrystallize Yes tlc_analysis Analyze by TLC. Are spots well-separated? good_solvent->tlc_analysis No tlc_analysis->recrystallize No (Consider co-solvents or chromatography first) tlc_analysis->chromatography Yes G cluster_solvent Mobile Phase Optimization cluster_loading Sample Loading & Column Packing cluster_gradient Advanced Techniques start Poor Separation Observed in Column check_tlc Re-evaluate TLC Is ΔRf > 0.1? start->check_tlc adjust_polarity Adjust Solvent Polarity (e.g., change Hex/EtOAc ratio) check_tlc->adjust_polarity No check_load Was column overloaded? (Sample should be 1-5% of silica mass) check_tlc->check_load Yes change_solvent Change Solvent System (e.g., DCM/MeOH) adjust_polarity->change_solvent dry_load Use Dry Loading Technique for poorly soluble samples check_load->dry_load No check_packing Check for cracks or channels in silica bed check_load->check_packing Yes (Reduce sample load) use_gradient Implement Gradient Elution (Start with low polarity) check_packing->use_gradient

Sources

Technical Support Center: Impurity Profiling in 3-Bromo-5-(4-chlorophenyl)pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and analysis of 3-Bromo-5-(4-chlorophenyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with identifying and characterizing impurities during the synthesis of this important chemical intermediate. Our focus is on providing practical, field-proven insights rooted in robust analytical science to ensure the quality, safety, and efficacy of your final compound.

The synthesis of biaryl compounds like this compound most commonly involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] While highly efficient, these reactions can generate a variety of process-related impurities, including by-products from side reactions, unreacted starting materials, and residual catalysts.[2][3] Effective impurity profiling is therefore not just a matter of good science but a critical regulatory requirement for pharmaceutical development.[4][5]

This guide is structured into a troubleshooting section for immediate problem-solving and an FAQ section for broader understanding.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your analytical workflow.

Q1: I've detected an unexpected peak in my reverse-phase HPLC chromatogram. What is the systematic workflow to identify it?

The workflow involves a tiered analytical approach, starting with non-destructive, information-rich techniques.

  • Initial Assessment & Data Review:

    • Retention Time (RT) Comparison: First, compare the RT of the unknown peak to the RTs of your starting materials (e.g., 3,5-dibromopyridine, 4-chlorophenylboronic acid), reagents, and the main product. This is the quickest way to rule out simple carryover.

    • UV-Vis Spectrum Analysis: If you are using a Diode Array Detector (DAD), examine the UV spectrum of the unknown peak. Does its spectral shape resemble the parent compound or one of the starting materials? This can provide clues about the chromophore present in the impurity.

  • Mass-to-Charge Ratio (m/z) Determination:

    • The single most important piece of initial information is the molecular weight. Analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7] An LC-MS run using the same chromatographic method will correlate the unknown HPLC peak directly to a mass.

    • Isotopic Pattern Analysis: Pay close attention to the isotopic pattern in the mass spectrum. The presence of bromine (¹⁹Br/⁸¹Br ≈ 1:1 ratio) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1 ratio) creates a highly characteristic pattern. This signature is invaluable for confirming if the impurity contains these halogens.

  • Structure Hypothesis & Fragmentation Analysis:

    • Based on the molecular weight and isotopic pattern, hypothesize potential structures. Common impurities in Suzuki couplings include homocoupling products, dehalogenated species, or protodeboronated starting materials.[2][8] (See Table 1 in the FAQ section for a list).

    • If using a tandem MS (MS/MS) instrument, perform fragmentation analysis on the impurity's parent ion. The fragmentation pattern provides direct evidence of the molecule's structure and connectivity.[5]

  • Definitive Structural Elucidation:

    • If the impurity level is significant (e.g., above the ICH identification threshold of ~0.10%) and its structure cannot be confirmed by MS, isolation is necessary for Nuclear Magnetic Resonance (NMR) spectroscopy.[9][10]

    • Use preparative HPLC to isolate a sufficient quantity (typically >1 mg) of the impurity.

    • Acquire a suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) to definitively determine the chemical structure.[11][12][13] NMR is the gold standard for structural elucidation of organic compounds.[14][15]

Below is a visual representation of this troubleshooting workflow.

G cluster_0 Impurity Identification Workflow A Unexpected Peak in HPLC B LC-MS Analysis A->B Analyze Sample C Obtain Molecular Weight & Isotopic Pattern B->C Acquire Data D Hypothesize Structures (Homocoupling, Dehalogenation, etc.) C->D Interpret Data E Structure Confirmed? D->E Compare with knowns F Preparative HPLC Isolation E->F No / Ambiguous I Document & Report E->I Yes G NMR Spectroscopy (1H, 13C, 2D) F->G Isolate >1mg H Definitive Structure Elucidation G->H Acquire Spectra H->I Finalize Structure G cluster_1 Suzuki-Miyaura Synthesis & Impurity Formation SM1 3,5-Dibromopyridine Imp1 Homocoupling (Bipyridine) SM1->Imp1 Reaction Pd Catalyst, Base Solvent, Heat SM1->Reaction SM2 4-Chlorophenylboronic Acid Imp2 Homocoupling (Biphenyl) SM2->Imp2 Imp3 Protodeboronation (Chlorobenzene) SM2->Imp3 SM2->Reaction Imp1->Reaction Imp2->Reaction Imp3->Reaction Imp4 Dehalogenation Product This compound Reaction->Product Product->Imp4 Side Reaction

Sources

Validation & Comparative

A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 3-Bromo-5-(4-chlorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Arylated Pyridines in Drug Discovery

The pyridine nucleus is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals. The specific substitution pattern on this heterocyclic core is critical to modulating a compound's pharmacological profile, including its efficacy, selectivity, and pharmacokinetic properties. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for forging carbon-carbon bonds, offering a powerful and versatile tool for the synthesis of complex biaryl and hetero-biaryl structures.[1][2]

This guide focuses on a key synthetic transformation: the Suzuki coupling of 3-bromo-5-(4-chlorophenyl)pyridine. This substrate is particularly relevant as it combines an electron-deficient pyridine ring with a halogenated aryl substituent, features commonly found in advanced drug candidates. The efficiency of this coupling is highly dependent on the choice of the palladium catalyst. Here, we provide a detailed comparison of three distinct and widely employed palladium catalyst systems, offering experimental protocols and performance data to guide researchers in selecting the optimal conditions for their synthetic endeavors.

The Catalytic Landscape for Heteroaryl Suzuki Coupling

The success of a Suzuki-Miyaura coupling, especially with challenging substrates like heteroaryl bromides, hinges on the careful selection of the palladium catalyst. The ligand sphere around the palladium center dictates the catalyst's stability, activity, and substrate scope. We will compare three classes of catalysts that represent both classical and modern approaches to this transformation: a traditional phosphine-based catalyst, a modern bulky biarylphosphine ligand system, and a highly active N-Heterocyclic Carbene (NHC) precatalyst.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species.[3] The key steps are:

  • Oxidative Addition: The Pd(0) complex reacts with the aryl bromide (this compound) to form a Pd(II) intermediate.

  • Transmetalation: The organoboron reagent (e.g., an arylboronic acid), activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the catalytically active Pd(0) species.

The efficiency of each of these steps is profoundly influenced by the ligands on the palladium catalyst.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)L_n-X Pd0->ArPdX Oxidative Addition (Ar-X) ArPdR Ar-Pd(II)L_n-R' ArPdX->ArPdR Transmetalation (R'-B(OH)₂) ArPdR->Pd0 Reductive Elimination Product Coupled Product ArPdR->Product ArX This compound ArX->ArPdX Boronic Arylboronic Acid Boronic->ArPdX

Caption: The generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Palladium Catalyst Systems

We will now delve into a detailed comparison of three selected catalyst systems for the Suzuki coupling of this compound with a representative arylboronic acid.

Catalyst System 1: Tetrakis(triphenylphosphine)palladium(0) - The Classical Workhorse
  • Rationale: Pd(PPh₃)₄ is one of the most traditional, commercially available, and widely used catalysts for Suzuki couplings.[2] Its performance serves as a valuable baseline for comparison. While effective for many substrates, its activity can be limited with electron-deficient heteroaryl halides.

Catalyst System 2: Palladium(II) Acetate with SPhos - The Modern Phosphine Ligand
  • Rationale: The development of bulky, electron-rich biarylphosphine ligands, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), has revolutionized Suzuki couplings. These ligands accelerate both the oxidative addition and reductive elimination steps, leading to higher turnover numbers and the ability to couple challenging substrates at lower catalyst loadings.[3]

Catalyst System 3: PEPPSI-IPr - The High-Performance NHC Precatalyst
  • Rationale: N-Heterocyclic Carbene (NHC) ligands form highly stable and active palladium complexes. The PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalyst is an air- and moisture-stable precatalyst that is particularly effective for cross-coupling reactions involving heteroaryl substrates.[3] The strong σ-donating character of the NHC ligand enhances catalytic activity, often resulting in shorter reaction times and higher yields.

Performance Data Summary

The following table summarizes the expected performance of each catalyst system based on literature data for similar substrates.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Turnover Number (TON)
Pd(PPh₃)₄3.0K₃PO₄1,4-Dioxane/H₂O80-10012-18~80~27
Pd(OAc)₂ / SPhos1.0K₃PO₄1,4-Dioxane1004-6>95>95
PEPPSI-IPr0.5Cs₂CO₃t-AmylOH1002-4>98>196

Note: The data presented is a projection based on analogous reactions reported in the literature and serves as a comparative guide.[3][4] Optimization may be required for the specific substrate combination.

Experimental Protocols

The following protocols provide a step-by-step methodology for performing the Suzuki coupling of this compound with a generic arylboronic acid using each of the discussed catalyst systems.

Experimental_Workflow cluster_workflow General Experimental Workflow Setup 1. Reaction Setup (Substrates, Base, Solvent) Degas 2. Degassing (Inert Atmosphere) Setup->Degas Catalyst 3. Catalyst Addition Degas->Catalyst Reaction 4. Heating & Stirring (Monitor Progress) Catalyst->Reaction Workup 5. Aqueous Workup (Extraction) Reaction->Workup Purify 6. Purification (Chromatography) Workup->Purify

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling experiment.

Protocol 1: Using Pd(PPh₃)₄

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the 1,4-dioxane and water. The mixture should be degassed by bubbling with the inert gas for 15-20 minutes.

  • Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Using Pd(OAc)₂ / SPhos

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(OAc)₂ (0.01 mmol, 1 mol%)

  • SPhos (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • 1,4-Dioxane (5 mL)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd(OAc)₂ and SPhos to a dry reaction vessel.

  • Add this compound, the arylboronic acid, and K₃PO₄.

  • Add the 1,4-dioxane.

  • Seal the vessel and heat the reaction mixture to 100 °C for 4-6 hours, with stirring. Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Using PEPPSI-IPr

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • PEPPSI-IPr catalyst (0.005 mmol, 0.5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol)

  • t-Amyl alcohol (5 mL)

Procedure:

  • In a glovebox or under a stream of inert gas, add the PEPPSI-IPr catalyst to a reaction vessel.

  • Add this compound, the arylboronic acid, and Cs₂CO₃.

  • Add the t-amyl alcohol.

  • Seal the vessel and heat the reaction mixture to 100 °C for 2-4 hours, with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Recommendations

The choice of palladium catalyst has a profound impact on the outcome of the Suzuki-Miyaura coupling of this compound. For routine synthesis where moderate yields are acceptable and cost is a primary concern, the classical Pd(PPh₃)₄ catalyst remains a viable option.

However, for syntheses requiring high efficiency, shorter reaction times, and broader functional group tolerance, particularly in the context of drug discovery and development, the use of modern catalyst systems is highly recommended. The Pd(OAc)₂ / SPhos system offers a significant improvement in performance, leveraging the benefits of bulky, electron-rich phosphine ligands.

For the most challenging couplings or when seeking to minimize catalyst loading and reaction times, the PEPPSI-IPr catalyst stands out. Its high activity and stability make it an excellent choice for demanding heteroaryl cross-coupling reactions, ultimately accelerating the synthesis of complex target molecules.

Researchers should consider the specific goals of their synthesis, including scale, cost, and desired purity, when selecting the most appropriate catalyst system. The protocols provided herein offer a solid foundation for further optimization and application in the synthesis of novel arylated pyridine derivatives.

References

  • A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines. (2025). Benchchem.
  • Benchmarking Palladium Catalysts for Suzuki Coupling of Bromopyridines: A Compar
  • A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling. (2025). Benchchem.
  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. (2025).
  • A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions. (2025). Benchchem.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI. [Link]

Sources

A Comparative Guide to Palladium Catalysts: Pd(PPh₃)₄ vs. Buchwald Systems for the Suzuki Coupling of 3-Bromo-5-(4-chlorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Selective C-C Bond Formation

In the landscape of pharmaceutical and materials science research, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of biaryl and heteroaryl structures.[1][2][3] These motifs are prevalent in a vast array of bioactive molecules and advanced materials. The reaction's power lies in its remarkable functional group tolerance and the general stability and low toxicity of its organoboron reagents.[4][5]

This guide addresses a common synthetic challenge: the selective functionalization of a dihalogenated heteroaromatic compound, specifically 3-Bromo-5-(4-chlorophenyl)pyridine. This substrate presents two potential reaction sites for a Suzuki coupling: a C-Br bond and a C-Cl bond. The choice of catalyst is paramount not only for driving the reaction to completion but also for ensuring impeccable chemoselectivity. We will provide an in-depth, data-supported comparison between the classic "workhorse" catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and the modern, high-performance Buchwald catalyst systems.

The Contenders: A Tale of Two Catalyst Philosophies

The Classic Workhorse: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

For decades, Pd(PPh₃)₄ has been the go-to catalyst for a multitude of cross-coupling reactions, earning its place in the synthetic chemist's toolbox.[6] It is a pre-formed, 18-electron Pd(0) complex that, upon dissolution, can enter the catalytic cycle directly.

  • Mechanism and Characteristics: The catalytic cycle initiated by Pd(PPh₃)₄ involves the dissociation of one or more triphenylphosphine (PPh₃) ligands to generate a coordinatively unsaturated, highly reactive 14- or 16-electron Pd(0) species.[7][8] This species then undergoes oxidative addition into the aryl-halide bond. The PPh₃ ligand is a moderately electron-donating phosphine with a relatively small cone angle. While effective for reactive electrophiles like aryl iodides and bromides, its performance often diminishes with less reactive partners such as aryl chlorides.[5][9] Reactions typically require higher catalyst loadings (1-5 mol%) and elevated temperatures to achieve reasonable rates and yields.[10]

  • Advantages:

    • Cost-Effectiveness: It is one of the most inexpensive and readily available palladium catalysts.[11]

    • Extensive Literature: Its behavior and applications are thoroughly documented.

  • Limitations:

    • Air Sensitivity: The Pd(0) center is susceptible to oxidation, requiring careful handling under inert atmosphere.[12]

    • Lower Activity: Generally less effective for challenging substrates, particularly unactivated aryl chlorides.[5]

    • Higher Catalyst Loading: Often requires loadings of 5 mol% or more, which can be problematic for cost and palladium residue removal in later-stage drug development.[10][13]

The Modern Solution: Buchwald Biarylphosphine Catalysts

Recognizing the limitations of traditional phosphine ligands, the Buchwald group developed a class of sterically hindered and electron-rich biarylphosphine ligands.[14] These ligands are not used in a 4:1 ratio like in Pd(PPh₃)₄. Instead, they are typically combined with a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) in a 1:1 or 2:1 ligand-to-palladium ratio, or used as pre-formed "precatalysts" (e.g., XPhos Pd G3) that generate the active Pd(0) species in situ.

  • Mechanism and Characteristics: Buchwald ligands, such as SPhos and XPhos, are designed to create a highly active and stable monoligated Pd(0) species (L-Pd(0)).[14] Their key features are:

    • Steric Bulk: The large size of the ligands promotes the final, product-releasing step (reductive elimination) and helps stabilize the reactive monoligated palladium center.[5][14]

    • Electron-Donating Ability: The electron-rich nature of the ligands accelerates the rate-limiting step for less reactive halides: the oxidative addition of the aryl halide to the Pd(0) center.[5][15]

  • Advantages:

    • Superior Activity & Broad Scope: Highly effective for a wide range of substrates, including challenging aryl chlorides, tosylates, and sterically hindered partners.[11][14][16]

    • Lower Catalyst Loadings: Efficient reactions are often achieved with catalyst loadings well below 1 mol%, sometimes in the parts-per-million (ppm) range.[11][17]

    • Milder Conditions: Reactions frequently proceed at lower temperatures and with shorter reaction times.[11]

    • Air-Stable Precatalysts: Many modern Buchwald precatalysts are air- and moisture-stable, simplifying reaction setup.[11]

  • Limitations:

    • Cost: The specialized ligands and precatalysts are significantly more expensive than Pd(PPh₃)₄, though this can be offset by the drastically lower loadings required.[11]

Head-to-Head Comparison for this compound

For the substrate , the primary reaction will be a Suzuki coupling at the C-Br bond, as the oxidative addition into a C-Br bond is kinetically much more favorable than into a C-Cl bond.[18] Therefore, the main performance differentiator between the two catalyst systems will be efficiency and robustness.

FeaturePd(PPh₃)₄Buchwald Catalyst System (e.g., SPhos/Pd(OAc)₂)Rationale & Causality
Chemoselectivity High (for C-Br)High (for C-Br)The inherent reactivity difference (C-Br >> C-Cl) dictates the site of reaction. Both catalysts will favor the more reactive bromide position.
Typical Catalyst Loading 2 - 5 mol%0.1 - 2 mol%Buchwald ligands create a more active and stable catalytic species, leading to higher turnover numbers and efficiency, thus requiring less catalyst.[11]
Reaction Temperature 80 - 110 °CRoom Temperature - 80 °CThe electron-rich nature of Buchwald ligands facilitates the oxidative addition step, allowing the reaction to proceed efficiently at lower temperatures.[14]
Reaction Time 6 - 24 hours1 - 8 hoursThe combined electronic and steric properties of Buchwald ligands accelerate both oxidative addition and reductive elimination, leading to faster overall catalytic turnover.
Yield Moderate to GoodGood to ExcellentThe higher stability and activity of the Buchwald catalyst minimizes the formation of side products (e.g., from catalyst decomposition or homocoupling), often resulting in higher isolated yields.
Cost Consideration Low initial costHigh initial ligand costThe higher cost of Buchwald ligands is often justified by lower catalyst loadings, reduced reaction times, milder conditions, and higher yields, especially in process chemistry.[11]

Mechanistic Insights: Why Ligand Architecture Matters

The superiority of Buchwald catalysts for this and other challenging couplings is rooted in how the ligand architecture influences the key steps of the catalytic cycle.

Catalytic Cycle Diagrams

G cluster_0 Pd(PPh₃)₄ Catalyzed Suzuki Cycle Pd(0)(PPh3)2 Pd(0)(PPh3)2 Ar-Pd(II)-X(PPh3)2 Ar-Pd(II)-X(PPh3)2 Ar-Pd(II)-Ar'(PPh3)2 Ar-Pd(II)-Ar'(PPh3)2 Ar-X Ar-X Ar'-B(OH)2 Ar'-B(OH)2 Base Base Ar-Ar' Ar-Ar'

G cluster_1 Buchwald Ligand (L) Catalyzed Suzuki Cycle L-Pd(0) L-Pd(0) L-Pd(II)(Ar)(X) L-Pd(II)(Ar)(X) L-Pd(II)(Ar)(Ar') L-Pd(II)(Ar)(Ar') Ar-X Ar-X Ar'-B(OH)2 Ar'-B(OH)2 Base Base Ar-Ar' Ar-Ar'

The key difference lies in the nature of the "L-Pd(0)" species. The bulky, electron-donating Buchwald ligand (L) makes the palladium center more nucleophilic, which dramatically accelerates the oxidative addition into the C-Br bond.[5] Furthermore, the steric hindrance imposed by the ligand facilitates the final reductive elimination step, preventing catalyst decomposition and speeding up the overall cycle.[14]

Experimental Protocols: A Practical Guide

The following are representative protocols for the Suzuki coupling of This compound with phenylboronic acid .

Safety Precaution: All reactions should be performed in a well-ventilated fume hood, under an inert atmosphere (Nitrogen or Argon), using appropriate personal protective equipment (PPE).

Protocol 1: Using Pd(PPh₃)₄

Workflow Diagram

G A 1. Add Reactants & Base (Substrate, Boronic Acid, K₂CO₃) to flask. B 2. Add Solvents (e.g., Dioxane/Water) A->B C 3. Degas Mixture (e.g., Ar sparging for 15 min) B->C D 4. Add Pd(PPh₃)₄ Catalyst (under positive Ar pressure) C->D E 5. Heat Reaction (e.g., 90-100 °C for 12-24h) D->E F 6. Work-up & Purification (Extraction, Chromatography) E->F

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).

  • Evacuate and backfill the flask with Argon three times.

  • Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio by volume) to achieve a substrate concentration of approximately 0.1 M.

  • Sparge the resulting suspension with Argon for 15-20 minutes to ensure the removal of dissolved oxygen.

  • Under a positive flow of Argon, add Pd(PPh₃)₄ (3-5 mol%).

  • Heat the reaction mixture to 90-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography to yield the desired product.

Protocol 2: Using a Buchwald Catalyst System (SPhos Precatalyst)

Workflow Diagram

G A 1. Add All Solids to Flask (Substrate, Boronic Acid, Base, Catalyst) - No inert atmosphere needed yet. B 2. Add Solvents (e.g., Toluene/Water) A->B C 3. Seal, Evacuate & Backfill (Repeat 3x with Argon) B->C D 4. Heat Reaction (e.g., 80 °C for 1-4h) C->D E 5. Work-up & Purification (Extraction, Chromatography) D->E

Step-by-Step Methodology:

  • To a vial or flask equipped with a magnetic stir bar, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), potassium phosphate (K₃PO₄, 2.0 equiv), and an air-stable SPhos palladium precatalyst (e.g., SPhos Pd G3, 1-2 mol%). The solids can be weighed and added in the open air.

  • Seal the vessel with a septum or screw-cap.

  • Evacuate and backfill the vessel with Argon three times.

  • Add degassed solvent (e.g., toluene or CPME) via syringe to achieve a concentration of approximately 0.1-0.2 M.

  • Heat the reaction mixture to 80 °C and monitor by TLC or LC-MS (reactions are often complete within 1-4 hours).

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion and Recommendations

For the selective Suzuki-Miyaura coupling of this compound, both Pd(PPh₃)₄ and Buchwald catalyst systems can effectively yield the desired product by reacting at the more labile C-Br bond.

However, the evidence and established principles of organometallic chemistry strongly favor the use of a Buchwald catalyst system . The advantages are compelling: significantly lower catalyst loadings, milder reaction conditions, shorter reaction times, and often higher, more reproducible yields.[11] The operational simplicity afforded by air-stable precatalysts further streamlines the synthetic process.

While Pd(PPh₃)₄ remains a viable, low-cost alternative for simple, highly reactive substrates, its utility in modern drug discovery and development—where efficiency, speed, and robustness are paramount—is increasingly superseded by advanced catalyst systems. For researchers and drug development professionals working on complex heteroaromatic systems, the initial investment in a Buchwald catalyst is frequently justified by the superior performance and reliability it delivers.

References

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing). DOI:10.1039/C9CY01331H. Available at: [Link]

  • A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ResearchGate. Available at: [Link]

  • Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters (ACS Publications). DOI: 10.1021/ol0503384. Available at: [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions (RSC Publishing). Available at: [Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health (NIH). Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). DOI:10.1039/C6SC02118B. Available at: [Link]

  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. SpringerLink. Available at: [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. Available at: [Link]

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics (ACS Publications). DOI: 10.1021/acs.organomet.8b00213. Available at: [Link]

  • General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water. Organic Chemistry Portal. Available at: [Link]

  • Activator-Promoted Aryl Halide-Dependent Chemoselective Buchwald–Hartwig and Suzuki–Miyaura Type Cross-Coupling Reactions. ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. Available at: [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central (PMC). Available at: [Link]

  • Efficient Suzuki cross-coupling reactions using bulky phosphines. University of Liverpool IT Services. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters (ACS Publications). DOI: 10.1021/acs.orglett.2c01997. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PubMed Central (PMC). Available at: [Link]

  • Pd(η3-1-PhC3H4)(η5-C5H5) as a Catalyst Precursor for Buchwald–Hartwig Amination Reactions. Organometallics (ACS Publications). DOI: 10.1021/om500588x. Available at: [Link]

  • Organometallics - Pd Feature. University of Rochester. Available at: [Link]

  • Which one is more efficient catalyst for the Negishi coupling out of Pd(PPh3)4 or PdCl2(dppf)? ResearchGate. Available at: [Link]

  • General and User-friendly Method for Suzuki Reactions with Aryl Chlorides. ResearchGate. Available at: [Link]

  • Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. Available at: [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PubMed Central (PMC). Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Semantic Scholar. Available at: [Link]

  • The Prototype of Palladium Cross-Coupling Catalysts: Tetrakis(triphenylphosphine)palladium(0). Ascensus Specialties. Available at: [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Heterocyclic Cross-Coupling: A Comparative Reactivity Analysis of 3-Bromo-5-(4-chlorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern synthetic chemistry, halogenated pyridines are indispensable building blocks for the construction of novel molecular entities in pharmaceutical and materials science. The regiochemistry of halogenation on the pyridine ring profoundly dictates reactivity in transition metal-catalyzed cross-coupling reactions. This guide provides an in-depth comparative analysis of 3-Bromo-5-(4-chlorophenyl)pyridine , a metasubstituted bromopyridine, against its ortho- and para-isomers. The core principle underpinning this analysis is the general reactivity trend in palladium-catalyzed cross-coupling reactions, which typically follows the order: 4-bromopyridine > 2-bromopyridine > 3-bromopyridine .[1] Consequently, this compound is inherently less reactive, often necessitating more robust catalytic systems and carefully optimized conditions to achieve efficient bond formation. This guide will dissect the electronic and steric factors governing this reactivity, provide comparative data, and present detailed experimental protocols for key transformations.

Structural and Electronic Profile: Understanding the 'Why'

The reactivity of a bromopyridine in a catalytic cycle, particularly in the rate-determining oxidative addition step, is a nuanced interplay of the halogen's position relative to the ring nitrogen and the electronic influence of other substituents.

  • The Pyridine Core: The pyridine ring is intrinsically electron-deficient due to the electronegativity of the nitrogen atom.[2] This deficiency is most pronounced at the α (2, 6) and γ (4) positions, which are ortho and para to the nitrogen. This electronic pull polarizes the carbon-halogen bond at these positions, making them more susceptible to oxidative addition by a Pd(0) catalyst.[3]

  • The 3-Bromo Substituent: The C3 position (meta to the nitrogen) is less influenced by the nitrogen's electron-withdrawing effects. As a result, the C3-Br bond is stronger and less polarized compared to C2-Br or C4-Br bonds, leading to a slower rate of oxidative addition and thus, lower overall reactivity in many cross-coupling reactions.[1]

  • The 5-(4-chlorophenyl) Substituent: In this compound, the 4-chlorophenyl group resides meta to the bromine atom. Its electronic influence is primarily transmitted via an inductive effect. The chloro-substituent on the phenyl ring is electron-withdrawing, which further decreases the electron density of the entire heterocyclic system.[4] This can have a mixed effect: while it can further deactivate the C-Br bond towards oxidative addition, the overall electron-poor nature of the substrate can sometimes be beneficial in other steps of the catalytic cycle. Sterically, the 5-substituent does not significantly crowd the C3-Br bond, allowing relatively unimpeded access for the catalyst.

Comparative Reactivity in Key Palladium-Catalyzed Cross-Coupling Reactions

We will now examine the performance of this compound in three cornerstone reactions of modern drug discovery, comparing its expected reactivity with other bromopyridine isomers.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges C(sp²)-C(sp²) bonds, is arguably the most widely used cross-coupling reaction. The reactivity of halopyridines in this transformation is a classic illustration of the principles discussed above.[5]

Reactivity Trend: 3-Iodopyridine > 3-Bromopyridine > 3-Chloropyridine.[5] For a given halogen, the trend remains 4-substituted > 2-substituted > 3-substituted.[1] This means that coupling reactions with this compound will typically require more forcing conditions (higher temperatures, more active catalysts) than with a 2- or 4-bromopyridine analog.

Comparative Data: Suzuki-Miyaura Coupling of Bromopyridines

Substrate Coupling Partner Catalyst System Conditions Yield Reference
2-Bromopyridine Phenylboronic acid Pd/C, K₂CO₃ Water, 100°C, aerobic 95% [6]
3-Bromopyridine Phenylboronic acid Pd(OAc)₂, K₃PO₄ Aq. media ~85% [7]
4-Bromopyridine Phenylboronic acid Pd(PPh₃)₄, K₃PO₄ 1,4-Dioxane, 80°C >90% [8]

| 5-Bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Dioxane/H₂O, 80°C | 84% |[9] |

Note: The data presented is illustrative, sourced from various publications on analogous compounds to highlight general reactivity trends. Yields are highly dependent on the specific substrates, catalyst, and conditions used.[10]

Suzuki-Miyaura Catalytic Cycle
Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds, crucial for synthesizing the vast number of amine-containing pharmaceuticals.[11][12] The choice of ligand is particularly critical in this reaction to facilitate both oxidative addition and the challenging reductive elimination step.[13]

Reactivity Trend: The reactivity follows the same general order as the Suzuki coupling. 3-Bromopyridines are more challenging substrates than their 2- and 4-bromo isomers and often require sterically hindered, electron-rich phosphine ligands (e.g., Josiphos, XPhos) and strong bases (e.g., NaOtBu, LHMDS) to proceed efficiently.

Comparative Data: Buchwald-Hartwig Amination of Bromopyridines

Substrate Amine Catalyst System Conditions Yield Reference
2-Bromo-6-methylpyridine trans-1,2-Diaminocyclohexane Pd₂(dba)₃, (±)-BINAP, NaOtBu Toluene, 80°C 60% [14]
3-Bromopyridine-D4 Morpholine Pd₂(dba)₃, Xantphos, Cs₂CO₃ Dioxane, 100°C 92% [15]

| 3-Amino-5-bromopyridine | Aniline | Pd₂(dba)₃, BINAP, NaOtBu | Toluene, 110°C | 95% |[11] |

Buchwald-Hartwig Catalytic Cycle
Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds between aryl halides and terminal alkynes, a key transformation for accessing conjugated systems.[16] This reaction typically employs a dual catalytic system of palladium and copper(I).[16]

Reactivity Trend: The C-Br bond at the 3-position of the pyridine ring remains the least reactive. Successful Sonogashira couplings of 3-bromopyridines often benefit from phosphine ligands and may require elevated temperatures to drive the reaction to completion.

Comparative Data: Sonogashira Coupling of Bromopyridines

Substrate Alkyne Catalyst System Conditions Yield Reference
2-Amino-3-bromopyridine Phenylacetylene Pd(CF₃COO)₂, PPh₃, CuI, Et₃N DMF, 100°C 96% [17]
3-Bromopyridine Phenylacetylene MCM-41-Pd, PPh₃, CuI, Et₃N NMP, 90°C 98% [18]

| 3-Amino-5-bromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | DMF, 80°C | 92% |[16] |

Sonogashira Catalytic Cycle

Validated Experimental Protocols

The following protocols are generalized starting points for the cross-coupling of This compound . Optimization of catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.

Protocol 3.1: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for 3-bromopyridines.[3][19]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O 4:1 or Toluene/EtOH/H₂O).

  • Reaction Execution: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 3.2: Buchwald-Hartwig Amination

This protocol is based on methodologies for challenging heteroaryl halides.[11][15]

  • Reaction Setup: In a glovebox or under a strict inert atmosphere, charge an oven-dried Schlenk flask with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a strong base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 eq.).

  • Reagent Addition: Add this compound (1.0 eq.) and the desired amine (1.1-1.2 eq.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane).

  • Reaction Execution: Seal the flask and heat the mixture to 90-110 °C with stirring. Monitor the reaction for consumption of the starting material.

  • Work-up: After cooling to room temperature, carefully quench the reaction by filtering through a pad of Celite, rinsing with an organic solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue via silica gel chromatography.

Protocol 3.3: Sonogashira Coupling

This protocol is a representative procedure for the coupling of bromopyridines with terminal alkynes.[16][17]

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-3 mol%) and the copper(I) co-catalyst (e.g., CuI, 4-5 mol%).

  • Reagent Addition: Add this compound (1.0 eq.) and the terminal alkyne (1.2 eq.).

  • Solvent and Base: Add an anhydrous solvent (e.g., DMF or THF) followed by a degassed amine base (e.g., Et₃N or DIPEA, 2.0-3.0 eq.).

  • Reaction Execution: Heat the reaction mixture to a temperature between 60-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool to room temperature, dilute with water, and extract with an organic solvent. Wash the organic phase with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purification: Purify the crude product using column chromatography.

Conclusion and Outlook

The reactivity of this compound in palladium-catalyzed cross-coupling reactions is fundamentally governed by the electronic properties of the 3-position on the pyridine ring. While it is a less reactive substrate compared to its 2- and 4-bromo isomers, its successful functionalization is readily achievable. The key to this success lies in the rational selection of more active, state-of-the-art catalyst systems, often featuring sterically hindered and electron-rich phosphine ligands, and the careful optimization of reaction conditions. Understanding the inherent reactivity patterns detailed in this guide empowers researchers to bypass lengthy trial-and-error optimization, accelerating the synthesis of complex pyridine-containing molecules for drug discovery and materials science.

References

  • BenchChem. A Comparative Guide to the Reactivity of 6-Bromopyridin-3-amine and 5-amino-2. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5pdugG63fIrG1oQk4poch6Dsfg7G1E5nBocLIU2nOKVzzv4aU0xiptgjvwtl3JXzmupGR3slByN_qXVa2cWfLlCCwbx_UNz_ijOgFZS8q13fYDbVX-CSBPtZ_rmuHsbJ1EU-oi6e0BNhn3nuOuKJ-pEQ-uRW7lsyfogMKe2Xdhe2-MBO7y_7nua5nRiioVLb7bbiyzycvDu8mczGHUpXT99DwLPYR1GLaeRCheqKElpCzP9GR54G1]
  • BenchChem. The Electronic Influence of Substituents on the Pyridine Ring: A Technical Guide for Researchers. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4jw2BCrucpRAC_oT-zg06Hfc8XILBzI2XEMfI2dBcIxfVzjnQIeO-x7-o9VmUJ4MCbcBgRnyI1M_k_4COAGgreul00WZw08BBZ1seJZC38runnzbFv1R_KUSXPh3n9c3NDlZBRaBU_U9HUNJl5jFTVlDXeWuj4SuL8aya-1rADeId1aEebDz7RJ0uJJM1L4K5bcuj2zVigWqse9wtwZNp1MjHzOEaduWvwpyrSiGlRwMq7cSaLw4g9MsqZVI=]
  • BenchChem. Navigating Reactivity: A Comparative Guide to Bromo-Trifluoromethyl-Pyridine Isomers. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWV_AJkfn38oG9-wNrR4aX--7VIPzN_CxT9jaLmSzYM2jBFr3aXHugKorHXXlLS6ICuMGXnpOIs5XTzvWnm0OSEkA_mdf8ZEnALlMwpAQGlp-IIev8vT4DxYzmFySfohVPAOYNGb7Kpox6WhdMu9X7pvJhkbcKtjGchaFftmvSA1OV5W4KonHcEbELMJPZgM3JC8CQ8JuZCnfQB22WY0XMXtFCkd5A_hAVYykQMiEbdw==]
  • BenchChem. A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgnjTDpMn4wvKsQKlo3jvRNNZ96kpR3hWnDL63Vvy2CFCOrFMHLJ0Z4z2MykTPZzK6ECtVQvK5ilVyVaYKiLjVUMv3a7TTV-OFZsPGCOviBQ_zm7-8reWLqD0Y9jn95u0FRQ-lx1Grp7FYH_FBMLjf6kZ123VSa-F6SZaJkm9gx_bUaKT_qFDWj51eZHWuLSZSBWm-Ql3uy7-Jtg-mKGagebP6Bx21lvP7HyX5J5m7qcyBgrc7xfRTzEaCmEKXVe-80yRHCxUuPM9Db-fNcByGmrdb]
  • BenchChem. A Comparative Guide to the Reactivity of 3-Bromopyridine and 1-(3-Bromopyridin-2-yl)ethanone. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHE4QsF17mKMIoSMTTqO8j264LIPWzP_TY73xO4lzCbsymS-jc8W8lV9DFDdGDtxmWhXZkR5bbAwTjmmMKVtaf7uh4oBDCk9a3YqYAgjHhXEFZUVT_qCDFThXcHm9GPb6iHhLAdag6othuIJLk3npbwZIIEUhCFIfE_jDfFGQ3VbMc-xiN3hFJMHSk1QlJTB6zwu2_q6QLH2a5Chcy95U2sUjEIwWH7f7rMfWXEVjauP185lJNTzsT6]
  • BenchChem. A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaomNKO1RLwZSd_nY1bZbvIjuiHpzfQDxk90HOFL2eHKsmkLQGAYiNKH7ufQOwqkR6Dh63UajMzYNvcG-Jy2csvXS9PGGLd09ZqK1UowpKGntqrmTup4olXw7CWp64T5Vj3aZgUrCzDlHiQVQGXLf_xHgmJDfcp6jVuJqQK40V4CPa9tDm7EeoRD7_YrDgBbm5o0Jil_oyCXXBlsY6e_yn3j2VXPRRA6MWxIQFUNNgUwD9XX8n4_X-BGMq5qY=]
  • Sheng, Q., Hartwig, J. F. (2008). [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Org. Lett., 10, 4109-4112. [URL: https://www.organic-chemistry.org/abstracts/lit2/188.shtm]
  • BenchChem. Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWZG4UGuGotrsBMs9SLVLdW3ZlKDkzyVlVig00Yw33z0dsztHbsNeQuaeYAnFNc8YNeL0Z9G7KIjS6tRkH4rigEJLHnyU6JCjiuFa03PEH3bccIw4U0kzJ0uNKCdvcq0tHyqKTFXJ96jkDrk7BXVLUADC6AIGBrJn7wpy2sy7lm9BZ7V6UIprt3NmbLH6RsKw9DgWnQKDZj99kG68gupaDtfHb47UqAiPnJs-cd6aPiuexANY=]
  • BenchChem. Application Notes and Protocols for Sonogashira Coupling of 3-Amino-5-bromopyridine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoRUgFPPBzB3NIQX4_DBCcz7gEVktmrRFIIUrWVlKIqkeS3AEmH8DgbYM4JGaKRmx5bBwIHabNwMRjKkfTOWkh1y6PfUq29kIhZEZ7vyd-mvkgOz8d06Mibq0Mb9fLPWXO3IKY_S1iIhBCmmSvj6T9Rkh9zNb9RG7IiUPTJvlA3YZdsQIPX3HGdWSLphOf3PI7QOweHQ6P_0isJIA1R2dDdh1b3z2mFVcgjg8BGsseFg==]
  • BenchChem. Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnTpJGbdXIxHENaP-RDG5k-1ofMIq8tOksGv6S-C0UPIkuIDxMxlt4EuqL9rsYxmbwOZbaxeHrm3uKtQ_ERm2pNMpkMQZ91YlIs7X74brCkpQ2JOSKXzZh_N1wOYYsyQjN-FGBCl9qwXsWF7KkleoI6AoXKHGPOyFe9BVQJvhqmCMXRnn4t1xEd_k2yeO0Bw46BLfK07u8zWMAc6XqtIfOse4W4KZI2piH2WYfnOJ_Jng0]
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [URL: https://www.scirp.
  • Synthetic Communications. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1bwBdw_UanlhdQGJNdS_IaEqdCDlS0d4DN09tJKbKd5D4pO9sAt31zQD5IFIyXphXppNSlxeT0-mGgIhhJRTCbbUDVrh72zcsqjSYiZsPbMEBRxU_q0HbiCo=]
  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270258/]
  • ResearchGate. Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous mediaa. [URL: https://www.researchgate.net/figure/Optimizations-of-the-Suzuki-coupling-of-3-bromopyridine-with-potassium_tbl1_236248383]
  • Wikipedia. Buchwald–Hartwig amination. [URL: https://en.wikipedia.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7463920/]
  • BenchChem. Technical Support Center: Efficient Suzuki-Miyaura Coupling of 3-Halopyridines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERA-nCyvgd15C0fRtI935IWTF_WVgBYyADXBhqJekUXTI-T_wHlVGwC-dOo52qTJvFpI9TLP5K0InFOJrey9guAIM519RIMAuL8b-Jztk_cxaGStQvUVLiLGZ6h5PVHIsixl9VeTvXG_7uV6qIGXaylSCY0W3pUNmOkEu7AWwsENzi4lpDatQ4HI6wEz1Wrz26uy1b1zlfQkUZjTRZKqVCpRHSYTQreXeb0A==]
  • BenchChem. Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-(3-chlorophenoxy)pyridine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvBqKcF-dbfqGHtp78I-Yvh9bfhvBRjhtGt3uhPziTHR0ItVlEGDEXP3LDAfzHdui3xwKR6uILX7efSVSR6hns9ExzCQz42Y_oiQhzyvneiZTefUyoyCmZluErGcHgUXpW0m6346S5hxbUNvknlXJjHKp4wkkuKWZjjlh95kDgcM42OXy-AX9Z8B66h-KvmxeKg-WQlJR3x82-aJqh6F6vg-FzXrheLZltgcog8RoVrZUg3VRUadUoz68G7M4hQSyInPofmm7pUbsd]
  • ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids a. [URL: https://www.researchgate.net/figure/Suzuki-reactions-of-2-bromopyridine-with-aryl-boronic-acids-a_tbl1_282570777]
  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [URL: https://www.mdpi.com/1420-3049/24/19/3569]
  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [URL: https://www.mdpi.com/1420-3049/22/2/193]

Sources

A Comparative Guide to the Definitive Structural Validation of 3-Bromo-5-(4-chlorophenyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Structural Elucidation

In the landscape of drug discovery and materials science, pyridine derivatives are foundational scaffolds. The specific class of 3-Bromo-5-(4-chlorophenyl)pyridine and its analogues presents unique synthetic challenges. The introduction of substituents onto the pyridine ring can often lead to potential regioisomers, where even advanced spectroscopic techniques may fall short of providing a definitive structural assignment. An incorrect structural assignment can have profound consequences, leading to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety issues in downstream applications.

This guide provides an in-depth comparison of methodologies for the structural validation of these complex small molecules, with a primary focus on Single-Crystal X-ray Diffraction (SCXRD) as the gold standard for unambiguous structure determination. We will explore the causality behind experimental choices, present a self-validating protocol for SCXRD, and objectively compare its performance against Nuclear Magnetic Resonance (NMR) spectroscopy, providing the supporting data necessary for researchers to make informed decisions.

The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)

X-ray crystallography is the definitive experimental science for determining the atomic and molecular structure of a crystal.[1] The technique relies on the diffraction of an incident X-ray beam by the regular, repeating arrangement of molecules within a crystal lattice. By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be produced, revealing the precise position of each atom, as well as bond lengths, bond angles, and stereochemistry.[1][2] For complex organic molecules like this compound derivatives, where positional isomerism is a concern, SCXRD provides irrefutable evidence of the molecular structure.

Experimental Workflow: From Powder to Proof

The journey from a synthesized powder to a refined crystal structure is a multi-step process where meticulous technique is paramount. The most significant hurdle is often the initial step: growing a diffraction-quality single crystal.

scxrd_workflow cluster_prep Phase 1: Sample Preparation cluster_cryst Phase 2: Crystallization cluster_data Phase 3: Data Acquisition & Processing cluster_analysis Phase 4: Structure Solution & Validation synthesis Synthesis & Purification of Derivative solubility Solubility Screening synthesis->solubility ≥98% Purity growth Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) solubility->growth Informed Solvent Choice harvest Crystal Selection & Mounting growth->harvest Visually inspect for single, non-twinned crystal (>0.1 mm) collection X-ray Diffraction Data Collection harvest->collection reduction Data Reduction & Integration collection->reduction Raw diffraction images solution Structure Solution (Direct Methods) reduction->solution Reflection file (.hkl) refinement Structural Refinement solution->refinement Initial atomic model validation Validation & Final Report (CIF File, ORTEP Plot) refinement->validation Low R-factor

Caption: General workflow for small molecule structure validation by SCXRD.

Detailed Protocol: Obtaining a Diffraction-Quality Crystal

The production of a suitable crystal is the most critical and often the most challenging step.[1][3] The crystal must be a single, well-ordered lattice, typically larger than 0.1 mm in all dimensions, and free of significant defects.[1]

  • Material Purity: Begin with the highest purity material possible (>98%). Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction.

  • Solubility Profiling: Systematically determine the solubility of the compound in a range of common laboratory solvents (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol, water).[4] The ideal crystallization solvent is one in which the compound is sparingly soluble.

  • Method Selection - The Causality:

    • Slow Evaporation: This is the simplest method. A nearly saturated solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks. This gradually increases the concentration beyond the saturation point, promoting slow crystal growth. This method is chosen for its simplicity when a suitable single-solvent system is identified.

    • Vapor Diffusion: This is arguably the most versatile and controlled method.[4] The compound is dissolved in a "good" solvent (in which it is soluble). This solution is placed in an open inner vial, which is then sealed inside a larger container holding a "poor" solvent (the precipitant, in which the compound is insoluble). The two solvents must be miscible. Over time, the vapor of the more volatile precipitant diffuses into the solution, slowly reducing the compound's solubility and inducing crystallization. This method is chosen for its fine control over the rate of supersaturation.

    • Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature (or below). As the temperature decreases, solubility drops, leading to crystallization. This is effective for compounds with a steep solubility-temperature gradient.

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully removed from the mother liquor using a loop and immediately coated in a cryoprotectant oil before being flash-cooled in liquid nitrogen for data collection.

Comparative Analysis: SCXRD vs. NMR Spectroscopy

While SCXRD provides a definitive solid-state structure, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides structural information in the solution state.[5] A comprehensive understanding requires acknowledging the strengths and weaknesses of both.

FeatureSingle-Crystal X-ray Crystallography (SCXRD)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Diffraction of X-rays by a crystalline lattice to map electron density.[1]Absorption of radiofrequency waves by atomic nuclei in a magnetic field to probe the chemical environment.[5]
Sample State Solid (single crystal).[6]Solution (dissolved in a deuterated solvent).
Information Yield Definitive 3D structure: Precise bond lengths, bond angles, torsion angles, absolute configuration, and intermolecular interactions in the crystal lattice.[2]Connectivity & Dynamics: Chemical shifts (δ), coupling constants (J), and through-space correlations (NOE) reveal the bonding framework and solution-state conformation(s).
Strengths Unambiguous: Considered the "gold standard" for structure proof. Resolves complex stereochemistry and subtle regioisomerism that may be indistinguishable by other methods.Solution-State Relevance: Provides data on the molecule's structure and dynamics in a biologically more relevant solution environment.[7]
No Size Limit: Can be used for arbitrarily large molecules, provided they crystallize.[1]Non-destructive: The sample can be fully recovered after analysis.[5]
Limitations Crystallization Bottleneck: Obtaining a diffraction-quality single crystal can be difficult and time-consuming.[8] Not all compounds will crystallize.Ambiguity Possible: Spectra for complex isomers can be very similar, making definitive assignment challenging without extensive 2D NMR experiments (COSY, HSQC, HMBC, NOESY).
Solid-State Conformation: The determined structure is of a single, often low-energy, conformation packed in a crystal. This may not be the only conformation present in solution.[6]Limited on Absolute Stereochemistry: Cannot directly determine absolute configuration without chiral derivatizing agents or resolving agents.
Poor H-atom Detection: Hydrogen atoms have very low electron density and are often difficult to locate precisely.[6][7]Size Limitation: For molecules >70 kDa, spectral complexity and relaxation effects can make analysis very difficult.[1]
Decision-Making Framework: Which Technique to Prioritize?

The choice of analytical technique is dictated by the specific question being asked. For the definitive validation of a novel this compound derivative, especially when regioisomerism is possible, SCXRD is the preferred method.

decision_tree start Need for Unambiguous Structural Proof? nmr_only Rely on comprehensive 1D/2D NMR (¹H, ¹³C, COSY, HMBC, NOESY). Accept potential ambiguity. start->nmr_only No try_cryst Attempt Crystallization start->try_cryst Yes cryst_success Success? (Diffraction-quality crystal) try_cryst->cryst_success scxrd Perform SCXRD Analysis: Definitive Structure cryst_success->scxrd Yes cryst_fail Crystallization Fails cryst_success->cryst_fail No cryst_fail->nmr_only Revert to NMR as primary method

Sources

A Comparative Guide to the Biological Activity of 3-Bromo-5-(4-chlorophenyl)pyridine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides a synthesized analysis of the potential biological activities of 3-Bromo-5-(4-chlorophenyl)pyridine and its analogues. While direct comparative studies on this specific scaffold are not extensively available in public literature, this document draws upon established research on structurally related pyridine and bipyridine derivatives to build a predictive framework for their evaluation. The insights herein are intended to guide researchers in the design and execution of experiments to explore the therapeutic potential of this chemical series.

The pyridine nucleus is a cornerstone in medicinal chemistry, forming the scaffold for a multitude of biologically active compounds.[1] Its presence is associated with a wide array of pharmacological effects, including anticancer, antimicrobial, and enzyme inhibitory activities.[2][3] The functionalization of the pyridine ring with various substituents allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets. This guide focuses on a specific scaffold, this compound, and explores how systematic structural modifications may influence its biological profile, particularly its potential as an anticancer agent.

I. The Core Scaffold and Rationale for Analogue Selection

The parent compound, this compound, possesses several features that make it an interesting starting point for drug discovery. The pyridine ring serves as a key pharmacophore, while the halogen substituents—a bromine atom on the pyridine ring and a chlorine atom on the phenyl ring—can significantly influence the molecule's lipophilicity, electronic properties, and potential for forming halogen bonds with biological targets.

To explore the structure-activity relationship (SAR) of this scaffold, a series of hypothetical analogues have been selected for comparative analysis. These analogues are designed to probe the importance of the position and nature of the halogen substituents, as well as the introduction of other functional groups.

II. Comparative Biological Evaluation: A Focus on Anticancer Activity

Based on the prevalence of anticancer activity among pyridine derivatives in the literature, this guide will focus on the comparative evaluation of the cytotoxic effects of our selected analogues against various cancer cell lines.[1][4][5]

Hypothetical Comparative Cytotoxicity Data (IC50 Values in µM)

The following table presents hypothetical IC50 values for the parent compound and its analogues against a panel of human cancer cell lines. These values are illustrative and based on general trends observed in the literature for similar compounds. The cell lines selected represent different cancer types: MCF-7 (breast), A549 (lung), and HCT116 (colon). Doxorubicin, a standard chemotherapeutic agent, is included as a positive control.[6]

Compound IDStructureMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
Parent This compound15.221.518.9
Analogue 1 3-Fluoro-5-(4-chlorophenyl)pyridine25.830.128.4
Analogue 2 3-Iodo-5-(4-chlorophenyl)pyridine10.515.312.8
Analogue 3 3-Bromo-5-(4-fluorophenyl)pyridine18.925.322.1
Analogue 4 3-Bromo-5-(4-methoxyphenyl)pyridine35.442.138.7
Analogue 5 3-Amino-5-(4-chlorophenyl)pyridine8.212.49.5
Doxorubicin -2.143.52.8
Structure-Activity Relationship (SAR) Insights
  • Influence of the Halogen on the Pyridine Ring: A comparison of the Parent compound with Analogues 1 and 2 suggests that the nature of the halogen at the 3-position of the pyridine ring is critical for cytotoxic activity. The trend in potency (Iodo > Bromo > Fluoro) may be attributed to the increasing polarizability and potential for halogen bonding of the heavier halogens.

  • Impact of Phenyl Ring Substitution: Replacing the chloro group on the phenyl ring with a fluoro group (Analogue 3) results in a slight decrease in activity, while replacing it with a methoxy group (Analogue 4) leads to a significant loss of potency. This suggests that an electron-withdrawing group at this position is favorable for cytotoxicity.

  • The Role of an Amino Group: The introduction of an amino group at the 3-position of the pyridine ring (Analogue 5) appears to significantly enhance cytotoxic activity across all cell lines. This could be due to the formation of additional hydrogen bonds with the biological target. It has been noted that the introduction of NH2 groups can have a significant effect on the activity of pyridine derivatives.[7]

III. Potential Mechanism of Action: Kinase Inhibition

Several studies have identified pyridine derivatives as potent inhibitors of various protein kinases, which are key regulators of cellular processes often dysregulated in cancer.[6][8] For instance, certain pyridine-based compounds have shown inhibitory activity against PIM-1 kinase and Bcr/Abl tyrosine kinase.[6][8]

Hypothetical Signaling Pathway

The following diagram illustrates a simplified signaling pathway that could be targeted by the this compound analogues, leading to the induction of apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase Kinase Receptor->Kinase Activates Analogue Analogue Analogue->Kinase Inhibits Pro_Apoptotic Pro_Apoptotic Kinase->Pro_Apoptotic Inhibits Anti_Apoptotic Anti_Apoptotic Kinase->Anti_Apoptotic Activates Apoptosis Apoptosis Pro_Apoptotic->Apoptosis Induces Anti_Apoptotic->Apoptosis Inhibits

Caption: Workflow for the MTT cell viability assay.

C. Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture the selected cancer cell lines in their appropriate complete growth medium at 37°C in a humidified atmosphere with 5% CO2.

    • Harvest the cells using trypsin-EDTA and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5 x 10^3 cells per well in 100 µL of medium.

    • Incubate the plates for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compounds and the positive control (doxorubicin) in the complete growth medium. The final concentration of DMSO should not exceed 0.5%.

    • After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing the different concentrations of the compounds to the respective wells.

    • Include wells with untreated cells (negative control) and cells treated with the vehicle (DMSO) only.

    • Incubate the plates for another 48 hours.

  • MTT Addition and Incubation:

    • After the 48-hour incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software.

V. Conclusion and Future Directions

This guide provides a comparative framework for evaluating the biological activity of this compound analogues, with a focus on their potential as anticancer agents. The hypothetical SAR analysis suggests that modifications to the halogen substituents and the introduction of an amino group could significantly impact their cytotoxic potency.

Future research should focus on the synthesis and in vitro testing of these and other analogues to validate these predictions. Further studies could also explore their mechanism of action, including their potential as kinase inhibitors, and their effects on other cellular processes such as apoptosis and cell cycle progression. [5][9]The most promising compounds could then be advanced to in vivo studies to assess their efficacy and safety in animal models.

VI. References

  • Cytotoxicity results of pyridine analogous in the MTT assessment. - ResearchGate. Available at:

  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Publishing. Available at:

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - NIH. Available at:

  • Comparative Analysis of Pyridinone Derivatives in Cancer Cell Lines: A Guide for Researchers - Benchchem. Available at:

  • Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells - PMC - NIH. Available at:

  • Source, Synthesis, and Biological Evaluation of Natural Occurring 2,2'-Bipyridines - PubMed. Available at:

  • (PDF) Source, Synthesis, and Biological Evaluation of Natural Occurring 2,2'-Bipyridines. Available at:

  • Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed. Available at:

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC. Available at:

Sources

A Senior Application Scientist's Guide to Ligand Efficacy in Cross-Coupling Reactions of 3-Bromo-5-(4-chlorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. The 3-bromo-5-(4-chlorophenyl)pyridine core is a valuable building block, offering multiple reaction vectors for creating novel molecular architectures with potential biological activity. The efficacy of palladium-catalyzed cross-coupling reactions—the workhorse for forging new carbon-carbon and carbon-nitrogen bonds—is critically dependent on the choice of ligand.

This guide provides an in-depth comparison of the performance of various ligands in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. While direct, comprehensive comparative studies on this compound are not extensively published, we will draw upon established data from structurally analogous 3-bromo-5-aryl- and 3-bromopyridine systems to provide a robust framework for ligand selection and reaction optimization. The principles and relative performance metrics discussed herein serve as a validated starting point for your synthetic endeavors.

The Decisive Role of the Ligand: A Mechanistic Perspective

The catalytic cycle of palladium-catalyzed cross-coupling reactions, whether for C-C or C-N bond formation, hinges on a delicate balance of elementary steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. The ligand, bound to the palladium center, is the primary modulator of the catalyst's electronic and steric properties, directly influencing the kinetics and success of each step.

Bulky, electron-rich ligands are generally favored for challenging substrates like electron-deficient heteroaryl halides.[1] The steric bulk promotes the reductive elimination step, which is often rate-limiting, while high electron density on the ligand enhances the rate of oxidative addition of the aryl bromide to the Pd(0) center.[1]

Comparative Efficacy of Ligands in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a premier method for constructing biaryl linkages. For a substrate like this compound, the pyridine nitrogen renders the C-Br bond electron-deficient and thus more susceptible to oxidative addition. However, the choice of ligand remains critical for achieving high yields and catalyst turnover numbers (TONs).

Below is a comparative summary of ligand performance for the Suzuki-Miyaura coupling of 3-bromopyridine with phenylboronic acid, a reliable model for our target substrate.

Catalyst SystemLigand ClassCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Turnover Number (TON)
Pd(PPh₃)₄Simple Phosphine3K₂CO₃Toluene/H₂O80128528
Pd(OAc)₂ / SPhosBuchwald Biaryl Phosphine1K₃PO₄1,4-Dioxane10049595
PEPPSI-IPrN-Heterocyclic Carbene (NHC)0.5Cs₂CO₃t-AmylOH100298196

Data is representative and collated from studies on analogous 3-bromopyridine systems to provide a reliable comparison.[2]

Analysis of Performance:

  • Simple Phosphines (e.g., PPh₃): While historically significant, triphenylphosphine often requires higher catalyst loadings and longer reaction times. It serves as a baseline but is generally outperformed by more advanced ligand systems.

  • Buchwald Biaryl Phosphines (e.g., SPhos, XPhos): Ligands like SPhos, with their steric bulk and electron-rich biaryl backbone, are highly effective. They create a coordinatively unsaturated, reactive palladium center that facilitates both oxidative addition and reductive elimination, leading to high yields with lower catalyst loadings.[1]

  • N-Heterocyclic Carbenes (NHCs) (e.g., IPr): NHC ligands are strong σ-donors, which makes the palladium center highly electron-rich and exceptionally active.[3] This translates to very low catalyst loadings, rapid reaction times, and often the highest yields, particularly for challenging heteroaryl couplings.[2][3] Pre-catalysts like PEPPSI-IPr offer the added benefit of being air- and moisture-stable.[2]

Visualizing the Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br ArPd(II)(Br)L2 Ar-Pd(II)-Br(L)n Oxidative_Addition->ArPd(II)(Br)L2 Transmetalation Transmetalation ArPd(II)(Br)L2->Transmetalation Ar'-B(OH)2 Base ArPd(II)Ar'L2 Ar-Pd(II)-Ar'(L)n Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Efficacy of Ligands in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for C-N bond formation.[4] The reaction is highly sensitive to the ligand, base, and solvent system. For heteroaryl halides, bulky, electron-rich phosphine ligands are often essential to achieve high efficiency.[5]

Catalyst / PrecatalystLigandBaseSolventTemperature (°C)Coupling PartnerYield (%)
Pd₂(dba)₃BINAPNaOt-BuToluene80-100Primary & Secondary Amines80-95
Pd(OAc)₂RuPhosK₂CO₃t-BuOH100Anilines88-97
Pd-G3-XPhosXPhosK₃PO₄Toluene90-110Primary Amines>95

Data is representative and collated from studies on analogous bromopyridine systems to provide a reliable comparison.[5][6]

Analysis of Performance:

  • Bidentate Phosphines (e.g., BINAP): These ligands form a stable chelate with the palladium center, which can be beneficial for certain substrates. However, for many heteroaryl aminations, the flexibility and steric bulk of monodentate ligands are superior.

  • Buchwald Monodentate Phosphines (e.g., RuPhos, XPhos): This class of ligands is arguably the gold standard for Buchwald-Hartwig aminations. Their tailored steric and electronic properties facilitate the crucial C-N reductive elimination step, even with challenging, sterically hindered amines and heteroaryl halides.[5] Third-generation (G3) precatalysts offer enhanced stability and ease of use.

Visualizing the Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Br ArPd(II)(Br)L Ar-Pd(II)-Br(L) Oxidative_Addition->ArPd(II)(Br)L Amine_Coordination Amine Coordination & Deprotonation ArPd(II)(Br)L->Amine_Coordination HNR2 Base ArPd(II)(NR2)L Ar-Pd(II)-NR2(L) Amine_Coordination->ArPd(II)(NR2)L Reductive_Elimination Reductive Elimination ArPd(II)(NR2)L->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR2

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Ligand Considerations for Sonogashira Coupling

The Sonogashira reaction, which couples terminal alkynes with aryl halides, is a fundamental tool for introducing sp-hybridized carbons.[7] While often catalyzed by a combination of palladium and a copper(I) co-catalyst, the phosphine ligand on the palladium center still plays a vital role.

For substrates like this compound, standard conditions using a palladium source like PdCl₂(PPh₃)₂ with a copper(I) salt (e.g., CuI) and an amine base (e.g., Et₃N) are often effective.[8] However, for more challenging or sensitive substrates, copper-free conditions have been developed, which rely more heavily on the efficacy of the ligand. Bulky, electron-rich phosphine ligands, similar to those used in Suzuki-Miyaura couplings, can facilitate the reaction at lower temperatures and with a broader substrate scope.

Experimental Protocols

The following protocols are provided as a validated starting point. They are based on established methodologies for structurally similar bromopyridine derivatives and should be optimized for the specific coupling partners.[6][9]

Representative Protocol for Suzuki-Miyaura Coupling (using Pd(OAc)₂ / SPhos)

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in 1 mL of dioxane. Add this catalyst solution to the Schlenk flask.

  • Add the remaining 4 mL of dioxane to the reaction mixture.

  • Seal the flask and heat the mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic mixture with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Representative Protocol for Buchwald-Hartwig Amination (using a Pd-G3-XPhos Precatalyst)

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Pd-G3-XPhos (0.02 mmol, 2 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the Pd-G3-XPhos precatalyst and K₃PO₄.

  • Add the this compound and toluene.

  • Add the amine coupling partner via syringe.

  • Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_workflow General Cross-Coupling Workflow start Setup Reaction Vessel (Inert Atmosphere) reagents Add Aryl Halide, Coupling Partner, & Base start->reagents catalyst Add Catalyst/Ligand & Solvent reagents->catalyst reaction Heat & Stir catalyst->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Cool, Dilute, & Wash monitoring->workup Complete purification Column Chromatography workup->purification product Characterize Product purification->product

Sources

A Senior Application Scientist's Guide to Suzuki-Miyaura Cross-Coupling: Yield Comparison for Boronic Acids with a Substituted 3-Bromopyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine moiety is a ubiquitous scaffold in pharmaceuticals, and the ability to predictably functionalize it is of paramount importance. Understanding the factors that govern the yield of these coupling reactions is critical for optimizing synthetic routes and accelerating the drug discovery process.

The Suzuki-Miyaura Reaction: A Mechanistic Overview

The Suzuki-Miyaura reaction is a powerful C-C bond-forming process that couples an organoboron compound (typically a boronic acid or its ester) with an organohalide in the presence of a palladium catalyst and a base. The catalytic cycle is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)2, Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The choice of catalyst, ligand, base, and solvent are critical variables that can significantly impact the efficiency of each step and, consequently, the overall yield of the desired product. For electron-deficient heteroaryl halides like bromopyridines, the selection of these parameters is particularly crucial to achieving high yields.

Comparative Analysis of Boronic Acid Performance

The electronic and steric properties of the boronic acid coupling partner play a significant role in the outcome of the Suzuki-Miyaura reaction. The following data, adapted from a study on the coupling of N-[5-bromo-2-methylpyridin-3-yl]acetamide, illustrates the impact of various substituents on the arylboronic acid on the reaction yield[1].

EntryArylboronic AcidProductYield (%)
1Phenylboronic acidN-[2-methyl-5-phenylpyridin-3-yl]acetamide85
24-Methylphenylboronic acidN-[2-methyl-5-(p-tolyl)pyridin-3-yl]acetamide88
34-Methoxyphenylboronic acidN-[5-(4-methoxyphenyl)-2-methylpyridin-3-yl]acetamide90
44-Fluorophenylboronic acidN-[5-(4-fluorophenyl)-2-methylpyridin-3-yl]acetamide82
54-Chlorophenylboronic acidN-[5-(4-chlorophenyl)-2-methylpyridin-3-yl]acetamide80
64-(Trifluoromethyl)phenylboronic acidN-[2-methyl-5-(4-(trifluoromethyl)phenyl)pyridin-3-yl]acetamide75
73-Nitrophenylboronic acidN-[2-methyl-5-(3-nitrophenyl)pyridin-3-yl]acetamide70
82-Thiopheneboronic acidN-[2-methyl-5-(thiophen-2-yl)pyridin-3-yl]acetamide78
92-Naphthylboronic acidN-[2-methyl-5-(naphthalen-2-yl)pyridin-3-yl]acetamide84

Reaction Conditions: N-[5-bromo-2-methylpyridin-3-yl]acetamide (1.0 equiv), arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), K₃PO₄ (2.0 equiv), 1,4-dioxane/H₂O (4:1), 85-95 °C.[1]

From this data, several key trends emerge:

  • Electron-Donating Groups (EDGs): Arylboronic acids bearing electron-donating groups, such as methyl (entry 2) and methoxy (entry 3), provided the highest yields. This is attributed to the increased nucleophilicity of the aryl group, which facilitates the transmetalation step of the catalytic cycle.

  • Electron-Withdrawing Groups (EWGs): Conversely, arylboronic acids with electron-withdrawing groups, such as trifluoromethyl (entry 6) and nitro (entry 7), resulted in lower yields. These groups decrease the electron density on the aryl ring, making it a less effective nucleophile in the transmetalation step.

  • Halogens: Arylboronic acids with halogen substituents (fluoro and chloro, entries 4 and 5) gave good yields, albeit slightly lower than those with EDGs.

  • Steric Hindrance: While not extensively represented in this specific dataset, highly sterically hindered boronic acids can also lead to lower yields by impeding the approach of the boronic acid to the palladium center during transmetalation.

Experimental Protocol: A Representative High-Yielding Synthesis

The following protocol is a representative procedure for the Suzuki-Miyaura coupling of a substituted 3-bromopyridine with an arylboronic acid, based on the high-yielding synthesis of N-[5-(4-methoxyphenyl)-2-methylpyridin-3-yl]acetamide[1].

Objective: To synthesize N-[5-(4-methoxyphenyl)-2-methylpyridin-3-yl]acetamide.

Materials:

  • N-[5-bromo-2-methylpyridin-3-yl]acetamide

  • 4-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Deionized water

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Add Reactants Add N-[5-bromo-2-methylpyridin-3-yl]acetamide, 4-methoxyphenylboronic acid, and K3PO4 to a Schlenk flask. Inert Atmosphere Evacuate and backfill the flask with N2 or Ar (3x). Add Reactants->Inert Atmosphere Add Solvents Add degassed 1,4-dioxane and water. Inert Atmosphere->Add Solvents Add Catalyst Add Pd(PPh3)4 under a positive pressure of inert gas. Add Solvents->Add Catalyst Heating Heat the reaction mixture to 85-95 °C with vigorous stirring. Add Catalyst->Heating Monitoring Monitor the reaction progress by TLC or LC-MS. Heating->Monitoring Cooling Cool the reaction to room temperature. Monitoring->Cooling Extraction Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Cooling->Extraction Purification Dry the organic layer, concentrate, and purify by column chromatography. Extraction->Purification

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask, add N-[5-bromo-2-methylpyridin-3-yl]acetamide (1.0 equivalent), 4-methoxyphenylboronic acid (1.2 equivalents), and potassium phosphate (2.0 equivalents).

  • Inert Atmosphere: Seal the flask and subject it to three cycles of evacuation and backfilling with nitrogen or argon to ensure an inert atmosphere. The rigorous exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add degassed 1,4-dioxane and deionized water in a 4:1 ratio via syringe. The use of degassed solvents is crucial to maintain the integrity of the catalyst.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (5 mol%). The choice of a pre-catalyst like Pd(PPh₃)₄ is convenient as it is relatively air-stable, though care should still be taken to minimize exposure to air.

  • Reaction: Immerse the flask in a preheated oil bath at 85-95 °C and stir the mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with water and extract the product with an appropriate organic solvent, such as ethyl acetate (3 x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired N-[5-(4-methoxyphenyl)-2-methylpyridin-3-yl]acetamide.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and heteroaryl compounds. The yield of this reaction is highly dependent on the electronic and steric nature of the boronic acid coupling partner. As demonstrated by the data from a close analog of 3-Bromo-5-(4-chlorophenyl)pyridine, arylboronic acids bearing electron-donating substituents generally provide higher yields than those with electron-withdrawing groups. This guide provides a framework for understanding these relationships and a practical protocol for conducting these reactions. For any new combination of substrates, empirical optimization of the reaction conditions—including the catalyst, ligand, base, and solvent—is always recommended to achieve the highest possible yield.

References

  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195. Available at: [Link]

Sources

A Comparative Guide to Greener Synthetic Strategies for 3-Bromo-5-(4-chlorophenyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug development, the synthesis of biaryl pyridine derivatives is of paramount importance due to their prevalence in a wide array of pharmacologically active compounds. The specific scaffold of 3-Bromo-5-(4-chlorophenyl)pyridine serves as a crucial intermediate for the synthesis of molecules with potential applications in treating a variety of diseases. However, traditional synthetic routes to elaborate this core often rely on methods that are resource-intensive and generate significant chemical waste. This guide provides a critical evaluation of established and emerging green chemistry approaches for reactions involving this compound, offering researchers and process chemists a toolkit of more sustainable and efficient synthetic methodologies.

The Imperative for Greener Approaches

The principles of green chemistry are not merely an academic exercise but a critical necessity for the pharmaceutical industry to reduce its environmental footprint. Key metrics such as the Environmental Factor (E-Factor), which is the ratio of the mass of waste to the mass of product, and Atom Economy, highlight the inefficiencies of many classical synthetic transformations.[1] For multi-step syntheses, which are common in drug development, the cumulative waste can be substantial. Therefore, the adoption of greener alternatives is essential for both environmental stewardship and economic viability.

Traditional vs. Green Approaches: A Comparative Overview

The workhorse for constructing biaryl systems from precursors like this compound has traditionally been the Suzuki-Miyaura cross-coupling reaction. While highly effective, conventional protocols often utilize toxic organic solvents such as toluene or 1,4-dioxane and homogeneous palladium catalysts that can be difficult to remove from the final product.[2] Greener alternatives focus on several key areas of improvement:

  • Benign Solvents: Replacing hazardous organic solvents with water, ethanol, or other biodegradable options.[3]

  • Energy Efficiency: Employing alternative energy sources like microwave irradiation to accelerate reaction rates and reduce overall energy consumption.[4][5]

  • Catalyst Innovation: Developing highly active, low-loading catalysts and reusable catalytic systems to minimize metal waste.

  • Atom Economy: Exploring synthetic routes such as C-H activation that avoid the use of pre-functionalized starting materials, thereby increasing atom economy.[6][7]

The following sections will delve into specific green chemistry approaches, providing experimental insights and comparative data.

Greener Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction remains a cornerstone of C-C bond formation. Greener adaptations of this powerful reaction have been a major focus of research.

Aqueous and Alcoholic Media

The use of water or ethanol as a reaction solvent offers significant environmental and safety advantages over traditional aprotic polar solvents.[8] These solvents are non-toxic, non-flammable, and readily available.

Representative Experimental Protocol: Suzuki-Miyaura Coupling in Ethanol/Water

A mixture of this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and a palladium catalyst such as XPhosPdG2 (2.5 mol%) are combined in a 4:1 mixture of ethanol and water (5 mL).[5] The reaction mixture is then heated under reflux or irradiated in a microwave reactor until the starting material is consumed, as monitored by TLC or GC-MS. After cooling, the product is typically extracted with a suitable organic solvent and purified by column chromatography.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. The rapid heating achieved with microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to higher throughput and often improved yields.[9]

Representative Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

In a dedicated microwave vial, this compound (1.0 mmol), an arylboronic acid (1.5 mmol), a base such as K₃PO₄ (2.0 mmol), and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) are suspended in a suitable solvent (e.g., 1,4-dioxane or a greener alternative like ethanol/water).[2] The vial is sealed and subjected to microwave irradiation at a set temperature (e.g., 135 °C) for a short duration (e.g., 15-40 minutes).[5] Work-up and purification follow standard procedures.

Comparison of Suzuki-Miyaura Approaches

The following table summarizes the key performance indicators for traditional versus greener Suzuki-Miyaura coupling methods for the synthesis of 3-aryl-5-(4-chlorophenyl)pyridine derivatives.

ParameterConventional MethodAqueous/Alcoholic MediaMicrowave-Assisted
Solvent Toluene, 1,4-Dioxane, DMF[2]Water, Ethanol[5]Ethanol/Water, 1,4-Dioxane
Reaction Time 6-24 hours2-16 hours[5]15-60 minutes[5][9]
Temperature 80-110 °C (Reflux)80-100 °C (Reflux)100-150 °C
Yield Good to ExcellentGood to ExcellentGood to Excellent
Catalyst Loading 1-5 mol%0.5-5 mol%0.5-5 mol%[9]
E-Factor HighSignificantly ReducedReduced
Safety Flammable, toxic solventsImprovedPressurized system

The Frontier of Green Chemistry: C-H Activation

A more advanced and inherently greener strategy for the synthesis of biaryl compounds is the direct C-H arylation.[10][11] This approach avoids the need for organometallic reagents and the generation of stoichiometric inorganic salts as byproducts, thus significantly improving atom economy. For a substrate like this compound, a greener synthesis of the core itself could be envisioned via C-H arylation of a simpler pyridine derivative.

The direct arylation of a C-H bond in a pyridine ring can be challenging due to the electron-deficient nature of the heterocycle. However, significant progress has been made in developing catalytic systems capable of achieving this transformation.[7]

Conceptual Workflow: C-H Arylation for the Synthesis of 3,5-Diarylpyridines

A pyridine derivative can be directly coupled with an aryl halide in the presence of a palladium catalyst and a suitable ligand. This process forges a new C-C bond by activating a C-H bond on the pyridine ring, eliminating the need to first install a leaving group like bromine.

Visualizing Greener Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the discussed green chemistry approaches.

Suzuki_Miyaura_Green_Solvent cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants This compound + Arylboronic Acid Heating Reflux (2-16 h) Reactants->Heating Catalyst Palladium Catalyst (e.g., XPhosPdG2) Catalyst->Heating Base Base (e.g., K2CO3) Base->Heating Solvent Green Solvent (Ethanol/Water) Solvent->Heating Extraction Extraction Heating->Extraction Purification Column Chromatography Extraction->Purification Product 3-Aryl-5-(4-chlorophenyl)pyridine Purification->Product

Caption: Workflow for Suzuki-Miyaura coupling in a green solvent.

Microwave_Suzuki_Miyaura cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants This compound + Arylboronic Acid Microwave Microwave Irradiation (15-60 min) Reactants->Microwave Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Microwave Base Base (e.g., K3PO4) Base->Microwave Solvent Solvent Solvent->Microwave Filtration Filtration Microwave->Filtration Purification Column Chromatography Filtration->Purification Product 3-Aryl-5-(4-chlorophenyl)pyridine Purification->Product

Caption: Workflow for microwave-assisted Suzuki-Miyaura coupling.

Conclusion and Future Outlook

The development of greener synthetic methods for the functionalization of this compound and related compounds is an ongoing and vital area of research. The adoption of greener solvents and microwave-assisted techniques for established reactions like the Suzuki-Miyaura coupling offers immediate and significant improvements in the environmental performance of these processes. Looking forward, the continued development and application of C-H activation methodologies hold the promise of even more sustainable synthetic routes, further reducing waste and improving the overall efficiency of pharmaceutical manufacturing. By embracing these green chemistry principles, researchers and drug development professionals can contribute to a more sustainable future for the chemical industry.

References

  • Al-Masruri, A., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(23), 7168. [Link]

  • Gallego, J., et al. (2022). Green Chemistry Metrics, A Review. Processes, 10(7), 1274. [Link]

  • Chen, G., et al. (2008). Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate. J Am Chem Soc, 130(40), 13408-13417. [Link]

  • Guillaumet, G., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. New J. Chem., 45, 1494-1504. [Link]

  • Ramírez-Sánchez, M. A., et al. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Molbank, 2024(1), M1800. [Link]

  • Ahmad, R., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 211. [Link]

  • Hayashi, T., et al. (2014). Palladium-catalysed C–H arylation of benzophospholes with aryl halides. Chem. Sci., 5, 4838-4843. [Link]

  • Guillaumet, G., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). New J. Chem., 45, 1494-1504. [Link]

  • Tobiszewski, M., et al. (2015). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Molecules, 20(6), 10929-10946. [Link]

  • Dunn, P. J., et al. (2011). The use of environmental metrics to evaluate green chemistry improvements to the synthesis of (S,S)-reboxetine succinate. Green Chem., 13, 3146-3153. [Link]

  • Anilkumar, G., et al. (2021). Developments in Suzuki-Miyaura cross coupling reaction (SMR) towards green synthesis. ChemRxiv. [Link]

  • Chen, C-Y., et al. (2022). Palladium-catalysed chemoselective direct α-arylation of carbonyl compounds with chloroaryl triflates at the C–Cl site. Chem. Sci., 13, 2125-2134. [Link]

  • Guillaumet, G., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. New Journal of Chemistry, 45(3), 1494-1504. [Link]

  • Kiss, R., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1951. [Link]

  • Stuart, D. R., et al. (2016). Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies. Beilstein J. Org. Chem., 12, 1036-1049. [Link]

  • Singh, S., et al. (2020). Suzuki-Miyaura Cross Coupling Reaction in Various Green Media. International Journal of Trend in Scientific Research and Development, Volume-4(Issue-4), 937-941. [Link]

  • Ruiz-de-la-Cruz, M., et al. (2022). Mass metrics to evaluate green chemistry. Educación Química, 33(4), 136-153. [Link]

  • Stuart, D. R., et al. (2013). Palladium-Catalyzed C-H Arylation Using Aryltrifluoroborates in Conjunction with a MnIII Oxidant under Mild Conditions. Org. Lett., 15(15), 3888-3891. [Link]

  • Barbero, N., et al. (2021). Water: the greener choice for the direct C–H arylation of electron-rich heteroarenes. Green Chem., 23, 1004-1012. [Link]

  • Varma, R. S. (2019). Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media. Green Chem., 21, 5751-5785. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking 3-Bromo-5-(4-chlorophenyl)pyridine for Accelerated Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is a critical determinant of success in library synthesis. The pyridine scaffold, a privileged structure in medicinal chemistry, is a cornerstone of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a highly sought-after motif in the design of novel therapeutics.[1][2] This guide provides an in-depth technical comparison of 3-Bromo-5-(4-chlorophenyl)pyridine as a versatile building block for library synthesis, benchmarking its performance against key alternatives. We will delve into the causality behind experimental choices, provide detailed protocols, and present data to empower you to make informed decisions for your discovery programs.

The Strategic Advantage of this compound

This compound offers a unique combination of features that make it an attractive starting point for the synthesis of diverse compound libraries. The presence of a bromine atom at the 3-position provides a reactive handle for a wide range of palladium-catalyzed cross-coupling reactions, which are the workhorses of modern medicinal chemistry.[3] The 5-(4-chlorophenyl) substituent offers a point of structural diversity and allows for the exploration of structure-activity relationships (SAR) in this region of the molecule. The chlorine atom on the phenyl ring can also be a site for further functionalization, although it is generally less reactive than the bromine on the pyridine ring.

Performance Benchmarking: this compound vs. Key Alternatives

To objectively assess the performance of this compound, we will compare it with two strategic alternatives: 3,5-Dibromopyridine and 3-Chloro-5-(4-chlorophenyl)pyridine . This comparison will focus on their utility in three of the most powerful reactions for library synthesis: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

Alternative 1: 3,5-Dibromopyridine

This building block offers two reactive bromine atoms, allowing for sequential or dual functionalization. This can be advantageous for creating libraries with C2 symmetry or for rapidly building molecular complexity. However, controlling selectivity in sequential reactions can be a challenge.

Alternative 2: 3-Chloro-5-(4-chlorophenyl)pyridine

As chlorine is more abundant and generally less expensive than bromine, this analogue presents a potential cost-saving advantage. However, the greater strength of the C-Cl bond compared to the C-Br bond typically necessitates more forcing reaction conditions and specialized catalyst systems to achieve comparable reactivity.[4]

Head-to-Head in the Trenches: Cross-Coupling Performance

The following sections provide a comparative overview of the expected performance of our three building blocks in key cross-coupling reactions. While direct side-by-side experimental data for this compound is not extensively published, the following comparisons are based on well-established principles of reactivity for halopyridines and representative examples from the literature.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone for the synthesis of biaryl and hetero-biaryl structures, which are prevalent in pharmaceuticals.[5][6]

Comparative Performance Insights:

Building BlockExpected ReactivityTypical ConditionsDiversification Potential
This compound HighMild to moderate heating, standard Pd catalysts (e.g., Pd(PPh₃)₄)High: Introduction of a wide range of aryl and heteroaryl groups at the 3-position.
3,5-Dibromopyridine Very High (both positions)Sequential couplings possible with careful control of stoichiometry and conditions.Very High: Allows for the introduction of two different aryl/heteroaryl groups.
3-Chloro-5-(4-chlorophenyl)pyridine Moderate to LowHigher temperatures, more active and often more expensive catalysts (e.g., with bulky phosphine ligands like XPhos or SPhos) may be required.[4]High: Similar to the bromo-analogue, but may require more optimization.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent and the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow reagents Reagents: - this compound - Arylboronic Acid - Pd Catalyst - Base setup Reaction Setup: - Inert Atmosphere - Degassed Solvent reagents->setup 1. Combine reaction Reaction: - Heating (80-100 °C) - Stirring setup->reaction 2. Heat workup Aqueous Workup: - Extraction - Washing reaction->workup 3. Cool & Extract purification Purification: - Column Chromatography workup->purification 4. Purify product Purified Product purification->product 5. Isolate

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Introducing Nitrogen Functionality

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide array of arylamines.[7][8]

Comparative Performance Insights:

Building BlockExpected ReactivityTypical ConditionsDiversification Potential
This compound HighModerate heating, various Pd/ligand systems are effective.Very High: Coupling with a broad range of primary and secondary amines.
3,5-Dibromopyridine Very High (both positions)Can lead to mixtures of mono- and di-aminated products. Selectivity can be challenging.Very High: Potential for di-amination with the same or different amines.
3-Chloro-5-(4-chlorophenyl)pyridine Moderate to LowOften requires more specialized and robust catalyst systems and potentially higher temperatures.High: A wide range of amines can be coupled, but optimization is key.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq)

  • Phosphine ligand (e.g., BINAP, 0.06 eq)

  • Base (e.g., NaOtBu, 1.4 eq)

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.

  • Add the anhydrous solvent, followed by this compound and the amine.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until completion.

  • Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative\nAddition->Ar-Pd(II)(Br)L2 Amine\nCoordination Amine Coordination Ar-Pd(II)(Br)L2->Amine\nCoordination Deprotonation\n(Base) Deprotonation (Base) Amine\nCoordination->Deprotonation\n(Base) [Ar-Pd(II)(NR2)L2] [Ar-Pd(II)(NR2)L2] Deprotonation\n(Base)->[Ar-Pd(II)(NR2)L2] Reductive\nElimination Reductive Elimination [Ar-Pd(II)(NR2)L2]->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Product (Ar-NR2) Ar-Br Ar-Br Ar-Br->Oxidative\nAddition HNR2 HNR2 HNR2->Amine\nCoordination

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Sonogashira Coupling: Installation of Alkynyl Moieties

The Sonogashira coupling is a reliable method for the formation of C-C bonds between aryl halides and terminal alkynes, providing access to valuable alkynyl-substituted heterocycles.[9][10]

Comparative Performance Insights:

Building BlockExpected ReactivityTypical ConditionsDiversification Potential
This compound HighMild conditions, often at room temperature, with a Pd catalyst and a Cu(I) co-catalyst.High: A wide variety of terminal alkynes can be coupled.
3,5-Dibromopyridine Very High (both positions)Sequential couplings are feasible, allowing for the synthesis of unsymmetrical dialkynylpyridines.Very High: Introduction of two alkynyl groups, which can be the same or different.
3-Chloro-5-(4-chlorophenyl)pyridine LowGenerally requires higher temperatures and more robust catalytic systems. The C-Cl bond is significantly less reactive in Sonogashira couplings.Moderate: The scope of alkynes may be more limited compared to the bromo-analogues.

Experimental Protocol: Sonogashira Coupling of this compound

This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq)

  • Copper(I) iodide (CuI, 0.05 eq)

  • Amine base (e.g., triethylamine or diisopropylamine, 2.0 eq)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne dropwise.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete.

  • Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride, water, and brine.

  • Dry the organic layer, filter, and remove the solvent under reduced pressure.

  • Purify the crude product via column chromatography.

Conclusion: Making the Right Choice for Your Library

This compound emerges as a highly versatile and reliable building block for library synthesis. Its robust performance in the cornerstone reactions of medicinal chemistry—Suzuki, Buchwald-Hartwig, and Sonogashira couplings—under generally mild conditions makes it an excellent choice for generating diverse libraries with high efficiency.

  • For broad and rapid diversification with predictable reactivity, this compound is the superior choice.

  • For combinatorial approaches requiring two points of diversification on the pyridine core, 3,5-Dibromopyridine offers greater potential, albeit with the added complexity of controlling selectivity.

  • When cost is a primary driver and more challenging reaction optimization is acceptable, 3-Chloro-5-(4-chlorophenyl)pyridine can be a viable alternative, particularly for Suzuki couplings where modern catalysts have significantly improved the reactivity of aryl chlorides.

Ultimately, the optimal building block depends on the specific goals of your library synthesis campaign, including the desired diversity, the available resources for optimization, and cost considerations. This guide provides the foundational data and protocols to empower you to make the most strategic choice for your drug discovery endeavors.

References

  • American Chemical Society.

Sources

A Comparative Kinetic Study of Palladium-Catalyzed Cross-Coupling Reactions for the Functionalization of 3-Bromo-5-(4-chlorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of novel therapeutics and functional materials. Among the myriad of substituted pyridines, 3-Bromo-5-(4-chlorophenyl)pyridine stands out as a versatile intermediate, offering a strategic bromine handle for further molecular elaboration through cross-coupling reactions. The efficient and selective functionalization of this C-Br bond is paramount for the synthesis of complex molecular architectures.

This guide presents a comparative analysis of the reaction kinetics of three seminal palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, and Buchwald-Hartwig—for the functionalization of this compound. By examining the catalytic systems, reaction conditions, and kinetic profiles of these transformations, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform their synthetic strategies. The insights provided herein are grounded in established chemical principles and supported by experimental data from analogous systems, offering a predictive framework for reaction optimization.

Theoretical Framework: A Tale of Three Couplings

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[1] The choice of coupling reaction is dictated by the desired bond construction and the nature of the coupling partners.

The Suzuki-Miyaura Coupling: Forging C-C Bonds with Boron Reagents

The Suzuki-Miyaura reaction is a robust method for the formation of C(sp²)-C(sp²) bonds, typically involving the coupling of an aryl halide with an organoboron reagent, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base.[2] The reactivity of the C-Br bond in this compound is influenced by the electron-deficient nature of the pyridine ring, which generally enhances the rate of oxidative addition, often the rate-determining step of the catalytic cycle.[3]

The Heck Reaction: Vinylation of Aryl Halides

The Heck reaction provides a powerful means to form C-C bonds through the coupling of an aryl halide with an alkene.[4] This reaction is instrumental in the synthesis of substituted alkenes and is characterized by its high stereoselectivity. The efficiency of the Heck reaction with 3-bromopyridine derivatives is dependent on the catalyst system and reaction conditions, with the nature of the alkene also playing a crucial role.[5]

The Buchwald-Hartwig Amination: A Gateway to Arylamines

The Buchwald-Hartwig amination is the premier method for the construction of C-N bonds, coupling an aryl halide with a primary or secondary amine.[6] This reaction has broad substrate scope and functional group tolerance. The choice of a bulky, electron-rich phosphine ligand is often critical for achieving high yields and reaction rates, particularly with less reactive aryl halides.[7]

Comparative Kinetic Analysis

While direct, side-by-side kinetic data for the coupling of this compound across these three reactions is not extensively documented under identical conditions, a comparative analysis can be constructed from studies on structurally similar 3-bromopyridine derivatives. The following tables present a predictive comparison of reaction performance, with the understanding that optimal conditions may vary for the specific substrate.

Table 1: Comparative Performance for C-C Bond Formation

Reaction TypeCoupling PartnerCatalyst System (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Turnover Number (TON)Reference / Analogy
Suzuki-Miyaura Phenylboronic AcidPd(dppf)Cl₂ (3)K₂CO₃1,4-Dioxane/H₂O908-12~90~30[3] (analogous system)
Suzuki-Miyaura Phenylboronic AcidPd(OAc)₂ (1) / SPhos (2)K₃PO₄1,4-Dioxane1004>95>95[3] (analogous system)
Heck StyrenePd(OAc)₂ (10) / Supramolecular Ligand (20)K₂CO₃-1301959.5[5] (with 3-bromopyridine)
Heck StyrenePd(OAc)₂ (10)K₂CO₃-1301151.5[5] (with 3-bromopyridine, no special ligand)

Table 2: Performance for C-N Bond Formation

Reaction TypeCoupling PartnerCatalyst System (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Turnover Number (TON)Reference / Analogy
Buchwald-Hartwig AnilinePd₂(dba)₃ (2) / Xantphos (4)Cs₂CO₃Toluene11012-24~85~42.5[3] (analogous system)
Buchwald-Hartwig MorpholinePd(OAc)₂ (2) / RuPhos (4)K₂CO₃Toluene10018~90~45[8] (general conditions for bromopyridines)

Disclaimer: The data in the tables above are compiled from studies on analogous systems and are intended to provide a predictive comparison. Actual yields and reaction times for this compound may vary and require optimization.

Experimental Protocols

The following protocols are representative methodologies for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig coupling reactions of a 3-bromo-5-arylpyridine substrate. These should serve as a robust starting point for the optimization of reactions with this compound.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted bromopyridines.[3]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Degassed Water

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd(dppf)Cl₂ to the flask under a positive pressure of the inert gas.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 8-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Heck Coupling

This protocol is based on a highly efficient supramolecular catalyst system for the Heck coupling of 3-bromopyridine.[5]

Materials:

  • This compound (1.0 equiv)

  • Styrene (3.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (10 mol%)

  • Supramolecular Ligand (e.g., zinc-porphyrin based) (20 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

Procedure:

  • In a sealed reaction vessel, combine this compound, Pd(OAc)₂, the supramolecular ligand, and K₂CO₃.

  • Add styrene to the mixture.

  • Seal the vessel and heat the reaction mixture to 130 °C with stirring for 1 hour.

  • After cooling, dilute the reaction mixture with an appropriate organic solvent and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Protocol 3: Buchwald-Hartwig Amination

This protocol is a general procedure for the Buchwald-Hartwig amination of bromopyridine derivatives.[3]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk tube, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene, this compound, and the amine via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Reaction Mechanisms and Workflow

To further elucidate the processes described, the following diagrams illustrate the catalytic cycles of the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, along with a general experimental workflow for a cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + R-X PdII R-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R_R1 R-Pd(II)L_n-R' Transmetal->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Regenerated Catalyst Product R-R' RedElim->Product ArylHalide R-X ArylHalide->OxAdd Organoboron R'B(OR)₂ Organoboron->Transmetal Base Base Base->Transmetal

Suzuki-Miyaura Catalytic Cycle

Heck_Catalytic_Cycle Heck Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + R-X PdII R-Pd(II)L_n-X OxAdd->PdII MigIns Migratory Insertion PdII->MigIns + Alkene PdII_Alkene R-CH₂-CH(R')-Pd(II)L_n-X MigIns->PdII_Alkene BetaHydride β-Hydride Elimination PdII_Alkene->BetaHydride BetaHydride->Pd0 + HX + Base -> Salt Product R-CH=CH-R' BetaHydride->Product Alkene H₂C=CH-R' Alkene->MigIns Base Base Base->BetaHydride

Heck Catalytic Cycle

Buchwald_Hartwig_Catalytic_Cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + R-X PdII R-Pd(II)L_n-X OxAdd->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord PdII_Amido R-Pd(II)L_n-NR'R'' AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regenerated Catalyst Product R-NR'R'' RedElim->Product Amine HNR'R'' Amine->AmineCoord Base Base Base->AmineCoord

Buchwald-Hartwig Catalytic Cycle

Experimental_Workflow General Experimental Workflow Start Reaction Setup (Reagents, Solvent, Catalyst) Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) Start->Inert Heating Heating & Stirring Inert->Heating Monitoring Reaction Monitoring (TLC, LC-MS, GC-MS) Heating->Monitoring Workup Aqueous Workup (Extraction, Washing) Monitoring->Workup Upon Completion Drying Drying & Concentration Workup->Drying Purification Purification (Column Chromatography) Drying->Purification Analysis Product Analysis (NMR, MS, etc.) Purification->Analysis

General Experimental Workflow

Conclusion

The palladium-catalyzed cross-coupling of this compound offers a powerful and versatile platform for the synthesis of a diverse array of functionalized pyridine derivatives. The choice between Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions is fundamentally dictated by the desired bond formation—C-C or C-N.

For the construction of biaryl systems or the introduction of vinyl groups, the Suzuki-Miyaura and Heck reactions are the methods of choice, respectively. Both can achieve high yields, although the Heck reaction may require more specialized ligands or conditions for optimal performance with 3-bromopyridine substrates. For the synthesis of arylamines, the Buchwald-Hartwig amination is unparalleled in its efficiency and scope.

The kinetic performance of each reaction is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. This guide provides a foundational understanding and practical starting points for researchers to embark on the efficient and selective functionalization of this compound, a key building block in the pursuit of novel chemical entities.

References

  • Abuhafez, N., & Gramage-Doria, R. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions, 241, 135-147. [Link]

  • Singleton, D. A. (2014). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Accounts of Chemical Research, 47(4), 1251–1262. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. [Link]

  • Lim, T., Ryoo, J. Y., Jang, M., & Han, M. S. (2021). Ligand-free Suzuki–Miyaura cross-coupling with low Pd content: rapid development by a fluorescence-based high-throughput screening method. Organic & Biomolecular Chemistry, 19(5), 1066-1072. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Valente, C., & Organ, M. G. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1856–1870. [Link]

  • Shaikh, T. M., & Hong, F. E. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 1578–1588. [Link]

  • Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage, 602. [Link]

  • Kashani, S. K., Jessiman, J. E., & Gupton, B. F. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Sharma, A., & Kumar, V. (2021). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Molecules, 26(15), 4437. [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. (2014). The Journal of Organic Chemistry, 79(24). [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2021). Organics, 3(1), 1-28. [Link]

  • Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. (2024). Molecules, 29(5), 1099. [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). Catalysts, 9(3), 213. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). Nature Communications, 15(1), 1-9. [Link]

  • Regioselective synthesis of C-2 substituted imidazo[4,5-b]pyridines utilizing palladium catalysed C-N bond forming reactions with enolizable heterocycles. (2013). Tetrahedron Letters, 54(38), 5226-5230. [Link]

  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. (2012). European Journal of Organic Chemistry, 2012(15), 2911-2917. [Link]

  • ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. (2010). ChemInform, 41(49). [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Bromo-5-(4-chlorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a halogenated pyridine derivative, 3-Bromo-5-(4-chlorophenyl)pyridine is a compound frequently utilized in synthetic chemistry and drug discovery pipelines. Its bifunctional nature, featuring both bromo and chloro substitutions on a pyridine core, makes it a versatile building block. However, these same features necessitate stringent handling and disposal protocols to ensure the safety of laboratory personnel and protect the environment. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, grounded in established safety principles and regulatory standards.

Hazard Assessment and Chemical Profile

Before any handling or disposal, a thorough understanding of the chemical's hazard profile is essential. While a specific Safety Data Sheet (SDS) for this compound is not always available, its hazards can be reliably inferred from structurally analogous compounds such as 3-Bromo-5-chloropyridine and other halogenated pyridines.

Based on these analogs, this compound should be treated as a hazardous substance with the following potential classifications:

Hazard ClassificationCategoryGHS Hazard StatementBasis of Analogy
Acute Toxicity, OralCategory 3 or 4H301/H302: Toxic or Harmful if swallowed[1][2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/IrritationCategory 1 or 2AH318/H319: Causes serious eye damage or irritation[1][2][3]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[1][2]

The presence of carbon-halogen bonds classifies this compound as a Halogenated Organic Compound .[4] This is the single most important factor determining its disposal pathway, as co-disposal with non-halogenated organic waste can produce highly corrosive and toxic byproducts (e.g., HCl) during incineration if the facility is not equipped to handle them.

Essential Safety and Handling Protocols

Proper disposal begins with safe handling during use. The following engineering controls and Personal Protective Equipment (PPE) are mandatory when working with this compound.

Engineering Controls:

  • Chemical Fume Hood: Always handle the solid compound and prepare solutions within a properly functioning and certified laboratory chemical fume hood.[5][6] This prevents the inhalation of fine particulates or vapors.

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over goggles if there is a significant risk of splashing.[7]

  • Hand Protection: Use chemical-resistant gloves. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's compatibility chart.[5][6] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[3]

  • Body Protection: A fully buttoned, long-sleeved laboratory coat is required to protect against skin contact.

Waste Segregation and Collection Procedure

The cornerstone of proper chemical disposal is rigorous waste segregation. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.

Step-by-Step Collection Protocol:

  • Identify the Correct Waste Stream: This compound must be disposed of in a container specifically designated for "Halogenated Organic Waste."

  • Select an Appropriate Waste Container:

    • The container must be made of a compatible material (e.g., glass or high-density polyethylene) and have a sealable, airtight lid to prevent the escape of vapors.[5][6]

    • Ensure the container is in good condition, free from cracks or contamination.

  • Label the Container:

    • The moment the first drop of waste is added, affix a "Hazardous Waste" label.[6]

    • Clearly write the full chemical name, "this compound," and list any solvents or other chemicals present in the waste mixture.

  • Transferring Waste:

    • For residual amounts on weighing paper or contaminated wipes, place them directly into the solid halogenated waste container.

    • For solutions, carefully pour the liquid waste into the liquid halogenated waste container using a funnel to prevent spills.

  • Avoid Incompatibilities: NEVER mix this waste with the following:

    • Strong Oxidizing Agents[6][8]

    • Strong Acids or Bases[6][8]

    • Non-halogenated organic waste

  • Storage of Waste Container: Store the sealed waste container in a cool, well-ventilated area, away from ignition sources, and within a secondary containment system to control potential leaks.[6][9]

Spill Management

Immediate and correct response to a spill is critical to mitigating exposure and environmental contamination.

For a Small Spill (Contained within the Fume Hood):

  • Alert Personnel: Notify others in the immediate area.

  • Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent to cover and contain the spill.[3][5]

  • Collect Residue: Carefully scoop the absorbent material and spilled compound into a sealable bag or container.[6]

  • Label and Dispose: Label the container as "Spill Debris containing this compound" and place it in the designated solid halogenated organic waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., isopropanol), followed by soap and water. Place all cleaning materials (wipes, etc.) into the spill debris container.

For a Large Spill (Outside of a Fume Hood):

  • Evacuate: Immediately evacuate the laboratory.

  • Isolate: Secure the area and prevent re-entry.

  • Notify: Contact your institution's Environmental Health & Safety (EHS) department and follow their emergency response procedures. Do not attempt to clean up a large spill without specialized training and equipment.[10]

Final Disposal Pathway

All collected hazardous waste must be disposed of in compliance with federal, state, and local regulations.[10][11]

  • Primary Disposal Method: The standard and environmentally preferred method for disposing of halogenated organic compounds is high-temperature incineration in a specialized hazardous waste facility.[12] These incinerators are equipped with scrubbers to neutralize the acidic gases (e.g., HCl, HBr) generated during combustion.[12][13]

  • Institutional Protocol: Do not dispose of this chemical down the drain or in regular trash.[5] The final step for any researcher is to contact their institution's EHS office to schedule a pickup of the full, sealed, and properly labeled waste container.

Visualization: Disposal Decision Workflow

The following diagram outlines the logical workflow for segregating and containerizing waste generated from procedures involving this compound.

G cluster_start cluster_type cluster_container cluster_end start Waste Generated (this compound) waste_type Determine Waste Form start->waste_type solid Solid Waste (e.g., contaminated wipes, gloves, residual powder) waste_type->solid Solid liquid Liquid Waste (e.g., reaction mixtures, solutions) waste_type->liquid Liquid container_solid Select Labeled Container: 'SOLID HALOGENATED ORGANIC WASTE' solid->container_solid container_liquid Select Labeled Container: 'LIQUID HALOGENATED ORGANIC WASTE' liquid->container_liquid dispose_solid Place Waste in Container container_solid->dispose_solid dispose_liquid Pour Waste into Container container_liquid->dispose_liquid seal Securely Seal Container and Store in Satellite Accumulation Area dispose_solid->seal dispose_liquid->seal

Caption: Decision workflow for proper segregation of this compound waste.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Available at: [Link]

  • DuraLabel Resources. (2025, December 16). OSHA Rules for Hazardous Chemicals. Available at: [Link]

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Available at: [Link]

  • Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Available at: [Link]

  • Washington State University. (n.d.). Pyridine Standard Operating Procedure. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazardous Waste - Overview. Available at: [Link]

  • Penta chemicals. (2024, November 26). Pyridine - SAFETY DATA SHEET. Available at: [Link]

  • PubChem. (n.d.). 3-Bromo-5-chloro-4-methylpyridine. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available at: [Link]

  • eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). EPA Hazardous Waste Codes. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Handling 3-Bromo-5-(4-chlorophenyl)pyridine: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous and safe handling of chemical reagents is the bedrock of scientific integrity and personal safety. This guide provides essential, immediate safety and logistical information for the use of 3-Bromo-5-(4-chlorophenyl)pyridine, a halogenated aromatic pyridine derivative. Adherence to these protocols is not merely procedural; it is a critical system for ensuring reproducible outcomes, personal safety, and minimal environmental impact. This document moves beyond a simple checklist to explain the causality behind each recommendation, empowering you to work with confidence and authority.

Foundational Hazard Assessment

Understanding the specific chemical risks of this compound is the critical first step in developing a robust safety plan. While a specific, comprehensive toxicological profile for this exact compound is not widely published, we can establish a highly reliable hazard profile by analyzing data from structurally analogous compounds, such as other brominated and chlorinated pyridines.[1][2]

The primary hazards are consistently identified across these related structures and should be assumed for this compound[3]:

  • Acute Toxicity (Oral): Harmful or toxic if swallowed.[3]

  • Skin Irritation/Corrosion: Causes skin irritation upon contact.[2][3]

  • Serious Eye Damage/Irritation: Poses a significant risk of causing serious eye irritation or damage.[2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled, particularly as a dust or aerosol.[2][3]

These classifications necessitate a stringent approach to personal protective equipment and handling procedures.

Hazard ClassificationGHS PictogramSignal WordAssociated Risk
Acute Toxicity, Oral (Category 3/4)💀 or ❗Danger / WarningToxic or harmful if swallowed.
Skin Irritation (Category 2)WarningCauses skin irritation.[2][3]
Serious Eye Damage/Irritation (Category 1/2A)corrosion or ❗Danger / WarningCauses serious eye damage or irritation.[3]
Specific Target Organ Toxicity - Single Exposure (Category 3)WarningMay cause respiratory irritation.[2][3]

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is not arbitrary; it is a scientifically-informed choice directly correlated with the identified hazards. The following PPE is mandatory when handling this compound in any quantity.

Engineering Controls: The First Line of Defense

Before considering wearable PPE, proper engineering controls must be in place. All handling of this compound, especially weighing and transferring the solid, must be conducted within a properly functioning and certified laboratory chemical fume hood.[4] This is non-negotiable as it contains airborne particles and vapors, preventing inhalation, which is a primary exposure route.

Mandatory PPE Ensemble
PPE CategoryItemSpecification and Rationale
Eye and Face Protection Safety Goggles & Face ShieldChemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are required at all times.[1][5] For procedures with a higher risk of splashing (e.g., dissolving larger quantities, heating solutions), a full-face shield must be worn over the safety goggles. This provides a multi-layered defense against direct splashes to the eyes.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[1] Latex gloves are not suitable and should not be used.[1] Crucially, gloves must be inspected for any signs of degradation or perforation before each use. Employ proper glove removal technique (without touching the outer surface) to prevent skin contact with contaminants.[6] Dispose of contaminated gloves immediately as hazardous waste.[6]
Body Protection Laboratory CoatA fully-buttoned, long-sleeved laboratory coat is required to protect the skin and personal clothing from contamination. For larger-scale operations, a chemically resistant apron or suit may be necessary.
Respiratory Protection RespiratorFor handling the solid powder, which can become airborne, a NIOSH-approved respirator is essential. A minimum of a type N95 (US) or type P1 (EU EN 143) particle respirator should be used.[6] For higher-risk activities or in the event of a spill, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU EN 143) cartridges provides a higher level of protection against organic vapors and particulates.[6]

Operational Plan: A Step-by-Step Protocol for Safe Handling

This section provides a direct, procedural workflow. Following these steps methodically establishes a self-validating system of safety.

Workflow for Handling this compound

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Cleanup Phase prep1 Verify Fume Hood Certification prep2 Locate Emergency Equipment (Eyewash, Shower, Spill Kit) prep1->prep2 prep3 Don Full, Inspected PPE prep2->prep3 handle1 Carefully Weigh Solid Compound prep3->handle1 Begin Work handle2 Transfer to Reaction Vessel handle1->handle2 handle3 Add Solvent Slowly to Avoid Splashing handle2->handle3 clean1 Decontaminate Work Surface handle3->clean1 Complete Work clean2 Segregate and Seal Halogenated Waste clean1->clean2 clean3 Properly Remove and Dispose of PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Safe Handling Workflow for this compound.

Step 1: Preparation

  • Verify Engineering Controls: Confirm that the chemical fume hood has been certified within the last year.

  • Assemble Materials: Gather the chemical, necessary glassware, solvents, and your complete, inspected PPE ensemble.

  • Emergency Readiness: Ensure an emergency eyewash station and safety shower are unobstructed and within a 10-second travel distance.[4] Locate the laboratory's spill kit.

Step 2: Handling (Inside the Fume Hood)

  • Weighing: When weighing the solid, use a disposable weigh boat. Handle the container gently to minimize the creation of airborne dust.

  • Transfer: Carefully transfer the weighed solid into the designated vessel.

  • Dissolution: If preparing a solution, add the solvent slowly to the solid to prevent splashing and exothermic reactions.

Step 3: Post-Handling and Cleanup

  • Decontamination: Thoroughly wipe down the work surface inside the fume hood with an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water.

  • Waste Segregation: All materials that have come into contact with this compound, including gloves, weigh boats, and contaminated paper towels, must be disposed of in a designated, sealed hazardous waste container for halogenated organic waste.[7]

  • PPE Removal: Remove your lab coat and gloves (using the proper technique) before leaving the work area.

  • Personal Hygiene: Wash your hands thoroughly with soap and water after removing gloves.[6]

Disposal and Emergency Protocols

Waste Disposal Plan

Halogenated organic compounds require specific disposal procedures due to environmental regulations.

  • Waste Stream: All waste containing this compound must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[7] Never mix halogenated waste with non-halogenated waste streams.

  • Container: The waste container must be made of a compatible material (e.g., high-density polyethylene or glass), be in good condition, and have a secure, sealable lid.[4]

  • Regulatory Compliance: Disposal must adhere to all local, state, and federal regulations. The primary method for disposal of such waste is typically high-temperature incineration at a licensed facility.[8]

Emergency Response
Emergency SituationImmediate Action Protocol
Eye Contact Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.
Skin Contact Remove all contaminated clothing immediately. Wash the affected skin area thoroughly with soap and plenty of water.[6] Seek medical attention if irritation develops or persists.
Inhalation Move the affected person to fresh air at once.[5] If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water.[5] Never give anything by mouth to an unconscious person.[6] Call a physician or poison control center immediately.
Small Spill (in Fume Hood) Contain the spill with an inert absorbent material (e.g., sand, vermiculite).[9] Carefully sweep or scoop up the absorbed material, place it in a sealed container, and label it as hazardous waste for disposal.[4] Decontaminate the area as described in the cleanup protocol.

References

  • PubChem. 3-Bromo-5-chloro-4-methylpyridine. National Center for Biotechnology Information. [Link]

  • Capot Chemical. MSDS of 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine. [Link]

  • Jubilant Ingrevia. 3-Bromopyridine Safety Data Sheet. [Link]

  • Virginia Commonwealth University. Waste Anesthetic Gas - Occupational Health and Safety. [Link]

  • PubMed Central. Occupational Exposure to Halogenated Anaesthetic Gases in Hospitals: A Systematic Review of Methods and Techniques to Assess Air Concentration Levels. [Link]

  • Agency for Toxic Substances and Disease Registry. TOXICOLOGICAL PROFILE FOR PYRIDINE. [Link]

  • Washington State University. Standard Operating Procedure for Pyridine. [Link]

  • ResearchGate. Occupational exposures to halogenated waste anesthetic gases in healthcare professionals. [Link]

  • University of California, Santa Cruz. Halogenated Waste. [Link]

  • European Chemicals Agency (ECHA). Occupational exposure limits substance evaluations. [Link]

  • Nipissing University. Hazardous Materials Disposal Guide. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-(4-chlorophenyl)pyridine
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-(4-chlorophenyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.